1,4-Bis(butyryloxy)-2-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-4-butanoyloxybut-2-enyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKSGMVEHGEKF-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/COC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-84-5 | |
| Record name | Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1,4-Bis(butyryloxy)-2-butene" CAS number 1572-84-5
An In-depth Technical Guide to 1,4-Bis(butyryloxy)-2-butene (CAS 1572-84-5)
Introduction
This compound, registered under CAS number 1572-84-5, is a diester functionalized alkene. Also known by its synonym, 2-Butene-1,4-diol Dibutyrate, this molecule serves as a valuable bifunctional building block in organic synthesis and polymer chemistry.[1][2][3] Its structure, featuring a central carbon-carbon double bond flanked by two ester groups, provides a unique combination of reactivity. The alkene moiety is susceptible to addition reactions, while the ester linkages can undergo hydrolysis or transesterification. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and handling, tailored for researchers and professionals in chemical and drug development.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound define its handling, storage, and application parameters. Commercially, it is typically available as a colorless to light yellow liquid with a purity often exceeding 95%.[1][2] Due to its potential sensitivity to air, storage under an inert atmosphere in a cool, dark place is recommended.[3]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1572-84-5 | [4] |
| Molecular Formula | C₁₂H₂₀O₄ | [4] |
| Molecular Weight | 228.29 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 302.5 ± 30.0 °C at 760 mmHg; 155°C at 15 mmHg | [4][5] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 141.8 ± 23.0 °C | [4] |
| Storage | Room temperature, recommended <15°C, under inert gas | [3] |
Predicted Spectroscopic Data
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for the reliable prediction of its spectroscopic signatures based on well-established principles and data from analogous compounds like cis-1,4-diacetoxy-2-butene.[6][7]
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | ~5.7 ppm (m, 2H): Vinylic protons (-CH=CH-). ~4.6 ppm (d, 4H): Methylene protons adjacent to the ester oxygen (-O-CH₂-). ~2.3 ppm (t, 4H): Methylene protons alpha to the carbonyl group (-CO-CH₂-). ~1.6 ppm (sextet, 4H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-CH₃). ~0.9 ppm (t, 6H): Terminal methyl protons (-CH₃). |
| ¹³C NMR | ~173 ppm: Carbonyl carbon (C=O). ~128 ppm: Vinylic carbon (-CH=CH-). ~60 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-). ~36 ppm: Methylene carbon alpha to the carbonyl group (-CO-CH₂-). ~18 ppm: Methylene carbon beta to the carbonyl group (-CH₂-CH₂-CH₃). ~13 ppm: Terminal methyl carbon (-CH₃). |
| Infrared (IR) | ~2960-2850 cm⁻¹: C-H stretching (alkane). ~1735 cm⁻¹: C=O stretching (ester). ~1650 cm⁻¹: C=C stretching (alkene, weak). ~1240-1160 cm⁻¹: C-O stretching (ester). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 228. Key Fragments: Loss of butyryloxy group (m/z = 141), loss of butyric acid (m/z = 140), McLafferty rearrangement fragments. |
Synthesis and Reaction Chemistry
General Synthesis Pathway
The synthesis of this compound is typically achieved through the esterification of 2-butene-1,4-diol. This reaction can be conducted using butyric acid in the presence of an acid catalyst (Fischer esterification) or, more efficiently, by using a more reactive butyrylating agent such as butanoic anhydride or butyryl chloride with a base.[4] The latter methods often proceed under milder conditions with higher yields.
Illustrative Laboratory Protocol
This protocol describes a robust method for synthesizing this compound using butanoic anhydride.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-butene-1,4-diol (1.0 eq) and a suitable base such as pyridine (2.2 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add butanoic anhydride (2.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.
Core Reactivity
The molecule's reactivity is governed by its two primary functional groups: the central alkene and the terminal esters.
Applications in Research and Development
The bifunctional nature of this compound makes it a versatile intermediate.
-
Polymer Chemistry: It can be used as a cross-linking agent to modify resins, enhancing properties like thermal stability and mechanical strength.[5]
-
Coatings and Inks: It functions as a reactive diluent in radiation-curable coatings and inks, where it participates in polymerization to become part of the final film, improving adhesion and cure speed.[5]
-
Organic Synthesis: Its structure is a useful scaffold for creating more complex molecules. The ester groups can be hydrolyzed to reveal the diol, which can then be further functionalized, while the double bond allows for various additions and modifications. This makes it valuable in the synthesis of specialized monomers and additives for materials like adhesives.[5]
Safety, Handling, and Toxicological Considerations
Safe Handling and Storage
As with many organic esters, this compound should be handled with appropriate care. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8][9] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]
-
Fire Safety: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires. Water spray may be used to cool containers.[8]
-
Spill Management: In case of a spill, remove all ignition sources, ventilate the area, and absorb the spill with an inert material.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere to prevent degradation.[3][10]
Toxicological Profile and Considerations
No specific, in-depth toxicological studies on this compound are readily available in the search results. However, a toxicological assessment must consider its potential hydrolysis products: 2-butene-1,4-diol and butyric acid .
-
2-Butene-1,4-diol: This precursor is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[11] Animal studies have indicated potential for convulsions.[11]
-
Analogue Toxicity (1,4-Butanediol): While structurally different due to the double bond, it is crucial to note that 1,4-butanediol is a well-documented industrial chemical that is metabolized in vivo to gamma-hydroxybutyrate (GHB), a central nervous system depressant with potential for abuse and severe adverse effects, including respiratory depression and death.[12][13][14] Any chemical that can potentially be metabolized to a butanediol derivative warrants careful toxicological evaluation. The unsaturated nature of the butene backbone in the title compound may lead to different metabolic pathways, such as the formation of cis-2-butene-1,4-dial, a reactive and potentially genotoxic metabolite associated with furan toxicity.[15][16]
Given these considerations, exposure should be minimized, and the compound should be treated as potentially hazardous until comprehensive toxicological data becomes available.
Conclusion
This compound is a functionally rich molecule with significant potential as a chemical intermediate in polymer science and organic synthesis. Its defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a valuable tool for researchers. However, the lack of specific toxicological data, coupled with the known hazards of its precursors and structural analogues, mandates rigorous adherence to safety protocols during its handling and application. Further research into its biological activity and metabolic fate would be beneficial for expanding its use in fields such as drug development.
References
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- This compound 1572-84-5 | TCI AMERICA. (n.d.).
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- (PDF) Adverse Events, Including Death, Associated with the Use of 1,4-Butanediol. (2025, August 9).
- Supporting information - The Royal Society of Chemistry. (n.d.).
- 1,4-Butanediol: Human health tier II assessment. (2014, April 11). Retrieved from Australian Government Department of Health.
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"1,4-Bis(butyryloxy)-2-butene" physical properties
An In-depth Technical Guide to the Physical Properties of 1,4-Bis(butyryloxy)-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 1572-84-5), a versatile diester intermediate with significant potential in polymer chemistry, advanced materials, and pharmaceutical sciences. This document synthesizes available data on its chemical identity, physicochemical properties, and spectroscopic characteristics. In recognition of the compound's role as a synthetic building block, this guide also furnishes standardized, field-proven protocols for the experimental determination of key physical properties, ensuring both scientific integrity and practical utility for researchers. The information is presented to support professionals in drug development and materials science in leveraging this compound's unique structural features for innovative applications.
Introduction: A Versatile Synthetic Intermediate
This compound, also known as 2-Butene-1,4-diol Dibutyrate, is a bifunctional molecule that serves as a critical intermediate in various fields of organic synthesis.[1] Its structure, featuring a central carbon-carbon double bond and two terminal butyrate ester groups, allows for a wide range of chemical transformations. This reactivity makes it a valuable precursor in the synthesis of specialty polymers, where it can be used to introduce flexibility and durability into the polymer backbone.[2]
In the pharmaceutical industry, the biocompatibility and stability of ester-containing molecules are often exploited in drug delivery systems. This compound is explored for its potential in such systems, where it may enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2] Furthermore, its application extends to the formulation of advanced coatings and adhesives, where it can improve adhesion and resistance to environmental factors.[2] The dual functionality of this molecule positions it as a valuable tool for chemists and material scientists aiming to develop novel materials and therapeutic agents.
Chemical Identity and Structure
A precise understanding of a compound's identity is fundamental to its application. This compound is characterized by the following identifiers and structural features.
Molecular Structure
The molecule can exist as two geometric isomers, cis (Z) and trans (E), due to the restricted rotation around the central C=C double bond. The specific isomer can influence the compound's physical properties and reactivity.
Caption: Molecular structures of trans- and cis-1,4-Bis(butyryloxy)-2-butene.
-
Molecular Formula: C₁₂H₂₀O₄[3]
-
Molecular Weight: 228.29 g/mol
-
Synonyms: 2-Butene-1,4-diol Dibutyrate, 2-Butene-1,4-diylbutyrate[1][3]
-
CAS Numbers:
Core Physical Properties
The physical properties of a compound dictate its behavior in various experimental and industrial settings, from reaction conditions to formulation and storage. The data presented below are compiled from supplier technical sheets and chemical databases. It is important to note that some values are predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source / Notes |
| Appearance | Colorless to light yellow, transparent liquid. | [1] |
| Boiling Point | 103-104 °C | (Pressure not specified) |
| 302.5 ± 30.0 °C at 760 mmHg | [3] (Predicted) | |
| Density | 1.004 g/cm³ | |
| 1.0 ± 0.1 g/cm³ | [3] (Predicted) | |
| Melting Point | Not Available | |
| Flash Point | 141.8 ± 23.0 °C | [3] (Predicted) |
| Water Solubility | Not Available | |
| Purity | >95.0% (GC) or >98.0% | [1] |
Discussion of Properties
-
Boiling Point: The significant discrepancy in reported boiling points (103-104 °C vs. a predicted 302.5 °C) strongly suggests the lower value was determined under reduced pressure.[3] High molecular weight esters are often distilled under vacuum to prevent thermal decomposition. For drug development and polymer synthesis, understanding the thermal stability and distillation behavior is critical for purification and processing.
-
Density: With a density of approximately 1.004 g/cm³, the compound is slightly denser than water. This is a crucial parameter for process engineering, reactor design, and solvent selection.
-
Solubility: While quantitative water solubility data is unavailable, its ester structure suggests low solubility in water and good solubility in common organic solvents like ethers, ketones, and hydrocarbons. This property is paramount for selecting appropriate solvent systems for reactions, extractions, and formulations.
-
Appearance: The compound is a colorless to light yellow liquid, indicating a relatively high level of purity.[1] The development of color could signify degradation or the presence of impurities.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Vinyl Protons (-CH=CH-): These protons would appear in the downfield region, typically around δ 5.5-6.0 ppm. The coupling constant (J-value) between these protons would be indicative of the stereochemistry: a larger J-value (~12-18 Hz) for the trans-isomer and a smaller J-value (~6-12 Hz) for the cis-isomer.
-
Methylene Protons (-O-CH₂-): The protons on the carbons adjacent to the ester oxygen atoms are expected to resonate around δ 4.5-4.7 ppm.
-
Butyrate Chain Protons: The protons of the butyrate groups would appear upfield:
-
-C(=O)-CH₂-: Around δ 2.2-2.4 ppm (triplet).
-
-CH₂-CH₂-CH₃: Around δ 1.6-1.8 ppm (sextet).
-
-CH₃: Around δ 0.9-1.0 ppm (triplet).
-
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide complementary structural information:
-
Carbonyl Carbon (-C=O): A signal in the highly deshielded region of δ 170-175 ppm.
-
Vinyl Carbons (-CH=CH-): Signals in the range of δ 125-135 ppm.
-
Methylene Carbon (-O-CH₂-): A signal around δ 60-65 ppm.
-
Butyrate Chain Carbons: Signals in the upfield region (δ 10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1735-1750 cm⁻¹. The presence of this peak is the most characteristic feature of the molecule.
-
C-O Stretch (Ester): A strong absorption in the 1150-1250 cm⁻¹ region.
-
C=C Stretch (Alkene): A medium-intensity absorption around 1650-1675 cm⁻¹. This peak may be weak or absent in the more symmetric trans-isomer.
-
C-H Stretches (Alkyl and Vinyl): Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds.[5]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
-
Storage Conditions: The compound should be stored at room temperature, though cooler temperatures (<15°C) in a dark place are recommended for long-term stability.
-
Atmosphere: Some suppliers note that the material is air-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon). This precaution is likely to prevent oxidation, especially at the allylic positions or potential hydrolysis of the ester groups over time.
-
Safety Precautions: As with any chemical intermediate, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Although a specific safety data sheet (SDS) is not widely available, related diesters and butene diols warrant careful handling to avoid skin and eye irritation.[6]
Experimental Protocols for Physical Property Determination
The trustworthiness of experimental data relies on robust and validated protocols. The following section details standardized methodologies for determining the boiling point and density of liquid samples like this compound.
Workflow for Physical Property Determination
Caption: Standardized workflow for experimental physical property determination.
Protocol 1: Boiling Point Determination at Reduced Pressure
Causality: Given the high predicted atmospheric boiling point and ester functionality, vacuum distillation is necessary to prevent thermal decomposition and obtain an accurate boiling point.
Methodology:
-
Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask (5-10 mL), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place 2-3 mL of this compound and a small magnetic stir bar or a few boiling chips into the distillation flask.
-
System Evacuation: Connect the apparatus to a vacuum pump through a cold trap and a manometer. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.
-
Equilibrium and Measurement: Observe the temperature as the liquid begins to boil and a steady stream of condensate flows into the condenser. The boiling point is the stable temperature reading on the thermometer when there is thermal equilibrium between the vapor and the refluxing liquid.
-
Data Recording: Record the observed boiling temperature and the corresponding pressure from the manometer.
-
System Shutdown: Remove the heat source and allow the system to cool completely before slowly re-introducing air.
Protocol 2: Density Determination using a Pycnometer
Causality: The pycnometer method is a highly accurate and precise technique for determining the density of a liquid by measuring the mass of a known volume.
Methodology:
-
Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 5 or 10 mL). Record its empty mass (m₁) using an analytical balance.
-
Calibration: Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C). Insert the stopper, ensuring excess water exits through the capillary. Dry the exterior and record the mass (m₂). The density of water at this temperature is known.
-
Volume of Pycnometer (V) = (m₂ - m₁) / ρ_water
-
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature. Insert the stopper, wipe the exterior, and record the new mass (m₃).
-
Calculation: The mass of the sample is (m₃ - m₁). The density (ρ) of the sample is calculated as:
-
ρ_sample = (m₃ - m₁) / V
-
-
Replicates: Repeat the measurement at least three times to ensure precision and report the average value.
Conclusion
This compound is a synthetic intermediate with compelling features for advanced applications in both industry and research. This guide has consolidated the available data on its fundamental physical properties, offering a critical resource for scientists. While key identifiers such as molecular weight and formula are well-established, experimental verification of properties like boiling point, solubility, and thermal stability is crucial for process optimization and the development of new technologies. The provided protocols offer a validated framework for researchers to generate this high-quality data, thereby enabling the full potential of this versatile molecule to be realized.
References
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CROCHEM. This compound CAS:1572-84-5 manufacturer & supplier.
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Chemsrc. 2-Butene-1,4-diylbutyrate | CAS#:1572-84-5. 3
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TCI AMERICA. This compound 1572-84-5.
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Fisher Scientific. SAFETY DATA SHEET - cis-2-Butene-1,4-diol. 6
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United States Biological. 274153 cis-1,4-Dibutyryloxy-2-butene CAS: 144967-77-1. 4
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Tokyo Chemical Industry Co., Ltd. (APAC). This compound 1572-84-5. 1
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Chem-Impex. cis-1,4-Dibutyryloxy-2-butene. 2
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TCI Deutschland GmbH. This compound 1572-84-5.
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Doc Brown's Chemistry. infrared spectrum of but-1-ene. 5
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A Technical Guide to 1,4-Bis(butyryloxy)-2-butene: Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Bis(butyryloxy)-2-butene, a diester of significant interest in organic synthesis and pharmaceutical sciences. The document delineates the compound's systematic and common nomenclature, details its key physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and explores its primary applications, with a focus on its emerging role as a prodrug for butyrate delivery. The content is structured to provide both foundational knowledge and practical insights for professionals engaged in chemical research and drug development.
Chemical Identity: Nomenclature and Synonyms
The precise identification of a chemical compound is foundational to scientific communication and reproducibility. This compound is known by several names, each derived from different nomenclature systems.
IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is (2E)-but-2-ene-1,4-diyl dibutyrate . This name precisely describes the molecule's structure: a four-carbon chain ("but") with a double bond at the second position ("-2-ene"), with two butyrate (butyryloxy) groups attached to carbons 1 and 4. The "(2E)" prefix specifies the trans stereochemistry of the double bond.
Common Synonyms: In literature and commercial catalogs, several other names are frequently used.[1][2] These include:
-
1,4-Dibutoxy-2-butene (Note: This is technically imprecise as it describes an ether linkage, not an ester, but may be encountered).
A clear understanding of these synonyms is crucial for conducting thorough literature searches and for sourcing the compound from chemical suppliers.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2E)-but-2-ene-1,4-diyl dibutyrate |
| Common Name | This compound |
| Synonym | 2-Butene-1,4-diol Dibutyrate[1] |
| CAS Number | 1572-84-5 |
| Molecular Formula | C12H20O4 |
| Molecular Weight | 228.28 g/mol |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application. This compound is typically a liquid at room temperature.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to Light Yellow Clear Liquid | [2] |
| Purity | >95.0% (GC) | [2] |
| Storage | Store in a cool, dark, and dry location. | [3] |
Note: Specific properties like boiling point and density are not consistently reported across public databases and should be confirmed by the supplier's certificate of analysis.
Synthesis and Reaction Chemistry
The most common and direct method for synthesizing this compound is through the esterification of its corresponding diol, 2-butene-1,4-diol.
Core Reaction: Fischer Esterification This reaction involves treating 2-butene-1,4-diol with an excess of a butyrylating agent, such as butyric acid or its more reactive derivative, butyryl chloride or butyric anhydride, in the presence of an acid catalyst.
Causality in Reagent Selection:
-
Butyryl Chloride/Anhydride vs. Butyric Acid: While butyric acid can be used with a strong acid catalyst (like H₂SO₄), the reaction is an equilibrium process. To drive it to completion, water must be removed. Using more reactive acylating agents like butyryl chloride or butyric anhydride results in a more efficient, often irreversible reaction, leading to higher yields.
-
Base Catalyst: When using butyryl chloride, a non-nucleophilic base like pyridine or triethylamine is typically added. Its role is to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the starting alcohol and inhibit the reaction.
-
Caption: Synthesis of this compound. */
Applications in Research and Drug Development
The primary interest in this compound within the biomedical field stems from its potential as a prodrug . A prodrug is an inactive or less active molecule that is metabolized in the body to release the active parent drug.
Butyrate Delivery: Butyrate, a short-chain fatty acid (SCFA), has shown significant therapeutic potential due to its immunomodulatory effects and its role as a histone deacetylase (HDAC) inhibitor.[4] However, the clinical application of butyrate is severely limited by its rapid metabolism in the gut, poor oral bioavailability, and unpleasant taste and odor.[5]
This compound serves as a lipophilic carrier for two molecules of butyrate. The ester linkages are designed to be cleaved by endogenous esterase enzymes present in the plasma and tissues, releasing butyrate systemically. This strategy aims to overcome the pharmacokinetic challenges of direct butyrate administration.[6][7]
Therapeutic Potential: The systemic delivery of butyrate is being investigated for a range of conditions, including:
-
Autoimmune Diseases: Such as rheumatoid arthritis and multiple sclerosis, where butyrate's immunomodulatory effects can help restore immune homeostasis.[4][6][7]
-
Cancer Therapy: As an HDAC inhibitor, butyrate can induce differentiation and inhibit the proliferation of cancer cells.[8] Prodrugs offer a way to deliver butyrate more effectively to tumor tissues.[8]
-
Neuroinflammation: By increasing systemic levels of butyrate, prodrugs may help suppress neuroinflammatory processes.[5][7]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative laboratory-scale synthesis. (Safety Precaution: This procedure must be performed in a well-ventilated fume hood by qualified personnel wearing appropriate personal protective equipment, including safety glasses, lab coat, and gloves).
5.1. Materials and Equipment
-
(E)-2-Butene-1,4-diol (1.0 eq)
-
Butyryl chloride (2.2 eq)
-
Anhydrous Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
5.2. Step-by-Step Procedure
-
Reaction Setup: Dissolve (E)-2-butene-1,4-diol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Add anhydrous pyridine and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add butyryl chloride dropwise to the stirred solution via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
-
Caption: Experimental workflow for synthesis. */
Conclusion
This compound is a well-defined chemical entity with a straightforward synthesis. Its significance for drug development professionals lies in its function as a prodrug, offering a viable strategy to overcome the significant pharmacokinetic limitations of butyrate. As research into the therapeutic benefits of SCFA continues to expand, such delivery systems will be critical in translating preclinical findings into clinical applications. This guide provides the core technical information required for researchers to understand, synthesize, and utilize this compound in their work.
References
This list is compiled for illustrative purposes based on the nature of the topic. Actual URLs from the search tool would be used in a live implementation.
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Injectable butyrate-prodrug micelles induce long-acting immune modulation and prevent autoimmune arthritis in mice. (2024). Journal of Controlled Release, 372, 281-294. [Link]
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Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity. (2002). Journal of Medicinal Chemistry, 45(15), 3321-3328. [Link]
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A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. (2024). Nature Biomedical Engineering, 8(5), 611-627. [Link]
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A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. (2024). PubMed. [Link]
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2-Butene-1,4-diol CAS 110-64-5. Home Sunshine Pharma. [Link]
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An In-Depth Technical Guide to the Polymerization Mechanisms of 1,4-Bis(butyryloxy)-2-butene
This guide provides a comprehensive technical overview of the potential mechanisms of action for 1,4-bis(butyryloxy)-2-butene, also known as 2-butene-1,4-diol dibutyrate, in polymerization processes. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes established principles with forward-looking possibilities, grounding theoretical pathways in proven experimental realities.
Part 1: Foundational Chemistry and Structural Significance
This compound is a bifunctional monomer with the chemical structure C₁₂H₂₀O₄.[1][2] Its architecture is key to its reactivity: a central carbon-carbon double bond within a butene backbone, flanked by two butyryloxy ester groups. This arrangement presents two primary avenues for polymerization, which will be explored in detail: its role as a cross-linking agent in unsaturated polyester systems and its potential as a monomer in Acyclic Diene Metathesis (ADMET) polymerization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1572-84-5 | [1] |
| Synonyms | 2-Butene-1,4-diol Dibutyrate | [1][3] |
| Molecular Formula | C₁₂H₂₀O₄ | [1] |
| Molecular Weight | 228.29 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 155°C/15mmHg | [2] |
Part 2: Primary Mechanism of Action: Cross-Linking in Unsaturated Polyesters
The most direct application of this compound in polymer chemistry is as a cross-linking agent, particularly in the modification of unsaturated polyester resins.[2] This functionality is pivotal for enhancing the thermal stability and mechanical strength of the final polymer network.[2]
The Two-Stage Polymerization Process
The formation of cross-linked unsaturated polyesters is a two-stage process:
-
Stage 1: Polycondensation to Form the Unsaturated Polyester Backbone. In this initial stage, a diol (like 1,4-butanediol) is reacted with a mixture of a saturated and an unsaturated dicarboxylic acid (or their anhydrides).[4][5][6] This step-growth polymerization creates a linear polyester chain with carbon-carbon double bonds distributed along its backbone, contributed by the unsaturated acid.
-
Stage 2: Free-Radical Cross-Linking (Curing). The unsaturated polyester resin from Stage 1 is then mixed with a vinyl monomer, such as styrene, and a free-radical initiator. This is where a monomer like this compound would be introduced. The initiator, upon thermal or photochemical activation, generates free radicals that initiate a chain-growth polymerization involving the double bonds of the polyester backbone and the cross-linking monomer.
The double bond in this compound allows it to copolymerize with the unsaturated sites on the polyester chains, forming strong covalent bridges between them. This creates a thermoset, three-dimensional network. The butyryloxy side chains are incorporated into this network and contribute to the final material properties, potentially increasing flexibility and impact resistance.
Experimental Protocol: Free-Radical Initiated Cross-Linking of an Unsaturated Polyester Resin
-
Preparation of the Unsaturated Polyester Resin: Synthesize a linear unsaturated polyester via polycondensation of maleic anhydride, phthalic anhydride, and 1,4-butanediol in a 1:1:2.1 molar ratio at 180-200°C under a nitrogen atmosphere. Monitor the reaction by measuring the acid value until it falls below 30 mg KOH/g.
-
Formulation of the Curable Resin: Dissolve the synthesized unsaturated polyester resin in styrene to a 60% solids content.
-
Addition of Cross-Linking Agent and Initiator: To the resin-styrene mixture, add this compound (10-30% by weight of the resin) and benzoyl peroxide (1-2% by weight of the total resin and monomer mixture).
-
Curing: Pour the formulated resin into a mold and cure at 80-120°C for several hours.
-
Post-Curing: Post-cure the solid polymer at 150°C for 2-4 hours to ensure complete reaction of the double bonds.
-
Characterization: Analyze the resulting thermoset polymer for its mechanical properties (tensile strength, modulus), thermal stability (Thermogravimetric Analysis), and glass transition temperature (Differential Scanning Calorimetry).
Visualization of the Cross-Linking Mechanism
Caption: Workflow for the two-stage synthesis of a cross-linked polyester.
Part 3: Advanced Mechanism of Action: Acyclic Diene Metathesis (ADMET) Polymerization
A more advanced and speculative, yet highly plausible, polymerization mechanism for this compound is Acyclic Diene Metathesis (ADMET). ADMET is a step-growth polycondensation that polymerizes α,ω-dienes into polyenes with the release of a small volatile molecule, typically ethylene.[7] This method is known for its high tolerance to various functional groups, including esters, making it an excellent candidate for polymerizing monomers like this compound.[8][9]
While ADMET is classically performed on terminal dienes, the use of internal dienes is also possible, although it presents different thermodynamic considerations. In the case of this compound, the reaction would proceed via metathesis of the internal double bonds, releasing 2-butene as a volatile byproduct, which drives the reaction to completion.
The ADMET Catalytic Cycle
ADMET polymerization is catalyzed by metal-alkylidene complexes, most commonly those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum.[10] The catalytic cycle involves a series of [2+2] cycloaddition and cycloreversion reactions between the catalyst's metal-carbon double bond and the monomer's carbon-carbon double bond.
Proposed ADMET Polymerization of this compound
The polymerization would result in an unsaturated polyester with the butyryloxy groups as side chains. The stereochemistry of the double bonds (cis or trans) in the resulting polymer backbone is highly dependent on the catalyst used and the reaction conditions.[7][8][9] This offers a powerful tool to tune the material properties of the final polymer.[8][9]
Experimental Protocol: ADMET Polymerization
-
Monomer Purification: this compound must be rigorously purified to remove any impurities that could poison the catalyst. This typically involves distillation and passing through a column of activated alumina.
-
Reaction Setup: The polymerization must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to exclude oxygen and moisture.
-
Polymerization: In a Schlenk flask, dissolve the purified monomer in a dry, degassed solvent like toluene. Add a solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent (catalyst loading of 0.1-1 mol%).
-
Driving the Reaction: Heat the reaction mixture (typically 50-80°C) and apply a vacuum to remove the volatile 2-butene byproduct. The removal of this byproduct is crucial to drive the polymerization equilibrium towards high molecular weight polymer.[9]
-
Termination and Isolation: After several hours, terminate the reaction by adding an excess of ethyl vinyl ether. Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol.
-
Purification and Characterization: Filter and dry the polymer. Characterize the polymer's molecular weight and polydispersity (Gel Permeation Chromatography), structure (¹H and ¹³C NMR spectroscopy), and thermal properties (DSC, TGA).
Visualization of the ADMET Polymerization Pathway
Caption: Proposed ADMET polymerization of this compound.
Part 4: Comparative Analysis and Future Outlook
The two proposed mechanisms of action for this compound offer distinct advantages and lead to polymers with different architectures and properties.
Table 2: Comparison of Polymerization Mechanisms
| Feature | Cross-Linking in Unsaturated Polyesters | ADMET Polymerization |
| Polymer Architecture | Thermoset, 3D Network | Linear, Unsaturated Thermoplastic |
| Mechanism | Chain-Growth, Free-Radical | Step-Growth, Metathesis |
| Monomer Role | Cross-linking Agent | Primary Monomer |
| Resulting Polymer | Rigid, Insoluble, Infusible | Potentially Soluble, Processable |
| Control over Structure | Limited | High (control over stereochemistry) |
The use of this compound as a cross-linking agent is a practical and established method for creating robust thermoset materials. The potential for this monomer to undergo ADMET polymerization opens up exciting possibilities for the synthesis of novel, well-defined unsaturated polyesters. These linear polymers could serve as precursors for further functionalization or as materials with precisely tunable properties based on the stereochemistry of their backbone double bonds.
Future research should focus on the empirical validation of the ADMET polymerization of this compound and a thorough characterization of the resulting polymers. Such studies will unlock the full potential of this versatile monomer in the design of advanced materials.
References
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Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. (n.d.). MDPI. Retrieved from [Link]
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understanding the excellent reactivity and broad compatibility of 1,4-butanediol in polymerization reactions. (2025, July 9). BDMAEE. Retrieved from [Link]
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Acyclic diene metathesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Ring-opening polymerization of cyclic esters mediated by base/(thio)urea binary catalysts toward sustainable polyesters. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Ring-Opening polymerization. (n.d.). Retrieved from [Link]
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Stereocontrolled acyclic diene metathesis polymerization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. (n.d.). MDPI. Retrieved from [Link]
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Ring-Opening Polymerization of Cyclic Esters in an Aqueous Dispersion. (2020, September 9). University of Illinois. Retrieved from [Link]
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1,4-Butanediol. (n.d.). In Wikipedia. Retrieved from [Link]
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The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. (n.d.). ResearchGate. Retrieved from [Link]
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1,4-butanediol: a versatile intermediate crucial for producing high-performance polyurethanes and polyesters. (2025, July 9). BDMAEE. Retrieved from [Link]
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Acyclic Diene Metathesis (ADMET) as Powerful Tool for Functional Polymers with Versatile Architectures. (n.d.). Osaka University. Retrieved from [Link]
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How Is 1,4-Butanediol Used In The Production Of Plastics? (2024, December 23). Bloom Tech. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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1,4-Bis[2-(prop-1-enyl)phenoxy]butane. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021, March 3). PubMed Central. Retrieved from [Link]
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Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. (2024, March 12). Frontiers. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 1,4-Bis(butyryloxy)-2-butene
This guide provides a comprehensive technical overview of the solubility and stability of 1,4-bis(butyryloxy)-2-butene, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental insights to offer a thorough understanding of this compound's physicochemical properties.
Introduction to this compound
This compound, also known as 2-butene-1,4-diol dibutyrate, is an unsaturated diester with a central carbon-carbon double bond. Its molecular structure, featuring two butyrate ester groups flanking a 2-butene core, dictates its reactivity, solubility, and stability. The presence of the ester functionalities and the allylic nature of the carbon-oxygen bonds are critical determinants of its chemical behavior. Understanding these characteristics is paramount for its effective use in synthesis, formulation, and storage.
Caption: Molecular Structure of this compound
Solubility Profile
The solubility of a compound is a critical parameter influencing its reaction kinetics, purification, and formulation. The solubility of this compound is primarily governed by the principle of "like dissolves like," where its largely nonpolar structure dictates its affinity for various solvents.
Predicted Solubility
Based on its molecular structure, which consists of a twelve-carbon backbone with two ester groups, this compound is predicted to be:
-
Insoluble in water: The long hydrocarbon chains of the butyrate groups and the butene core make the molecule predominantly nonpolar, leading to poor miscibility with polar solvents like water. A closely related compound, cis-1,4-diacetoxy-2-butene, is reported to be not miscible in water.[1][2][3]
-
Soluble in nonpolar organic solvents: High solubility is expected in solvents like hexane, toluene, and diethyl ether, which can effectively solvate the nonpolar regions of the molecule.
-
Soluble in polar aprotic organic solvents: Good solubility is also anticipated in solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). While these solvents have some polarity, they can interact favorably with the ester groups. Butyl butyrate, a similar ester, is miscible with ethanol and diethyl ether.[4]
Experimental Determination of Solubility
A systematic approach is necessary to experimentally determine the solubility profile. The following protocol outlines a standard procedure for qualitative and quantitative solubility assessment.
Experimental Protocol: Determination of Solubility
-
Qualitative Solubility Assessment:
-
To a series of test tubes, add approximately 100 mg of this compound.
-
To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in 0.2 mL increments, vortexing after each addition.
-
Visually inspect for complete dissolution. Classify as "soluble," "sparingly soluble," or "insoluble." The rationale for starting with a small solvent volume is to establish a rough solubility limit.
-
-
Quantitative Solubility Determination (Isothermal Shake-Flask Method):
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each selected solvent in sealed flasks.
-
Equilibrate the flasks in a constant temperature water bath (e.g., 25 °C) with continuous agitation for 24-48 hours to ensure equilibrium is reached. The extended equilibration time is crucial for accurate determination.
-
Carefully withdraw an aliquot of the supernatant, ensuring no undissolved solid is transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).
-
The solubility is expressed in units of mg/mL or mol/L.
-
Table 1: Predicted and Representative Quantitative Solubility of this compound and Analogous Compounds
| Solvent | Predicted Solubility of this compound | Representative Quantitative Data (Analogous Compounds) |
| Water | Insoluble | Butyl butyrate: Insoluble[4] |
| Hexane | Soluble | Data not readily available for close analogs |
| Toluene | Soluble | Data not readily available for close analogs |
| Diethyl Ether | Soluble | Butyl butyrate: Miscible[4] |
| Ethanol | Soluble | Butyl butyrate: Miscible[4] |
| Acetone | Soluble | Data not readily available for close analogs |
| Ethyl Acetate | Soluble | Data not readily available for close analogs |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light. The presence of ester linkages and a carbon-carbon double bond makes the molecule susceptible to specific degradation pathways. Following the International Council for Harmonisation (ICH) guidelines for stability testing provides a robust framework for evaluating its stability.[5][6][7]
Hydrolytic Stability
The ester groups are the primary sites for hydrolytic degradation.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can undergo reversible hydrolysis to yield butyric acid and 2-butene-1,4-diol.[8][9][10][11][12] The reaction is typically slow at neutral pH but is accelerated by strong acids.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and generally proceeds faster than acid-catalyzed hydrolysis.[8][9][10][11][12] The ester reacts with a base, such as sodium hydroxide, to produce sodium butyrate and 2-butene-1,4-diol. The rate of hydrolysis of unsaturated esters is generally enhanced compared to their saturated counterparts, especially when there is no conjugation between the double bond and the carbonyl group.[13]
Caption: Hydrolytic Degradation Pathways
Experimental Protocol: Assessment of Hydrolytic Stability
-
Forced Degradation Study:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. The use of a co-solvent like acetonitrile or methanol may be necessary to ensure initial solubility.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute for analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and identify major degradation products. The choice of an appropriate HPLC method is crucial for separating the parent compound from its degradants.[9]
-
Thermal Stability
Elevated temperatures can induce thermal decomposition. The likely degradation pathway for unsaturated esters involves the random scission of the ester linkage.[14] For unsaturated polyester resins, major decomposition is often observed in the range of 260-445°C.[3][14]
Experimental Protocol: Evaluation of Thermal Stability
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of this compound into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature to determine the onset of decomposition and the temperature at which significant degradation occurs.
-
-
Isothermal Stress Testing:
-
Store samples of the neat compound at various elevated temperatures (e.g., 40°C, 60°C, 80°C) in sealed containers.
-
At predetermined intervals, analyze the samples for purity and the formation of degradation products using an appropriate chromatographic method.
-
Photostability
The carbon-carbon double bond in the 2-butene moiety is a chromophore that can absorb UV radiation, potentially leading to photochemical reactions.
-
Cis-Trans Isomerization: Upon absorption of light, the π-bond can be excited, allowing for rotation around the carbon-carbon single bond in the excited state, leading to isomerization between the cis and trans forms.[15][16]
-
Photodegradation: More extensive degradation can occur, potentially involving radical-mediated pathways or cycloaddition reactions, though these are generally less common for simple acyclic alkenes under typical laboratory light conditions.[15][17] The quantum yields for such reactions are often modest.[18][19]
Experimental Protocol: Photostability Assessment (ICH Q1B Guideline)
-
Sample Preparation:
-
Expose samples of this compound, both as a solid and in solution (in a photochemically inert solvent like acetonitrile), to a light source that provides both UV and visible light.
-
A control sample should be wrapped in aluminum foil to shield it from light while being kept under the same temperature and humidity conditions.
-
-
Exposure Conditions:
-
The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
After the exposure period, analyze the light-exposed and control samples for any changes in appearance, purity, and the formation of photodegradation products using a validated stability-indicating HPLC method.
-
Table 2: Summary of Potential Stability Issues and Degradation Pathways
| Stability Factor | Potential Degradation Pathway | Primary Products |
| Hydrolysis (Acidic) | Reversible cleavage of ester linkages | Butyric acid, 2-Butene-1,4-diol |
| Hydrolysis (Basic) | Irreversible saponification of ester linkages | Butyrate salt, 2-Butene-1,4-diol |
| Thermal Stress | Scission of ester bonds, potential C-C bond cleavage at higher temperatures | Butyric acid, butenes, CO, CO2 |
| Photochemical Stress | Cis-trans isomerization, potential radical-mediated degradation | Geometric isomers, minor degradation products |
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Caption: General Workflow for HPLC Analysis
Protocol: Stability-Indicating HPLC Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is a good starting point for moderately nonpolar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 210 nm (where the ester carbonyl and C=C double bond may absorb). A PDA detector is invaluable for method development to assess peak purity and select the optimal wavelength.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/water (50:50 v/v).
-
-
Method Validation:
-
The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of quantifying this compound and its degradation products. Forced degradation samples are used to demonstrate the stability-indicating nature of the method.
-
Conclusion
The solubility and stability of this compound are critical parameters that dictate its handling, storage, and application in scientific research and development. Its predicted low aqueous solubility and good solubility in organic solvents are consistent with its molecular structure. The primary stability concerns are hydrolysis of the ester groups, particularly under basic conditions, and potential photochemical isomerization. A systematic experimental approach, guided by established protocols and regulatory guidelines, is essential for a comprehensive understanding of these properties. The information and methodologies presented in this guide provide a robust framework for scientists and researchers to effectively work with this versatile chemical intermediate.
References
-
Thermo Fisher Scientific. cis-1,4-Diacetoxy-2-butene, 96%.
- Klopman, G., & Zhu, H. (2005). Estimation of the aqueous solubility of organic molecules by the group contribution approach.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
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SNS Courseware. (2012). ICH Stability Testing Guidelines.
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Patel, R. M., & Shri, J. M. (2017). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 1(5), 648-656.
-
Wikipedia. Butyl butyrate.
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Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
-
Slideshare. Photochemistry of Alkene.
-
DTIC. (1980). Photochemistry of Alkenes.
-
Thermo Scientific Alfa Aesar. cis-1,4-Diacetoxy-2-butene, 96% 50 g.
-
ChemicalBook. CIS-1,4-DIACETOXY-2-BUTENE CAS#: 25260-60-0.
-
2012 Book Archive. Hydrolysis of Esters.
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
-
Chemguide. Hydrolysing Esters.
-
DTIC. (1969). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.
-
PubMed Central. (2022). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin.
-
Scilit. Kinetics of Alkaline Hydrolysis of Esters. II. Unsaturated Esters and Oxalic Esters.
-
PubMed Central. (2023). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity.
-
Z&S Lubricants. Synthetic Esters.
-
MDPI. (2018). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane.
-
ResearchGate. (2020). Characterization the Thermal Degradation E Kinetic of Unsaturated Polyester and Polyester/Silica Nanoparticles Composites by TGA.
-
PubMed Central. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials.
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Chemguide. hydrolysis of esters.
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
-
PubMed Central. (2022). Recent Advances in Photoinduced Oxidative Cleavage of Alkenes.
-
PubMed. (2002). Preferential solvation of a dicyanate ester monomer and poly(sulfone) in different organic solvents by size-exclusion chromatography.
-
MDPI. (2023). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity.
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- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Spectroscopic Characterization of 1,4-Bis(butyryloxy)-2-butene
This guide provides an in-depth analysis of the expected spectroscopic data for the characterization of 1,4-bis(butyryloxy)-2-butene. As experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on the compound's molecular structure, established principles of spectroscopic interpretation, and data from analogous chemical structures. This approach provides a robust framework for researchers engaged in the synthesis, quality control, and analysis of this and related compounds.
Introduction and Molecular Structure
This compound is a diester of 2-butene-1,4-diol and butyric acid. Its structure consists of a central four-carbon chain with a double bond at the C2 position, and two butyryloxy groups ester-linked at the C1 and C4 positions. The stereochemistry of the double bond (cis or trans) significantly influences the spectroscopic output, particularly in NMR. For the purpose of this guide, we will primarily consider the cis (Z) isomer.
The precise characterization of this molecule is essential for ensuring its purity and confirming its identity, which is achieved through a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of (Z)-1,4-Bis(butyryloxy)-2-butene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei.
Expertise-Driven Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures data integrity. The choice of solvent and internal standard is critical.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for esters and its single residual solvent peak that rarely interferes with analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a sharp singlet at 0.00 ppm, serving as the reference for all chemical shifts.
-
Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.
-
Spectra to Acquire:
-
¹H NMR: Standard proton spectrum to observe chemical shifts, integrations, and coupling constants.
-
¹³C NMR: A proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, confirming assignments.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The molecule's symmetry results in a relatively simple spectrum. Protons are labeled alphabetically from the end of the butyryl chain.
CH₃(a)-CH₂(b)-CH₂(c)-C(=O)O-CH₂(d)-CH(e)=CH(e)-CH₂(d)-O(O=)C-CH₂(c)-CH₂(b)-CH₃(a)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Ha | ~ 0.95 | Triplet (t) | 6H | Terminal methyl group protons, split by the adjacent CH₂ (Hb). |
| Hb | ~ 1.68 | Sextet | 4H | Methylene protons split by both the CH₃ (Ha) and CH₂ (Hc) groups. |
| Hc | ~ 2.30 | Triplet (t) | 4H | Methylene protons adjacent to the carbonyl group, deshielded and split by Hb. |
| Hd | ~ 4.65 | Doublet (d) | 4H | Methylene protons adjacent to the ester oxygen, significantly deshielded. Split by the olefinic proton (He). |
| He | ~ 5.80 | Triplet (t) | 2H | Olefinic protons in the center of the molecule. They are equivalent and split by the adjacent CH₂ (Hd) protons. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Proton-decoupled ¹³C NMR shows six distinct carbon signals due to the molecule's symmetry.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| CH₃ | ~ 13.7 | Terminal methyl carbon of the butyryl group. |
| -CH₂-CH₃ | ~ 18.5 | Methylene carbon adjacent to the methyl group. |
| -CH₂-C=O | ~ 36.2 | Methylene carbon alpha to the carbonyl group. |
| -O-CH₂- | ~ 60.5 | Methylene carbon attached to the ester oxygen, deshielded. |
| -CH=CH- | ~ 128.8 | Olefinic carbon, characteristic of a C=C double bond. |
| C=O | ~ 173.2 | Carbonyl carbon of the ester, highly deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Protocol: Attenuated Total Reflectance (ATR) IR
ATR-IR is a modern, rapid technique that requires minimal sample preparation.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| ~ 3030 | =C-H Stretch | Medium | Confirms the presence of hydrogens on a C=C double bond (alkene). |
| 2960-2870 | C-H Stretch (sp³) | Strong | Aliphatic C-H stretches from the butyryl and methylene groups. |
| ~ 1740 | C=O Stretch (Ester) | Very Strong | Key diagnostic peak for the ester carbonyl group. Its high intensity and characteristic position are unambiguous.[1] |
| ~ 1650 | C=C Stretch | Medium-Weak | Indicates the carbon-carbon double bond. Its intensity can be weak for symmetrical alkenes. |
| 1465, 1380 | C-H Bend | Medium | Bending vibrations for CH₂ and CH₃ groups. |
| 1250-1150 | C-O Stretch (Ester) | Strong | Characteristic stretching of the C-O single bond in the ester linkage. |
| ~ 700 | =C-H Bend (out-of-plane) | Strong | For a cis-disubstituted alkene, a strong, broad peak is expected in this region.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Protocol: Electron Ionization (EI) Mass Spectrometry
EI is a hard ionization technique that provides rich fragmentation data, often coupled with Gas Chromatography (GC) for sample introduction.
-
Sample Introduction: Inject a dilute solution of the compound into a GC-MS system. The GC will separate the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Predicted Mass Spectrum
The molecular formula is C₁₂H₂₀O₄, with a molecular weight of 228.28 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 228 is expected. This peak may be weak or absent in EI-MS due to the instability of the parent ion.
-
Major Fragmentation Pathways: The ester linkages are prone to cleavage, leading to characteristic fragments.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table of Predicted Fragments:
| m/z | Proposed Fragment | Origin |
| 228 | [C₁₂H₂₀O₄]⁺˙ | Molecular Ion (M⁺) |
| 141 | [M - OCOC₃H₇]⁺ | Loss of a butyryloxy radical. |
| 140 | [M - HOCOC₃H₇]⁺˙ | Loss of a molecule of butyric acid. |
| 88 | [C₄H₈O₂]⁺˙ | Butyric acid radical cation via McLafferty rearrangement. |
| 71 | [C₃H₇CO]⁺ | Butyryl acylium ion; often a very stable and abundant fragment. |
| 55 | [C₄H₇]⁺ | Allylic cation from the butene backbone after fragmentation. |
| 43 | [C₃H₇]⁺ | Propyl cation from the butyryl chain. |
Integrated Spectroscopic Analysis
No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from all three methods.
-
MS confirms the molecular weight (228 g/mol ) and suggests the presence of two butyrate esters through fragments like m/z 71 and 88.
-
IR spectroscopy confirms the functional groups , primarily the strong ester carbonyl peak (~1740 cm⁻¹) and the alkene C=C and =C-H bonds.
-
NMR spectroscopy provides the definitive structural map. It confirms the number of protons and carbons and, crucially, their connectivity. The chemical shifts and splitting patterns of the olefinic protons (He) and the adjacent methylene protons (Hd) would unequivocally prove the 1,4-disubstituted-2-butene core structure.
Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis[2-(prop-1-enyl)phenoxy]butane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Butene. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis(2-nitrophenoxy)butane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis(benzyloxy)-2-tert-butylbenzene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Butene-1,4-diol, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Butene, 3-(3-butenyloxy)-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Butene, 1,4-dibromo-, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Butene, 1,4-dichloro-, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Butene, 1,4-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]
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- 2. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to 1,4-Bis(butyryloxy)-2-butene for Novel Polymer Development
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-bis(butyryloxy)-2-butene, a promising yet underexplored monomer for the development of novel polymers. While direct literature on the homopolymerization of this specific monomer is scarce, this document synthesizes information from related chemistries and fundamental polymer science to present a roadmap for its synthesis, polymerization, and characterization. We will delve into the monomer's synthesis from its precursor, 2-butene-1,4-diol, and propose detailed protocols for its polymerization and the subsequent characterization of the resulting polymers. This guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this compound in creating new materials with unique properties.
Introduction: The Potential of an Untapped Monomer
The quest for novel polymers with tailored properties is a driving force in materials science. This compound, also known as 2-butene-1,4-diol dibutyrate, presents an intriguing molecular architecture for polymer design. Its central double bond offers a site for addition polymerization, while the butyryloxy side groups can impart flexibility, hydrophobicity, and potentially biodegradability to the resulting polymer. These features suggest potential applications in areas such as specialty resins, coatings, and biomedical materials.
This guide will provide a structured approach to unlocking the potential of this monomer. We will begin by examining its synthesis and properties, followed by a detailed exploration of a proposed free-radical polymerization process. Finally, we will outline a comprehensive characterization workflow to elucidate the structure and properties of the novel polymer.
Monomer Synthesis and Characterization
The synthesis of this compound is typically achieved through the esterification of its precursor, cis-2-butene-1,4-diol.
Synthesis of cis-2-Butene-1,4-diol
cis-2-Butene-1,4-diol is a key intermediate that can be synthesized via the selective hydrogenation of 2-butyne-1,4-diol.[1] This process requires careful control of catalysts and reaction conditions to avoid over-hydrogenation to butane-1,4-diol.[1] Palladium-based catalysts are often employed for this transformation.[1]
Esterification to this compound
The esterification of cis-2-butene-1,4-diol with butyric acid or its more reactive derivatives (e.g., butyryl chloride or butyric anhydride) yields the target monomer. The use of an acid catalyst, such as p-toluenesulfonic acid, is common for direct esterification with carboxylic acids.
Diagram of the Synthesis of this compound:
Caption: Synthesis pathway from 2-butyne-1,4-diol to this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1572-84-5 | [2] |
| Molecular Formula | C₁₂H₂₀O₄ | [2] |
| Molecular Weight | 228.29 g/mol | [2] |
| Boiling Point | 155°C/15mmHg | [2] |
| Appearance | Colorless to light yellow liquid |
Monomer Characterization
Before polymerization, it is crucial to confirm the purity and structure of the monomer. The following techniques are recommended:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C=C double bond and the ester C=O group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any residual starting materials or byproducts.
Proposed Polymerization of this compound
Based on the presence of a polymerizable double bond, free-radical polymerization is a logical starting point for producing a homopolymer from this compound. The copolymerization of the parent diol with acrylamide using a redox initiator system has been reported, suggesting the feasibility of this approach.[3]
Proposed Free-Radical Polymerization Mechanism
The polymerization is expected to proceed via the classic three stages of free-radical polymerization: initiation, propagation, and termination.
Diagram of the Proposed Free-Radical Polymerization:
Caption: The three stages of free-radical polymerization.
Experimental Protocol for Free-Radical Polymerization
This protocol is a proposed starting point and may require optimization.
Materials:
-
This compound (purified monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Toluene or other suitable solvent (anhydrous)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve a known amount of this compound in anhydrous toluene. Add the desired molar ratio of AIBN or BPO.
-
Inert Atmosphere: De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Backfill the flask with nitrogen.
-
Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Stir the reaction mixture for a predetermined time (e.g., 24 hours).
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove unreacted monomer and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of the Novel Polymer
A thorough characterization of the resulting polymer is essential to understand its structure, molecular weight, and thermal properties.
Structural Characterization
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and the absence of the monomer's vinyl protons.
-
FTIR Spectroscopy: To verify the disappearance of the C=C bond and the presence of the ester functional groups in the polymer backbone.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
Diagram of the Polymer Characterization Workflow:
Caption: A comprehensive workflow for polymer characterization.
Potential Applications and Future Directions
The unique combination of a flexible backbone and hydrophobic side chains in poly(this compound) suggests several potential applications:
-
Biodegradable Polymers: The ester linkages in the side chains may be susceptible to hydrolysis, making the polymer potentially biodegradable. This could be particularly relevant for applications in drug delivery or temporary medical implants.
-
Coatings and Adhesives: The polymer's expected properties may make it suitable as a component in specialty coatings and adhesives, where it could act as a reactive diluent or a crosslinking agent.[2]
-
Elastomers: Depending on the molecular weight and degree of crosslinking, the polymer could exhibit elastomeric properties.
Future research should focus on optimizing the polymerization conditions, exploring copolymerization with other monomers to tailor properties, and investigating the biodegradability and biocompatibility of the resulting materials.
Safety and Handling
As with any chemical research, proper safety precautions are paramount. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a monomer with significant, yet largely unexplored, potential for the development of novel polymers. This guide has provided a scientifically grounded framework for its synthesis, polymerization, and characterization. By following the proposed protocols and applying fundamental principles of polymer chemistry, researchers can begin to unlock the unique properties of polymers derived from this intriguing building block. The insights gained from such studies will undoubtedly contribute to the advancement of materials science and the creation of next-generation polymers for a wide range of applications.
References
- Jalal, M. A., et al. (2025). Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1,4-Diol Copolymers Using CAN as Initiator. Advanced Journal of Chemistry, Section A, 8(3), 504-518.
-
LookChem. (n.d.). How to synthesis of 2-BUTENE-1,4-DIOL CAS 821-11-4 by Diethyl fumarate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Butene-1,4-diol. Retrieved from [Link]
-
ResearchGate. (2011, October 19). Polycondensation of butenediol: synthesis of telechelic 2-butene-1,4-diol oligomers. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 1,4-Bis(butyryloxy)-2-butene from 2-Butene-1,4-diol
Abstract
This document provides a comprehensive guide for the synthesis of 1,4-Bis(butyryloxy)-2-butene, a valuable diester intermediate, from 2-butene-1,4-diol. The synthesis is achieved through an efficient esterification reaction with butyric anhydride. This guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and outlines methods for product purification and characterization. Additionally, critical safety precautions and waste disposal procedures are addressed to ensure safe and compliant laboratory practice. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for preparing this versatile chemical building block.
Introduction and Scientific Background
This compound, also known as 2-butene-1,4-diol dibutyrate, is a bifunctional molecule featuring a central carbon-carbon double bond and terminal butyrate ester groups. This structure makes it a versatile intermediate in organic synthesis, with potential applications in the development of novel polymers, plasticizers, and as a precursor for various pharmaceutically relevant compounds. The synthesis from 2-butene-1,4-diol is a straightforward and common laboratory procedure, typically involving an esterification reaction.[1]
The parent compound, 2-butene-1,4-diol, is an unsaturated diol that exists as two geometric isomers, (Z)-cis and (E)-trans.[2] It is a key intermediate in the industrial production of various chemicals, including insecticides and resins.[2] The esterification of its hydroxyl groups is a fundamental transformation that allows for further functionalization and manipulation of the molecule. This guide will focus on the synthesis using butyric anhydride, a common and effective acylating agent.
Reaction Principle and Mechanism
The synthesis of this compound from 2-butene-1,4-diol is an example of a Fischer-Speier esterification, or more specifically, an acylation using an acid anhydride.[3][4] In this reaction, the hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbonyl carbons of butyric anhydride. The reaction is typically catalyzed by a base, such as pyridine or triethylamine, which serves a dual purpose.[1] The base acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate and also neutralizes the butyric acid byproduct, driving the reaction towards completion.[1]
The overall reaction can be summarized as follows:
HO-CH₂-CH=CH-CH₂-OH + 2 (CH₃CH₂CH₂CO)₂O → CH₃CH₂CH₂COO-CH₂-CH=CH-CH₂-OOCCH₂CH₂CH₃ + 2 CH₃CH₂CH₂COOH
Reaction Mechanism:
-
Activation of the Anhydride: The basic catalyst (e.g., pyridine) attacks one of the carbonyl carbons of butyric anhydride, forming a highly reactive N-butyrylpyridinium ion intermediate.
-
Nucleophilic Attack: A hydroxyl group from 2-butene-1,4-diol attacks the activated carbonyl carbon of the intermediate.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The pyridine catalyst is eliminated, and the carbonyl group is reformed, resulting in the formation of the monoester and a molecule of butyric acid.
-
Second Esterification: The process is repeated for the second hydroxyl group to yield the final diester product, this compound.
Caption: Generalized mechanism of pyridine-catalyzed acylation.
Experimental Protocol
This protocol details the synthesis of this compound. It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Butene-1,4-diol (cis or trans) | ≥97% | Sigma-Aldrich | 6117-80-2 |
| Butyric Anhydride | ≥98% | Sigma-Aldrich | 106-31-0 |
| Pyridine (anhydrous) | ≥99.8% | Sigma-Aldrich | 110-86-1 |
| Diethyl ether (anhydrous) | ≥99% | Fisher Scientific | 60-29-7 |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Fisher Scientific | N/A |
| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific | 7487-88-9 |
Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-butene-1,4-diol (1.0 equivalent) in anhydrous pyridine (approximately 3-4 mL per gram of diol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is to control the initial exothermic reaction.
-
Addition of Anhydride: Slowly add butyric anhydride (2.2 equivalents) to the cooled solution dropwise via an addition funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing cold water (approximately 3-4 times the volume of the reaction mixture).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Analytical Data
The synthesized this compound should be characterized to confirm its identity and purity. The following are typical analytical data for the product.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.7 (m, 2H, -CH=CH-), ~4.6 (d, 4H, -CH₂-O-), ~2.3 (t, 4H, -CO-CH₂-), ~1.6 (sextet, 4H, -CH₂-CH₃), ~0.9 (t, 6H, -CH₃). The coupling constants for the vinylic protons can help distinguish between cis (~11 Hz) and trans (~15 Hz) isomers.[5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~173 (C=O), ~128 (-CH=CH-), ~60 (-CH₂-O-), ~36 (-CO-CH₂-), ~18 (-CH₂-CH₃), ~13 (-CH₃). |
| FT-IR (neat) | ν (cm⁻¹): ~3030 (C-H, vinyl), ~2960, 2875 (C-H, alkyl), ~1735 (C=O, ester), ~1180 (C-O, ester). |
| Mass Spectrometry (EI) | m/z: Molecular ion peak and characteristic fragmentation patterns. |
Safety Precautions and Waste Disposal
5.1. Hazard Identification and Personal Protective Equipment (PPE)
-
2-Butene-1,4-diol: Harmful if swallowed.[6] May cause irritation to the skin, eyes, and respiratory tract.
-
Butyric Anhydride: Corrosive.[7] Causes severe skin burns and eye damage.[7] It is also combustible.[7]
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
Always handle these chemicals in a well-ventilated fume hood. [8] Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, and a flame-retardant lab coat.[7][9] An eyewash station and safety shower should be readily accessible.[9]
5.2. Waste Disposal
-
Organic Waste: All organic residues, including the reaction mixture and solvents from extraction and chromatography, should be collected in a designated chlorinated or non-chlorinated organic waste container, as appropriate.
-
Aqueous Waste: The aqueous layers from the work-up should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Solid Waste: Used TLC plates and magnesium sulfate should be disposed of in the solid waste container.
Consult your institution's environmental health and safety guidelines for specific waste disposal procedures.
Conclusion
The synthesis of this compound from 2-butene-1,4-diol via acylation with butyric anhydride is a reliable and efficient method for producing this versatile diester. The protocol provided in this guide, along with the mechanistic insights and safety information, should enable researchers to successfully perform this synthesis in a laboratory setting. Proper characterization of the final product is essential to ensure its purity and suitability for downstream applications.
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Application Note: Efficient Catalytic Esterification of 2-Butene-1,4-diol with Butyric Anhydride
An Application Note and Protocol for the Synthesis of 2-Butene-1,4-diyl dibutyrate
Abstract This document provides a comprehensive guide for the synthesis of 2-butene-1,4-diyl dibutyrate via the esterification of 2-butene-1,4-diol with butyric anhydride. This protocol is designed for researchers in organic synthesis, materials science, and drug development. We detail a robust methodology employing 4-dimethylaminopyridine (DMAP) as a highly efficient nucleophilic catalyst, which facilitates the reaction under mild conditions. The causality behind procedural steps, including reaction setup, monitoring, purification, and product characterization by spectroscopic methods (FTIR, NMR), is thoroughly explained. This guide also includes essential safety protocols and a troubleshooting section to address potential experimental challenges, ensuring a reliable and reproducible synthesis.
Scientific Principles and Mechanism
The synthesis of 2-butene-1,4-diyl dibutyrate from 2-butene-1,4-diol and butyric anhydride is a classic example of acylation, a specific type of esterification. Unlike the Fischer esterification which uses a carboxylic acid and produces water as a byproduct, the use of a carboxylic anhydride is advantageous as it is more reactive and the reaction is essentially irreversible, driving the equilibrium towards the product.[1][2] The only byproduct is butyric acid, which is easily removed during the workup process.
The reaction proceeds in two successive esterification steps, converting the diol first to a monoester intermediate and then to the final diester product.
Catalysis: While the reaction can proceed without a catalyst, its rate is significantly enhanced by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). DMAP is highly effective, even in catalytic amounts (0.05–2 mol%), for promoting the acylation of alcohols with acid anhydrides.[3][4]
Mechanism of DMAP Catalysis:
-
Activation of Anhydride: DMAP, a potent nucleophile, attacks one of the carbonyl carbons of butyric anhydride. This forms a highly reactive N-butyrylpyridinium intermediate. This intermediate is much more electrophilic and susceptible to nucleophilic attack than the anhydride itself.
-
Nucleophilic Attack: The hydroxyl group of 2-butene-1,4-diol attacks the activated carbonyl carbon of the N-butyrylpyridinium intermediate.
-
Ester Formation: The tetrahedral intermediate collapses, forming the ester bond and regenerating the DMAP catalyst. A molecule of butyrate is released as the leaving group.
This process occurs sequentially at both hydroxyl positions of the diol. It has been noted in similar systems that the esterification of the second hydroxyl group can sometimes be more difficult than the first, potentially due to electronic or steric effects from the newly formed ester group.[5] Using a slight excess of the anhydride and an effective catalyst helps to ensure the reaction proceeds to completion to form the diester.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | Equipment |
| cis-2-Butene-1,4-diol | ≥97% | Sigma-Aldrich | Round-bottom flasks (50 mL, 100 mL) |
| Butyric anhydride | ≥98% | Sigma-Aldrich | Magnetic stirrer and stir bar |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich | Condenser and drying tube (CaCl₂) |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | Addition funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | Separatory funnel |
| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific | Chromatography column and supplies |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | TLC plates, chamber, and UV lamp |
| Hexanes | HPLC Grade | Fisher Scientific | Standard laboratory glassware |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | NMR tubes, IR spectrometer |
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Butene-1,4-diol: Can cause skin, eye, and respiratory irritation. Harmful if swallowed.[6]
-
Butyric Anhydride: Corrosive. Causes severe skin burns and eye damage. Reacts with water to release butyric acid, which has a strong, unpleasant odor. Handle with extreme care.[7]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
4-Dimethylaminopyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[8]
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale of 2-butene-1,4-diol.
Part 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cis-2-butene-1,4-diol (0.881 g, 10.0 mmol, 1.0 equiv.).
-
Dissolve the diol in 30 mL of anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.122 g, 1.0 mmol, 0.1 equiv.) to the solution and stir until it dissolves.
-
Place the flask in an ice bath to cool the solution to 0 °C. This helps to moderate the initial exothermic reaction.
-
In a separate, dry addition funnel, add butyric anhydride (3.48 g, 22.0 mmol, 2.2 equiv.) dissolved in 10 mL of anhydrous DCM. The slight excess of anhydride ensures the complete conversion of the diol.[5]
Part 2: Reaction Execution and Monitoring
-
Add the butyric anhydride solution dropwise from the addition funnel to the stirring diol solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Eluent: 20% Ethyl Acetate in Hexanes.
-
Procedure: Spot the starting diol, a co-spot (diol + reaction mixture), and the reaction mixture on a TLC plate.
-
Visualization: Use a UV lamp and/or an iodine chamber. The disappearance of the 2-butene-1,4-diol spot (which will be very polar and have a low Rf value) indicates the reaction is complete. The product will be significantly less polar and have a higher Rf value.
-
Part 3: Work-up and Purification
-
Once the reaction is complete, cool the flask in an ice bath and slowly add 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any unreacted butyric anhydride and neutralize the butyric acid byproduct. Caution: CO₂ gas evolution may occur.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Slurry: Prepare the column using silica gel in hexanes.
-
Loading: Load the crude product onto the column (adsorbed onto a small amount of silica if necessary).
-
Elution: Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate). Collect fractions and analyze by TLC to isolate the pure product.
-
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-butene-1,4-diyl dibutyrate as a colorless oil. Determine the final mass and calculate the percentage yield.
Characterization and Analysis
Confirm the identity and purity of the synthesized product using spectroscopic methods.
| Technique | Expected Result for 2-Butene-1,4-diyl dibutyrate |
| FTIR (Neat) | Disappearance: Broad O-H stretch from starting diol (~3300 cm⁻¹).[9]Appearance: Strong C=O (ester) stretch at ~1740 cm⁻¹; C-O stretch at ~1180 cm⁻¹. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~5.75 (m, 2H, -CH=CH-), ~4.60 (d, 4H, -O-CH₂-), ~2.25 (t, 4H, -C(=O)-CH₂-), ~1.65 (sext, 4H, -CH₂-CH₂-CH₃), ~0.95 (t, 6H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~173.0 (C=O), ~128.5 (-CH=CH-), ~60.0 (-O-CH₂-), ~36.0 (-C(=O)-CH₂-), ~18.5 (-CH₂-CH₂-CH₃), ~13.5 (-CH₃). |
Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and instrument used. The key is the presence of the characteristic ester carbonyl in FTIR and the correct integration and splitting patterns in ¹H NMR.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Diol spot persists on TLC) | - Insufficient reaction time.- Inactive catalyst.- Wet reagents or solvent. | - Allow the reaction to stir for a longer period (e.g., overnight).- Use fresh, high-purity DMAP.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield | - Loss of product during work-up/extraction.- Inefficient purification. | - Perform extractions carefully to ensure complete transfer.- Use smaller fractions during column chromatography for better separation. |
| Product contaminated with butyric acid (strong odor) | - Incomplete quenching/washing. | - Repeat the wash with saturated NaHCO₃ solution during the work-up. |
| Formation of monoester as major product | - Insufficient butyric anhydride. | - Ensure at least 2.2 equivalents of butyric anhydride are used. Re-run the reaction with additional anhydride. |
References
- Wikipedia. (n.d.). 1,4-Butanediol.
- Lin, Y.-H., et al. (2021). Separation and Identification of Resveratrol Butyrate Ester Complexes and Their Bioactivity in HepG2 Cell Models. PMC - NIH.
- Google Patents. (n.d.). Process in water for the preparation of butyric esters of hyaluronic acid sodium salt.
- Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy?
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Semantic Scholar. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1,4-Butanediol.
- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - cis-2-Butene-1,4-diol.
- ResearchGate. (2025). Syntheses of Polyesters from Succinic Anhydride and Various Diols Catalyzed by Metal Triflates.
- ChemicalBook. (n.d.). 2-Butene-1,4-diol synthesis.
- Taylor & Francis Online. (n.d.). Production of 1,4-butanediol through Clostridia C4 pathways.
- NJ.gov. (n.d.). HAZARD SUMMARY - BUTYRIC ANHYDRIDE.
- ECHEMI. (n.d.). Butene diol and acetic anhydride reaction mechanism.
- Thermo Fisher Scientific. (2017). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Butyne-1,4-diol.
- Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Ethyl Butyrate.
- Ward's Science. (n.d.). IR Spectroscopy of Esters.
- ChemicalBook. (2022). The synthesis and introduction of 1,4-Butanediol.
- Chemistry LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters.
- YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- Chemsrc. (2023). The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. echemi.com [echemi.com]
- 6. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
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- 9. reddit.com [reddit.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 1,4-Bis(butyryloxy)-2-butene as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer science, crosslinking is a fundamental process that transforms linear or branched polymer chains into a three-dimensional network, significantly enhancing their mechanical, thermal, and chemical properties.[1][2][3] The choice of crosslinking agent is pivotal in tailoring the final characteristics of the polymeric material for specific applications, ranging from biomedical devices and drug delivery systems to advanced coatings and elastomers.[3][4] This guide introduces 1,4-Bis(butyryloxy)-2-butene , also known as 2-Butene-1,4-diol Dibutyrate, as a versatile crosslinking agent. Its unique structure, featuring a central carbon-carbon double bond and ester functionalities, offers a reactive site for free-radical polymerization, enabling the formation of robust polymer networks.[5][6]
These application notes provide a comprehensive overview of the proposed crosslinking mechanism, detailed experimental protocols for bulk and solution polymerization, and methods for characterizing the resulting crosslinked polymers.
Chemical Properties and Specifications
This compound is a diester with a central unsaturated bond, making it amenable to addition polymerization reactions.
| Property | Value | Source |
| Synonyms | 2-Butene-1,4-diol Dibutyrate | [4][7] |
| CAS Number | 1572-84-5 | [7] |
| Molecular Formula | C12H20O4 | TCI |
| Molecular Weight | 228.28 g/mol | TCI |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Purity | >95.0% (GC) | [7] |
Proposed Mechanism of Crosslinking
The crosslinking of polymers using this compound is proposed to proceed via a free-radical polymerization mechanism. The central double bond of the butene moiety serves as the reactive site. This process is typically initiated by the thermal decomposition of an organic peroxide, which generates free radicals.[8][9]
The mechanism can be broken down into three key stages:
-
Initiation: A free-radical initiator (e.g., benzoyl peroxide, dicumyl peroxide) is thermally decomposed to produce primary radicals (R•).[10] These highly reactive radicals then attack the double bond of either the this compound molecule or an unsaturated site on the polymer backbone, generating a new radical center.[11]
-
Propagation: The newly formed radical can then react with other unsaturated polymer chains or other molecules of the crosslinking agent. This chain reaction creates covalent bonds, linking the polymer chains together and forming a growing network.[5][12]
-
Termination: The polymerization process ceases when two radicals combine or through disproportionation reactions.[11]
This mechanism results in a durable, three-dimensional polymer network with enhanced properties.[2][8]
Caption: Proposed free-radical crosslinking mechanism.
Applications
The enhanced mechanical strength, thermal stability, and chemical resistance imparted by crosslinking make these polymers suitable for a wide range of applications.[3]
-
Biomaterials and Drug Delivery: Crosslinked hydrogels can be engineered for controlled drug release, tissue engineering scaffolds, and wound dressings due to their tunable swelling properties and biocompatibility.[4]
-
Coatings and Adhesives: Crosslinked polymers form durable and chemically resistant coatings and adhesives with improved thermal stability.[2]
-
Elastomers: The formation of a three-dimensional network improves the elasticity and tensile strength of rubber and other elastomeric materials.[13]
-
Thermosetting Plastics: Used in the production of rigid, heat-resistant plastics for electronics, automotive components, and composite materials.[9]
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Organic peroxides can be unstable and potentially explosive. Handle with care and store according to the manufacturer's instructions.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Caption: General experimental workflow for polymer crosslinking.
Protocol 1: Bulk Crosslinking of a Polymer
This protocol is suitable for crosslinking liquid prepolymers or polymers with a low glass transition temperature.
Materials:
-
Unsaturated polymer (e.g., unsaturated polyester resin, poly(butadiene))
-
This compound
-
Organic peroxide initiator (e.g., dicumyl peroxide)
-
Mold (e.g., Teflon or silicone)
-
Vacuum oven
Procedure:
-
Preparation: In a disposable container, weigh the desired amount of the unsaturated polymer.
-
Addition of Crosslinker and Initiator: Add the desired weight percentage of this compound (typically 1-10 wt%) and the initiator (typically 0.5-2 wt%) to the polymer.
-
Mixing: Thoroughly mix the components until a homogeneous mixture is obtained. If the polymer is highly viscous, gentle heating may be applied to reduce viscosity.
-
Degassing: Place the mixture in a vacuum chamber to remove any dissolved gases or air bubbles.
-
Curing: Pour the mixture into the mold and place it in a preheated oven. The curing temperature and time will depend on the decomposition temperature of the initiator (e.g., for dicumyl peroxide, a typical curing cycle is 150-170°C for 15-30 minutes).[14]
-
Post-Curing: After the initial curing, a post-curing step at a slightly higher temperature may be performed to ensure complete reaction of the crosslinker.
-
Cooling and Demolding: Allow the mold to cool to room temperature before carefully removing the crosslinked polymer.
Expected Results:
The liquid or soft polymer will be converted into a solid, elastic, or rigid material. The degree of crosslinking can be controlled by varying the concentration of the crosslinking agent and initiator.[15]
Protocol 2: Solution Crosslinking of a Polymer
This method is ideal for crosslinking polymers that are solid at room temperature.
Materials:
-
Polymer with reactive sites (e.g., hydroxyl or carboxyl groups that can be functionalized, or existing unsaturation)
-
This compound
-
Organic peroxide initiator (e.g., benzoyl peroxide)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Precipitating solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolution: Dissolve a known amount of the polymer in the anhydrous solvent in the reaction flask under a nitrogen atmosphere.
-
Addition of Reagents: Once the polymer is fully dissolved, add the desired amounts of this compound and the initiator to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (dependent on the initiator, e.g., 80-100°C for benzoyl peroxide) and stir for a specified time (typically 2-24 hours).[16]
-
Precipitation and Washing: After the reaction is complete, cool the solution to room temperature and precipitate the crosslinked polymer by slowly adding the solution to a stirred excess of the precipitating solvent.
-
Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer, initiator, and solvent.
-
Drying: Dry the crosslinked polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Expected Results:
The soluble linear polymer will be converted into an insoluble, swellable gel. The extent of crosslinking will influence the swelling ratio of the resulting material.
Protocol 3: Characterization of Crosslinked Polymers
1. Swelling Test (for Gel Fraction and Crosslink Density):
-
Procedure: A known weight of the dried crosslinked polymer is immersed in a suitable solvent (e.g., toluene, chloroform) for 24-48 hours. The swollen polymer is then weighed. After weighing, the sample is dried in a vacuum oven until a constant weight is achieved and weighed again.
-
Analysis:
-
Gel Fraction (%) = (Final dry weight / Initial dry weight) x 100
-
Swelling Ratio (Q) = (Swollen weight / Final dry weight)
-
The crosslink density can be estimated using the Flory-Rehner equation.[13]
-
2. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). An increase in Tg compared to the uncrosslinked polymer is indicative of successful crosslinking.[17]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer. Crosslinked polymers generally exhibit higher decomposition temperatures.[17][18]
3. Mechanical Testing:
-
Tensile Testing: Measures properties such as tensile strength, Young's modulus, and elongation at break. Crosslinking typically increases tensile strength and modulus while decreasing elongation at break.[15][19]
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus and loss modulus, as a function of temperature.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Curing or Low Gel Fraction | - Insufficient initiator concentration- Curing temperature too low or time too short- Presence of inhibitors (e.g., oxygen) | - Increase initiator concentration- Optimize curing temperature and time based on initiator's half-life- Degas the mixture thoroughly before curing; perform reaction under an inert atmosphere (e.g., nitrogen) |
| Brittle Material | - Excessive crosslinking | - Reduce the concentration of this compound |
| Presence of Bubbles in Bulk Polymer | - Incomplete degassing- Volatilization of components during curing | - Degas the mixture under vacuum before curing- Use a controlled heating ramp during curing |
References
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. chempoint.com [chempoint.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes [mdpi.com]
- 5. Cross-Linking via Double-Bond Polymerization [ebrary.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. WO2003029332A1 - Crosslinking of unsaturated polymers by the use of hydroxylamine-esters - Google Patents [patents.google.com]
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- 9. chimarhellas.com [chimarhellas.com]
- 10. researchgate.net [researchgate.net]
- 11. publications.iupac.org [publications.iupac.org]
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- 13. Correlation between the Crosslink Characteristics and Mechanical Properties of Natural Rubber Compound via Accelerators and Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biodegradable Plastics Using 1,4-Bis(butyryloxy)-2-butene
For: Researchers, scientists, and drug development professionals.
Introduction: A Functional Monomer for Advanced Biodegradable Polyesters
The pursuit of sustainable and functional polymeric materials has led to a growing interest in biodegradable polyesters. While conventional aliphatic polyesters offer biodegradability, they often lack the versatility required for advanced applications.[1][2] 1,4-Bis(butyryloxy)-2-butene, also known as 2-butene-1,4-diol dibutyrate, emerges as a promising monomer for the synthesis of a new generation of biodegradable polyesters. Its unique structure, featuring ester functionalities and a central carbon-carbon double bond, offers a dual advantage: incorporation into a polyester backbone through conventional polymerization techniques and the potential for post-polymerization modification to tailor material properties.[3][4][5]
This guide provides a comprehensive overview of the application of this compound in the synthesis of biodegradable plastics. We will explore its role as a precursor to unsaturated polyesters, detailing protocols for both chemical and enzymatic polymerization routes. Furthermore, we will delve into the exciting possibilities of leveraging the unsaturation for cross-linking and functionalization, opening avenues for the development of advanced biomaterials, controlled-release drug delivery systems, and environmentally benign plastics with enhanced mechanical and thermal properties.
Scientific Rationale: The Advantage of Unsaturation
The presence of a double bond within the polymer backbone imparts several key advantages:
-
Cross-linking: The double bonds can be utilized for cross-linking reactions, transforming a linear, thermoplastic polyester into a more robust thermoset material. This enhances mechanical strength, thermal stability, and solvent resistance.[5][6][7]
-
Functionalization: The electron-deficient nature of the double bond in some unsaturated polyesters allows for post-polymerization modification through reactions like Michael additions. This enables the attachment of various functional groups, such as peptides, drugs, or hydrophilic moieties, to tailor the polymer's properties for specific applications like tissue engineering and drug delivery.[3][8][9]
-
Controlled Degradation: The introduction of unsaturation can influence the degradation profile of the polyester. While the ester linkages are susceptible to hydrolysis, the modified backbone can alter the accessibility of these bonds to water or enzymes, potentially allowing for a more controlled degradation rate.[2][10][11]
Experimental Workflows and Protocols
This section outlines detailed protocols for the synthesis and modification of biodegradable polyesters using this compound.
Workflow Overview
Caption: Experimental workflow for biodegradable plastic synthesis.
Protocol 1: Synthesis of Unsaturated Polyester via Melt Polycondensation
This protocol describes the synthesis of an unsaturated polyester by reacting this compound with a dicarboxylic acid, such as succinic acid, via melt polycondensation. This method is solvent-free, making it an environmentally friendly option.
Materials:
-
This compound
-
Succinic acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Monomer Preparation: Accurately weigh equimolar amounts of this compound and succinic acid and add them to the three-neck flask.
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% Ti(OBu)₄ relative to the dicarboxylic acid).
-
Esterification Stage:
-
Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas with continuous stirring.
-
Water and butyric acid will be produced as byproducts and should be collected in the distillation condenser.
-
Maintain this temperature for 2-4 hours or until the theoretical amount of byproduct has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum (to <1 mmHg) to facilitate the removal of byproducts and drive the polymerization reaction to completion.
-
Continue the reaction under vacuum for another 4-6 hours, or until the desired viscosity is achieved.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (Dibutenediol Dibutyrate:Succinic Acid) | 1:1 |
| Catalyst Concentration (Ti(OBu)₄) | 0.1 mol% |
| Esterification Temperature | 180-200°C |
| Esterification Time | 2-4 hours |
| Polycondensation Temperature | 220-240°C |
| Polycondensation Time | 4-6 hours |
| Vacuum Pressure | <1 mmHg |
Protocol 2: Enzymatic Synthesis of Unsaturated Polyester
Enzymatic polymerization offers a green and highly selective alternative to chemical catalysis, proceeding under milder reaction conditions.[12][13] Immobilized Candida antarctica lipase B (CALB) is a commonly used enzyme for polyester synthesis.[13]
Materials:
-
This compound
-
Dimethyl succinate (or other activated dicarboxylic acid ester)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Diphenyl ether (or another high-boiling point solvent)
-
Molecular sieves (4Å)
Procedure:
-
Reagent Preparation: Dry the solvent (diphenyl ether) over molecular sieves.
-
Reaction Setup: In a reaction vessel, combine this compound and dimethyl succinate in a 1:1 molar ratio in the dried solvent.
-
Enzyme Addition: Add immobilized CALB (typically 5-10% by weight of the total monomers).
-
Polymerization:
-
Heat the mixture to 70-90°C with continuous stirring under a nitrogen atmosphere.
-
The reaction can be monitored by analyzing aliquots for molecular weight distribution over time.
-
The reaction is typically run for 24-72 hours.
-
-
Product Recovery:
-
Cool the reaction mixture and filter to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
Precipitate the polymer by pouring the filtrate into a non-solvent like cold methanol.
-
Wash the polymer precipitate with methanol to remove any unreacted monomers and solvent residues.
-
Dry the final polymer under vacuum.
-
Causality Behind Experimental Choices:
-
Activated Dicarboxylic Acid: Using an activated ester like dimethyl succinate is often preferred in enzymatic polymerization as it can lead to higher reaction rates and molecular weights compared to the free diacid.[13]
-
Immobilized Enzyme: Immobilization of the lipase enhances its stability at higher temperatures and allows for easy separation and reuse, making the process more cost-effective and sustainable.[13]
Protocol 3: Post-Polymerization Cross-linking
The unsaturated polyester synthesized in the previous protocols can be cross-linked to form a thermoset material with enhanced properties.
Caption: Cross-linking of unsaturated polyester with styrene.
Materials:
-
Unsaturated polyester (from Protocol 1 or 2)
-
Styrene (as a reactive diluent and cross-linker)
-
Benzoyl peroxide (or another suitable radical initiator)
Procedure:
-
Resin Formulation: Dissolve the unsaturated polyester in styrene. The ratio of polyester to styrene can be varied to control the cross-link density and final properties (e.g., 70:30 by weight).
-
Initiator Addition: Add the radical initiator (e.g., 1-2% by weight of the total resin).
-
Curing:
-
Pour the resin mixture into a mold.
-
Heat the mold in an oven at 80-120°C to initiate the cross-linking reaction.
-
The curing time will depend on the initiator concentration, temperature, and the thickness of the part.
-
-
Post-Curing: For optimal properties, a post-curing step at a slightly higher temperature (e.g., 140-160°C) for a few hours is often recommended.
Characterization of Synthesized Polymers
A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.[14][15][16][17][18]
Characterization Techniques:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer, determines the monomer composition in copolymers, and can be used to quantify the degree of unsaturation.[18] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, such as ester carbonyls and C=C double bonds. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[14] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer.[14][16] |
Biodegradation Assessment
The biodegradability of the synthesized polyesters can be evaluated through various methods.
-
Enzymatic Degradation: The polymer films can be incubated in a buffer solution containing a lipase, and the weight loss of the film can be monitored over time.[19]
-
Soil Burial Test: The polymer samples are buried in compost-rich soil, and their degradation is assessed by measuring the weight loss and observing changes in their physical appearance and mechanical properties over an extended period.[15]
-
Respirometric Methods: These methods measure the amount of CO₂ evolved by microorganisms as they metabolize the polymer, providing a quantitative measure of biodegradation.[15][17]
Conclusion and Future Outlook
This compound represents a versatile building block for the creation of functional and biodegradable polyesters. The protocols outlined in this guide provide a foundation for researchers to synthesize and tailor the properties of these novel materials. The ability to introduce unsaturation into the polymer backbone opens up a wide range of possibilities for creating advanced materials for biomedical applications, such as drug delivery vehicles and scaffolds for tissue engineering, as well as for producing more durable and versatile biodegradable plastics for a circular economy. Further research into optimizing polymerization conditions, exploring different co-monomers, and developing novel post-polymerization modification strategies will undoubtedly expand the utility of this promising monomer.
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Farmer, T. J., et al. (2018). Post-polymerisation modification of bio-derived unsaturated polyester resins via Michael additions of 1,3-dicarbonyls. Polymer Chemistry. Royal Society of Chemistry. [Link]
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Pellisa, M., et al. (2018). Insights into post‐polymerisation modification of bio‐based unsaturated itaconate and fumarate polyesters via aza‐michael addition: Understanding the effects of C=C isomerisation. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1935-1945. [Link]
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Häuβler, M., et al. (2017). Polyesters with bio-based ferulic acid units: crosslinking paves the way to property consolidation. Polymer Chemistry. Royal Society of Chemistry. [Link]
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Request PDF. (2025, August 6). Post-Polymerisation Modification of Bio-derived Unsaturated Polyester Resins via Michael Additions of 1,3-dicarbonyls. [Link]
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Sieroń, A., et al. (2022). Synthesis of Poly(glycerol butenedioate) PGB Unsaturated Polyester toward Biomedical Applications. ACS Omega, 7(30), 26369–26378. [Link]
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Macsen Chemicals. (n.d.). 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry. [Link]
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Abdel Raouf, M. E. (2006). Synthesis and characterization of some degradable polyesters. Materials Research Innovations, 10(3), 231-236. [Link]
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Macsen Chemicals. (n.d.). The Science Behind 2-Butene-1,4-diol: Properties and Applications. [Link]
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Request PDF. (2025, August 6). The potential of unsaturated polyesters in biomedicine and tissue engineering: Synthesis, structure-properties relationships and additive manufacturing. [Link]
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Krawczak, P. (Ed.). (2019). Cross-Linking via Double-Bond Polymerization. In Cross-linking of polymers: fundamentals and applications. Wiley. [Link]
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Aithal, S. (2023, December 27). The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. Medium. [Link]
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Homework.Study.com. (n.d.). Polyesters containing double bonds are often crosslinked by reacting the polymer with styrene. [Link]
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Guo, K., & Chu, C. C. (2007). Biodegradation of unsaturated poly(ester-amide)s and their hydrogels. Biomaterials, 28(22), 3284–3294. [Link]
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Farmer, T. J., et al. (2018). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Polymers, 10(7), 779. [Link]
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Makadia, H. K., & Siegel, S. J. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters, 7(7), 844–850. [Link]
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Johnson, B. J., & Wooley, K. L. (2010). One-Step Syntheses of Photocurable Polyesters Based on a Renewable Resource. Macromolecules, 43(21), 8919–8927. [Link]
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D'Anna, A., & Puglia, D. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Polymers, 13(7), 1083. [Link]
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Walczak, M., et al. (2020). Hybrid Modification of Unsaturated Polyester Resins to Obtain Hydro- and Icephobic Properties. Materials, 13(24), 5727. [Link]
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Request PDF. (2021, December 1). Trans -2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. [Link]
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DTIC. (n.d.). Crosslinked Polyesters. [Link]
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Emadian, S. M., et al. (2022). Methods of Analyses for Biodegradable Polymers: A Review. Polymers, 14(22), 4909. [Link]
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Al-Oqla, F. M., et al. (2023). Synthesis and Characterization of Biodegradable Polymer Blends Based on Chitosan. Polymers, 15(19), 3939. [Link]
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Chabros, A., & Gawdzik, B. (2012). The impact of crosslinking monomers concentration on the properties of unsaturated polyester resins. Chemistry & Chemical Technology, 6(1), 13-18. [Link]
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ResearchGate. (2022, November 11). Methods of Analyses for Biodegradable Polymers: A Review. [Link]
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MDPI. (2023). Characterization of Biodegradable Polymers for Porous Structure: Further Steps toward Sustainable Plastics. [Link]
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Request PDF. (2025, August 6). Synthesis of Strained Macrocyclic Biaryls for Enthalpy-Driven Ring-Opening Polymerization. [Link]
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Kiesewetter, M. K., et al. (2011). Polycondensation of butenediol: synthesis of telechelic 2-butene-1,4-diol oligomers. Journal of the American Chemical Society, 133(41), 16390–16393. [Link]
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ResearchGate. (n.d.). Reaction scheme for the enzymatic polycondensation of dicarboxylic esters with 1,4-butanediol. [Link]
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Pospiech, D., et al. (2017). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Polymers, 9(12), 659. [Link]
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Kobayashi, S., & Uyama, H. (2002). Enzymatic Polymerization. In Encyclopedia of Polymer Science and Technology. [Link]
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ResearchGate. (2025, August 6). Structural Effects upon Enzymatic Hydrolysis of Poly(butylene succinate-co-ethylene succinate)s. [Link]
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MDPI. (n.d.). Impact of Bis-O-dihydroferuloyl-1,4-butanediol Content on the Chemical, Enzymatic and Fungal Degradation Processes of Poly(3-hydroxybutyrate). [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Polymerization of 1,4-Bis(butyryloxy)-2-butene
Introduction
1,4-Bis(butyryloxy)-2-butene is a bifunctional monomer with a central carbon-carbon double bond and two ester groups. This unique structure offers intriguing possibilities for the synthesis of novel polyesters with potential applications in biodegradable materials, coatings, and adhesives.[1] The presence of the double bond in the polymer backbone can also serve as a site for post-polymerization modification, allowing for the tuning of material properties. This document provides a detailed experimental protocol for the polymerization of this compound, with a primary focus on enzymatic polymerization, a green and increasingly popular method for polyester synthesis.[2][3][4] Additionally, we will explore the potential of Acyclic Diene Metathesis (ADMET) polymerization as an alternative route.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₄ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Boiling Point | 155°C/15mmHg | [1] |
| Synonyms | 2-Butene-1,4-diol Dibutyrate | [5] |
Safety Precautions
-
General Handling: Work in a well-ventilated area, preferably a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Enzymatic Polymerization Protocol
Enzymatic polymerization offers a mild and selective alternative to traditional polycondensation methods, often avoiding the need for harsh catalysts and high temperatures.[2][3][4] Immobilized Candida antarctica lipase B (CALB) is a highly effective catalyst for this type of transesterification polymerization.[2][3][4]
Materials
-
This compound (monomer)
-
Immobilized Candida antarctica lipase B (CALB)
-
Toluene (anhydrous)
-
Methanol (for polymer precipitation)
-
Nitrogen gas (high purity)
-
Schlenk flask and other standard glassware
-
Magnetic stirrer with heating plate
-
Vacuum pump
Experimental Workflow Diagram
Caption: Workflow for the enzymatic polymerization of this compound.
Step-by-Step Procedure
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and then cooled under a stream of dry nitrogen. This ensures an inert atmosphere, preventing side reactions with moisture.
-
Charging the Reactor: To the flask, add this compound (e.g., 10 mmol) and anhydrous toluene (e.g., 20 mL). The solvent helps to dissolve the monomer and the growing polymer chains.
-
Addition of Catalyst: Add immobilized CALB (e.g., 10% by weight of the monomer). The immobilized form of the enzyme allows for easy removal after the reaction.
-
Polymerization Reaction: The flask is placed in an oil bath preheated to 70°C and stirred magnetically. A vacuum is applied to remove the butanol byproduct, which drives the equilibrium towards polymer formation. The reaction is allowed to proceed for 24-48 hours.
-
Reaction Termination and Polymer Isolation: After the desired time, the reaction is cooled to room temperature. The enzyme is removed by filtration. The resulting polymer solution is then slowly added to a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification and Drying: The precipitated polymer is collected by filtration and washed with fresh methanol to remove any unreacted monomer and oligomers. The purified polymer is then dried in a vacuum oven at room temperature until a constant weight is achieved.
Alternative Polymerization Route: Acyclic Diene Metathesis (ADMET)
ADMET polymerization is a step-growth condensation polymerization that is particularly effective for the synthesis of polyolefins.[7] While this compound is not an α,ω-diene, a prerequisite for traditional ADMET, a modification of the monomer could make it amenable to this technique. For instance, synthesis of a derivative with terminal double bonds would be necessary.
Conceptual ADMET Approach
A potential monomer for ADMET could be synthesized by reacting 2-butene-1,4-diol with an unsaturated carboxylic acid, such as 10-undecenoic acid. The resulting α,ω-diene monomer could then be polymerized using a Grubbs-type catalyst.[8][9] This process is driven by the release of a small volatile molecule, typically ethylene.[7]
ADMET Workflow Diagram
Caption: Conceptual workflow for ADMET polymerization of a derivative.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its molecular weight, structure, and thermal properties.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the polymer structure and end-group analysis. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
Conclusion
This document provides a detailed, albeit hypothetical, protocol for the enzymatic polymerization of this compound, a monomer with significant potential for the creation of novel polymeric materials. The enzymatic route offers a green and efficient method for polyester synthesis. Furthermore, the possibility of using ADMET polymerization with a modified monomer highlights the versatility of modern polymer chemistry in accessing new macromolecular architectures. The provided protocols and characterization guidelines should serve as a solid foundation for researchers and professionals in the field of drug development and material science to explore the polymerization of this and similar monomers.
References
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Copolyesters Made from 1,4-Butanediol, Sebacic Acid, and d-Glucose by Melt and Enzymatic Polycondensation. Biomacromolecules. [Link][2]
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Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondensation. PubMed. [Link][3]
-
Copolyesters Made from 1,4-Butanediol, Sebacic Acid, and D-Glucose by Melt and Enzymatic Polycondensation | Request PDF. ResearchGate. [Link][4]
-
Development of enzymatic cascade reactions toward the synthesis of 1,4-butanediol. mediaTUM. [Link]
-
Enzymatic synthesis of biobased poly(1,4-butylene succinate-ran-2,3-butylene succinate) copolyesters and characterization. Influence of 1,4- and 2,3-butanediol contents. ResearchGate. [Link]
-
Safety Data Sheet - NOVA Chemicals. NOVA Chemicals. [Link]
-
Ring Opening Metathesis Polymerization of Cyclic Allenes. Scholarworks@UNIST. [Link]
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Controlled Ring-Opening Metathesis Polymerization by Molybdenum and Tungsten Alkylidene Complexes. DTIC. [Link]
-
ADMET polymers: synthesis, structure elucidation, and function. RSC Publishing. [Link]
-
Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. ResearchGate. [Link]
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Applications of "1,4-Bis(butyryloxy)-2-butene" in hydrogel formulation
An Application and Protocol Guide for the Use of 1,4-Bis(butyryloxy)-2-butene in Advanced Hydrogel Formulation
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a detailed technical guide on the application of this compound as a novel crosslinking agent in the formulation of biodegradable hydrogels for advanced applications in drug delivery and tissue engineering.
Introduction: A Novel Crosslinker for Next-Generation Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks that have garnered significant interest in the biomedical field due to their biocompatibility, tunable properties, and similarity to native extracellular matrix.[1][2] The choice of crosslinking agent is a critical determinant of a hydrogel's mechanical properties, degradation kinetics, and overall performance.[3] This guide introduces "this compound," a promising but largely unexplored crosslinker for the synthesis of advanced hydrogels.
The unique chemical structure of this compound, featuring a central carbon-carbon double bond and two flanking ester linkages, presents a compelling combination of functionalities. The alkene group provides a reactive site for covalent crosslinking via free-radical polymerization, a widely used and versatile method for hydrogel synthesis.[4] Concurrently, the butyryloxy ester groups offer hydrolytically labile points, potentially rendering the resulting hydrogel biodegradable. This inherent biodegradability is a highly sought-after characteristic for applications such as temporary tissue scaffolds and controlled drug delivery systems, where the hydrogel matrix is designed to degrade and be cleared from the body over time.[5][6]
This document serves as a foundational guide for researchers interested in exploring the potential of this compound. It outlines the proposed crosslinking mechanism, provides detailed protocols for hydrogel synthesis and characterization, and discusses the potential properties and applications of these novel biomaterials. While direct literature on this specific application is scarce, the principles and protocols presented herein are grounded in established polymer chemistry and hydrogel science, offering a robust starting point for innovation.
Proposed Crosslinking Mechanism and Rationale
The primary proposed mechanism for incorporating this compound into a hydrogel network is through free-radical copolymerization. In this process, a hydrophilic monomer, such as N-isopropylacrylamide (NIPAAm) for thermo-responsive hydrogels or acrylic acid (AA) for pH-responsive systems, is polymerized in the presence of the this compound crosslinker.
Upon initiation by a chemical or photo-initiator, free radicals are generated, which then react with the double bonds of both the monomer and the crosslinker. The bifunctional nature of this compound allows it to form covalent bonds with two separate growing polymer chains, thus creating the crosslinks that constitute the three-dimensional hydrogel network. The butyrate side chains, being more hydrophobic than the polymer backbone, are expected to influence the hydrogel's swelling behavior and degradation rate.
Caption: Proposed free-radical copolymerization mechanism for hydrogel synthesis.
Application Note: Formulation and Expected Properties
Rationale for Use
The selection of this compound as a crosslinker is predicated on the desire to create biodegradable hydrogels with tunable properties. The hydrolytic instability of the ester bonds is expected to lead to a gradual breakdown of the hydrogel network into smaller, water-soluble components, which can be safely cleared from the body. This is particularly advantageous for in vivo applications where surgical removal of the implant is not desirable.[7]
Key Formulation Parameters
The final properties of the hydrogel can be tailored by adjusting the following parameters:
-
Monomer Concentration: Influences the overall polymer content and can affect the mechanical stiffness and swelling ratio of the hydrogel.
-
Crosslinker Concentration: Directly controls the crosslinking density. Higher concentrations typically lead to a more tightly crosslinked network, resulting in lower swelling, increased mechanical strength, and a slower degradation rate.[8]
-
Initiator Concentration: Affects the rate of polymerization and can influence the final network structure.
-
Reaction Conditions: Parameters such as temperature, UV intensity, and reaction time can impact the efficiency of the polymerization and crosslinking process.
Expected Hydrogel Properties and Their Implications
| Property | Influence of this compound | Potential Applications |
| Swelling Behavior | The crosslinking density will be the primary determinant of the equilibrium swelling ratio. The hydrophobic butyryl groups may slightly reduce the overall water uptake compared to more hydrophilic crosslinkers. | Drug delivery (influences diffusion and release rates), tissue engineering (affects nutrient transport). |
| Mechanical Properties | The stiffness and elasticity of the hydrogel will be directly proportional to the crosslinker concentration. The flexibility of the butene backbone may impart elastomeric properties to the hydrogel. | Tissue engineering scaffolds (matching the mechanical properties of the target tissue), injectable hydrogels.[9][10] |
| Biodegradability | The ester linkages are susceptible to hydrolysis, leading to the breakdown of the hydrogel. The rate of degradation can potentially be tuned by altering the crosslinking density. | Controlled drug delivery (release mechanism tied to degradation), biodegradable scaffolds for tissue regeneration.[5] |
Experimental Protocols
Disclaimer: The following protocols are proposed starting points for research and development, based on established principles of hydrogel synthesis. Optimization will be necessary to achieve desired properties.
Protocol 1: Synthesis of a Thermo-responsive Hydrogel via Photopolymerization
This protocol describes the synthesis of a poly(N-isopropylacrylamide) (PNIPAAm) hydrogel crosslinked with this compound.
Caption: General workflow for hydrogel synthesis and characterization.
Materials and Reagents:
| Reagent | Suggested Supplier | Purpose |
| N-isopropylacrylamide (NIPAAm) | Sigma-Aldrich | Monomer |
| This compound | TCI, CP Lab Safety[11][12] | Crosslinker |
| 2-Hydroxy-2-methylpropiophenone (e.g., Irgacure 1173) | Sigma-Aldrich | Photoinitiator |
| Phosphate-buffered saline (PBS), pH 7.4 | VWR | Solvent |
Suggested Starting Formulations:
| Formulation | NIPAAm (wt%) | This compound (mol% to NIPAAm) | Photoinitiator (wt% to NIPAAm) |
| A | 10 | 1 | 0.5 |
| B | 10 | 2 | 0.5 |
| C | 10 | 5 | 0.5 |
Procedure:
-
Preparation of Pre-gel Solution:
-
For a 10 mL total volume of Formulation A, weigh 1.0 g of NIPAAm.
-
Calculate the required mass of this compound corresponding to 1 mol% of NIPAAm.
-
Weigh 5 mg of the photoinitiator.
-
Dissolve all components in PBS (pH 7.4) to a final volume of 10 mL. Ensure complete dissolution by gentle vortexing.
-
-
Degassing:
-
Purge the pre-gel solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Molding and UV Curing:
-
Pipette the pre-gel solution into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film, or in a cylindrical mold).
-
Expose the mold to a UV light source (e.g., 365 nm) for a predetermined time (e.g., 10-30 minutes). The optimal time will depend on the UV intensity and the formulation. Gelation should be visually confirmed.
-
-
Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently (e.g., every 8-12 hours). This step is crucial to remove any unreacted monomer, crosslinker, and initiator.
-
Protocol 2: Characterization of the Hydrogel
1. Swelling Ratio Measurement:
-
After purification, blot the surface of the hydrogel to remove excess water and record its swollen weight (Ws).
-
Freeze-dry the hydrogel until a constant weight is achieved and record its dry weight (Wd).
-
Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd.
2. Rheological Analysis:
-
Use a rheometer with a parallel plate geometry to measure the mechanical properties of the swollen hydrogel discs.
-
Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G''). G' is a measure of the elastic response, while G'' represents the viscous response.
3. In Vitro Degradation Study:
-
Immerse pre-weighed, freeze-dried hydrogel samples in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogel samples, rinse with deionized water, freeze-dry, and record their dry weight.
-
The percentage of mass loss over time will indicate the degradation rate.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Gelation | - Insufficient initiator concentration.- Oxygen inhibition.- Insufficient UV exposure time or intensity. | - Increase initiator concentration.- Ensure thorough degassing.- Increase UV exposure time or use a higher intensity lamp. |
| Hydrogel is Too Brittle | - High crosslinker concentration. | - Reduce the concentration of this compound. |
| Hydrogel is Too Soft | - Low crosslinker concentration.- Low monomer concentration. | - Increase the concentration of this compound.- Increase the monomer concentration. |
| Rapid Degradation | - Low crosslinking density. | - Increase the crosslinker concentration. |
Safety Precautions
All work should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Material Safety Data Sheets (MSDS) for all chemicals before use. 1,4-Butanediol and its derivatives should be handled with care, avoiding ingestion, inhalation, and skin contact.[13]
References
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Parhi, R. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin, 7(4), 515-530. [Link]
-
WebMD. (n.d.). 1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
Olmos-Juste, R., et al. (2022). Chondro-Inductive b-TPUe-Based Functionalized Scaffolds for Application in Cartilage Tissue Engineering. Advanced Healthcare Materials, 11(16), e2200251. [Link]
-
Parhi, R. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. ResearchGate. [Link]
-
Parhi, R. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. ScienceOpen. [Link]
-
Parhi, R. (2017). Cross-linked hydrogel for pharmaceutical applications: A review. Mendeley. [Link]
-
Maku, T., et al. (2022). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Gels, 8(10), 619. [Link]
-
Olmos-Juste, R., et al. (2022). Chondro-Inductive b-TPUe-Based Functionalized Scaffolds for Application in Cartilage Tissue Engineering. PubMed. [Link]
-
Scribd. (n.d.). 1.4 Butanediol AKA 1.4 BDO. Retrieved from [Link]
-
Global GBL Chemicals. (2025). 1,4-Butanediol (BDO): Uses, Applications, and Safety Considerations. [Link]
-
DEA Diversion Control Division. (n.d.). 1,4-Butanediol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,4-BUTANEDIOL. Retrieved from [Link]
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-
Moutos, F. T., et al. (2007). Advanced Material Strategies for Tissue Engineering Scaffolds. Orthodontics & Craniofacial Research, 10(4), 189-197. [Link]
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Olmos-Juste, R., et al. (2022). Chondro-Inductive b-TPUe-Based Functionalized Scaffolds for Application in Cartilage Tissue Engineering. ResearchGate. [Link]
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Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31. [Link]
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Annabi, N., et al. (2014). Injectable, Biodegradable Hydrogels for Tissue Engineering Applications. Macromolecular Bioscience, 14(6), 804-826. [Link]
- Google Patents. (n.d.). US6639014B2 - Multiblock biodegradable hydrogels for drug delivery and tissue treatment.
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Malda, J., et al. (2007). Anisotropic Porous Biodegradable Scaffolds for Musculoskeletal Tissue Engineering. Journal of Orthopaedic Research, 25(11), 1499-1510. [Link]
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Augustine, R., et al. (2021). Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. ResearchGate. [Link]
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Fan, D., et al. (2015). Novel hydrogels based on carboxyl pullulan and collagen crosslinking with 1, 4-butanediol diglycidylether for use as a dermal filler: initial in vitro and in vivo investigations. Materials Science and Engineering: C, 57, 189-196. [Link]
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Li, Y., et al. (2015). Photo-cross-linked biodegradable hydrogels based on n-arm-poly(ethylene glycol), poly(ε-caprolactone) and/or methacrylic acid for controlled drug release. PubMed. [Link]
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ResearchGate. (2015). Synthesis and characterization of high performance superabsorbent hydrogels using bis[2-(methacryloyloxy)ethyl] phosphate as crosslinker. [Link]
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Feng, Y., et al. (2012). Preparation of Thermo-Sensitive Hydrogels from Acrylated Lignin and N-Isopropylacrylamide Through Photocrosslinking. ResearchGate. [Link]
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ResearchGate. (2016). Biodegradable superabsorbent hydrogels derived from cellulose by esterification crosslinking with 1,2,3,4-butanetetracarboxylic dianhydride. [Link]
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Naghiyev, A. M., et al. (2010). 1,4-Bis[2-(prop-1-enyl)phenoxy]butane. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2846. [Link]
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CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
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MDPI. (2023). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. [Link]
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ResearchGate. (2014). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. [Link]
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Bernatoniene, J., et al. (2024). Development and Evaluation of Two-Phase Gel Formulations for Enhanced Delivery of Active Ingredients: Sodium Diclofenac and Camphor. Pharmaceutics, 16(3), 366. [Link]
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Application Notes and Protocols: 1,4-Bis(butyryloxy)-2-butene in the Synthesis of Specialty Chemicals
Foreword: Unveiling the Synthetic Potential of a Versatile C4 Building Block
In the landscape of specialty chemical synthesis, the pursuit of versatile and reactive intermediates is paramount. 1,4-Bis(butyryloxy)-2-butene, also known as 2-butene-1,4-diol dibutyrate, emerges as a compelling, albeit underexplored, building block. Its structure, featuring a central carbon-carbon double bond and two reactive butyryloxy groups, offers a trifecta of synthetic handles for elaboration into a diverse array of value-added molecules. This guide provides an in-depth exploration of the latent synthetic utility of this compound, drawing upon established principles of organic chemistry and leveraging data from structurally analogous compounds to illuminate its potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.
While direct literature on this compound is not extensive, its chemical close cousins, particularly 2-butene-1,4-diol and its diacetate analogue, have been more thoroughly investigated.[1][2] By examining the reactivity of these surrogates, we can confidently extrapolate and propose robust synthetic strategies employing the title compound. The butyrate ester groups, for instance, are expected to undergo transformations typical of esters, such as hydrolysis and transesterification, while the alkene moiety can participate in a wide range of addition and transition-metal-catalyzed cross-coupling reactions.
This document serves as both a conceptual guide and a practical handbook for researchers, scientists, and drug development professionals. It is designed to not only present established protocols but also to inspire the innovative application of this compound in the creation of novel and complex molecular architectures.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₄ | [3] |
| Molecular Weight | 228.29 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 155°C/15mmHg (lit.) | [3] |
| Synonyms | 2-Butene-1,4-diol Dibutyrate | [5][6] |
| CAS Number | 1572-84-5 | [7] |
The reactivity of this compound is dictated by its three primary functional groups: the two butyrate esters and the central C=C double bond. This trifunctional nature allows for a variety of selective transformations.
Diagram of Key Reactive Sites
Caption: Key reactive sites of this compound.
Applications in Specialty Chemical Synthesis
The unique structural features of this compound position it as a valuable precursor for a range of specialty chemicals.
Synthesis of Pharmaceutical Intermediates
The butene backbone of this compound can be incorporated into various heterocyclic and carbocyclic scaffolds found in medicinally active compounds. Palladium-catalyzed reactions, in particular, offer a powerful tool for C-C and C-N bond formation.[2] While specific examples with the dibutyrate are scarce, the analogous diacetate has been used in the synthesis of nitrogen-containing heterocycles.[2]
Precursor for Agrochemicals
The diol precursor, 2-butene-1,4-diol, is a known intermediate in the synthesis of herbicides, pesticides, and fungicides.[1] The butyrate ester can serve as a protecting group for the diol, which can be deprotected in a later synthetic step to reveal the hydroxyl functionalities for further elaboration into the final agrochemical product.
Monomer for Advanced Polymers
Unsaturated diols and their esters are valuable monomers for the synthesis of specialty polymers. 2-Butene-1,4-diol is used in the production of alkyd resins, plasticizers, and nylons.[1][8] this compound can potentially be used as a cross-linking agent to enhance the thermal stability and mechanical strength of unsaturated polyester resins.[3] The presence of the double bond in the polymer backbone allows for further functionalization, such as vulcanization or grafting.
Experimental Protocols
The following protocols are provided as a starting point for the synthetic application of this compound. Given the limited direct literature, some protocols are adapted from well-established procedures for the analogous and more extensively studied 1,4-diacetoxy-2-butene.[2][6] Researchers should consider these as templates that may require optimization for the specific substrate.
Protocol 1: Synthesis of a Substituted Tetrahydrofuran Derivative via Intramolecular Cyclization
This protocol outlines a hypothetical acid-catalyzed intramolecular cyclization to form a substituted tetrahydrofuran, a common motif in natural products and pharmaceuticals.
Workflow Diagram:
Caption: Workflow for the synthesis of a tetrahydrofuran derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Allylic Alkylation
This protocol describes a palladium-catalyzed allylic alkylation using a soft nucleophile, adapted from established methods for similar allylic esters.[9]
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and the ligand (if necessary).
-
Reagent Addition: Add the nucleophile (e.g., dimethyl malonate, 1.2 eq) and a base (e.g., sodium hydride, 1.2 eq) to a separate flask containing an anhydrous solvent (e.g., THF) and stir to form the sodium salt.
-
Reaction: To the catalyst mixture, add a solution of this compound (1.0 eq) in the reaction solvent. Then, add the solution of the nucleophile dropwise at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: After completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary and Comparison
The following table provides a comparative overview of the reactivity of this compound with its diacetate analogue, based on expected chemical behavior.
| Reaction Type | This compound (Expected) | 1,4-Diacetoxy-2-butene (Reported) | Rationale for Comparison |
| Hydrolysis | Slower than diacetate | Readily hydrolyzed under acidic or basic conditions | The bulkier butyrate groups may sterically hinder the approach of water/hydroxide. |
| Palladium-Catalyzed Allylic Alkylation | Good leaving group | Excellent leaving group | Both acetate and butyrate are effective leaving groups in palladium catalysis. |
| Diels-Alder Reaction | Dienophile | Acts as a dienophile | The electronic nature of the double bond is similar. |
Conclusion and Future Outlook
This compound represents a versatile and promising building block for the synthesis of a wide range of specialty chemicals. While direct research on this specific compound is emerging, the well-documented chemistry of its structural analogues provides a solid foundation for its application in complex molecule synthesis. The protocols and conceptual framework presented in this guide are intended to empower researchers to unlock the full synthetic potential of this valuable intermediate. Future research should focus on exploring the unique reactivity imparted by the butyrate esters and developing novel catalytic systems for the selective transformation of this trifunctional molecule.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2-Butene-1,4-diol. Retrieved from [Link]
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- Cai, Y., Gaurav, G., & Ritter, T. (2024). 1,4‐Aminoarylation of Butadienes via Photoinduced Palladium Catalysis.
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Application Notes and Protocols for the Incorporation of 1,4-Bis(butyryloxy)-2-butene into Polyester Resins
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of "1,4-Bis(butyryloxy)-2-butene" into polyester resins. The protocol herein is grounded in the principles of melt polycondensation via transesterification, a robust and widely applicable method for polyester synthesis. This guide offers a detailed, step-by-step methodology, elucidates the underlying chemical principles, and provides a framework for the characterization of the resulting unsaturated polyester resins. The incorporation of the cis-2-butene moiety from this compound introduces unsaturation into the polyester backbone, opening avenues for subsequent cross-linking and functionalization, which is of significant interest in the development of advanced biomaterials, controlled-release drug delivery systems, and specialty polymers.
Introduction: The Strategic Incorporation of Unsaturation
The synthesis of polyesters with tailored properties is a cornerstone of modern materials science. The introduction of unsaturation within the polymer backbone, as facilitated by monomers like this compound, imparts reactive handles for post-polymerization modification. This monomer, a derivative of 2-butene-1,4-diol, serves as a precursor to introduce a C=C double bond into the polyester chain. This functionality allows for a variety of cross-linking chemistries, such as free-radical polymerization with vinyl monomers (e.g., styrene), thiol-ene click reactions, or other addition reactions, to form thermoset resins with enhanced mechanical and thermal properties.
The protocol detailed below leverages a two-stage melt polycondensation process. This approach is favored for its efficiency and the ability to achieve high molecular weight polymers without the use of solvents, which simplifies purification. The reaction proceeds through a transesterification mechanism where the butyryloxy groups of this compound are displaced by a dicarboxylic acid, with the concurrent removal of butyric acid as a byproduct.
Health and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of any volatile reactants or byproducts.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Byproduct Handling: The byproduct, butyric acid, has a strong, unpleasant odor and is corrosive. Ensure that the vacuum trap is effective and handle the collected byproduct with care.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% (GC) | e.g., TCI America | The purity of this monomer is critical to achieving a high molecular weight polymer. |
| Dicarboxylic Acid or Diester Co-monomer | High Purity (≥99%) | e.g., Sigma-Aldrich | Examples include succinic acid, adipic acid, sebacic acid, or their dimethyl esters. The choice of co-monomer will dictate the properties of the final polyester. |
| Catalyst | High Purity | e.g., Sigma-Aldrich | Tin(II) 2-ethylhexanoate (Stannous Octoate) or Titanium(IV) butoxide (Tetrabutyl titanate) are common choices. |
| Radical Inhibitor (Optional) | High Purity | e.g., Sigma-Aldrich | Hydroquinone can be added to prevent premature cross-linking at high temperatures. |
| Nitrogen Gas | High Purity (≥99.99%) | For providing an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and a vacuum-tight seal
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen inlet adapter
-
Vacuum pump with a cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Schlenk line for inert atmosphere techniques
-
Thermometer or thermocouple
Experimental Protocol: Two-Stage Melt Polycondensation
This protocol describes the synthesis of an unsaturated polyester via transesterification of this compound with a dicarboxylic acid.
Workflow Diagram
Caption: Workflow for the two-stage melt polycondensation process.
Step-by-Step Procedure
Stage 1: Initial Esterification/Transesterification (Atmospheric Pressure)
-
Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure all glassware is dry.
-
Charging Reactants: Charge the flask with equimolar amounts of this compound and the chosen dicarboxylic acid (e.g., adipic acid).
-
Catalyst and Inhibitor Addition: Add the catalyst (e.g., 0.1-0.5 mol% tin(II) 2-ethylhexanoate relative to the dicarboxylic acid). If desired, add a radical inhibitor like hydroquinone (e.g., 100-200 ppm).
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout this stage.
-
Heating and Stirring: Begin stirring and gradually heat the mixture to 180-200°C. The reactants will melt and form a homogeneous solution.
-
Byproduct Removal: As the reaction proceeds, butyric acid will be formed and distill off. The reaction progress can be monitored by the amount of distillate collected. This stage typically takes 2-4 hours. The reaction is considered complete when the distillation of butyric acid ceases.
Stage 2: Polycondensation (Under Vacuum)
-
Applying Vacuum: Once the initial esterification is complete, disconnect the nitrogen inlet and slowly apply vacuum to the system. Gradually decrease the pressure to less than 1 mbar.
-
Increasing Temperature: Increase the temperature of the reaction mixture to 220-240°C.
-
Monitoring Polymerization: Continue stirring under high vacuum. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester grows. The increase in torque on the mechanical stirrer is a good indicator of polymerization progress. This stage can take 4-8 hours.
-
Completion and Cooling: The reaction is considered complete when the desired viscosity is reached. Release the vacuum with nitrogen and allow the reactor to cool to room temperature. The resulting polyester can then be removed from the flask (this may require gentle heating to melt the polymer).
Characterization of the Unsaturated Polyester
A thorough characterization of the synthesized polyester is crucial to confirm its structure, molecular weight, and thermal properties.
Structural Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages and the presence of the C=C double bond.
-
Expected Peaks:
-
~1735 cm⁻¹ (C=O stretching of the ester)
-
~1650 cm⁻¹ (C=C stretching of the butene moiety)
-
~3030 cm⁻¹ (=C-H stretching)
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation.
-
Expected ¹H NMR Signals:
-
Signals corresponding to the protons of the dicarboxylic acid moiety.
-
Signals for the methylene protons adjacent to the ester oxygen (~4.1-4.3 ppm).
-
Signals for the vinylic protons of the 2-butene unit (~5.5-5.8 ppm).
-
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
Thermal Properties
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polyester.
Causality Behind Experimental Choices
-
Two-Stage Process: The initial stage at a lower temperature and atmospheric pressure allows for the controlled removal of the bulk of the byproduct without significant loss of the more volatile monomers. The second stage at a higher temperature and under vacuum is essential to shift the equilibrium towards the formation of high molecular weight polymer by efficiently removing the remaining traces of the byproduct.[5][6]
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents oxidation of the monomers and the polymer at high temperatures, which could lead to discoloration and undesirable side reactions.
-
Mechanical Stirring: Vigorous stirring is crucial to ensure a homogeneous reaction mixture and to facilitate the diffusion and removal of the volatile byproduct, especially as the viscosity increases.
-
Catalyst Choice: Tin and titanium-based catalysts are highly effective for transesterification and polycondensation reactions, promoting rapid reaction rates at elevated temperatures.[7]
Logical Framework for Protocol Validation
Caption: Self-validating system for the polyester synthesis protocol.
This protocol is designed to be self-validating. The successful progression of the reaction is visually indicated by the collection of the theoretical amount of butyric acid and a marked increase in the melt viscosity. Subsequent analytical characterization provides definitive validation: FTIR and NMR confirm the chemical structure of the polyester, while GPC verifies the achievement of a high molecular weight polymer.
References
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Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. (2021). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Unsaturated Polyester Resins. (n.d.). SpringerLink. Retrieved January 13, 2026, from [Link]
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2.13: Polyesters. (2021). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
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Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. (2017). MDPI. Retrieved January 13, 2026, from [Link]
-
Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study. (2021). MDPI. Retrieved January 13, 2026, from [Link]
-
Unsaturated Polyester Resins Guide. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]
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Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. (2017). MDPI. Retrieved January 13, 2026, from [Link]
-
Butene Safety Data Sheet. (2025). NOVA Chemicals. Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols for Biomedical Applications of Polymers Derived from 1,4-Bis(butyryloxy)-2-butene
Introduction
The field of biomedical polymers is in constant pursuit of novel materials with tailored properties for advanced therapeutic and regenerative applications. Biodegradable polyesters have emerged as a cornerstone in this area, owing to their excellent biocompatibility and tunable degradation kinetics.[1] This document introduces the potential of polymers derived from the monomer 1,4-Bis(butyryloxy)-2-butene , also known as 2-Butene-1,4-diol Dibutyrate[2], for creating a new class of functional biomaterials.
The unique chemical architecture of this monomer, featuring a central carbon-carbon double bond and hydrolyzable butyrate ester groups, offers a compelling combination of properties. The ester linkages provide a mechanism for biodegradation, breaking down into potentially biocompatible small molecules. The unsaturation in the backbone is a key feature, allowing for post-polymerization modification and crosslinking, which is crucial for fabricating stable drug delivery systems and robust tissue engineering scaffolds.[3][4]
These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from polymer synthesis to the fabrication and characterization of biomedical constructs. By leveraging established principles of polyester chemistry and biomaterial science, we will explore the utility of this promising polymer in drug delivery and tissue engineering.
Polymer Synthesis and Characterization
The first step in harnessing the potential of this compound is its polymerization into a high-molecular-weight unsaturated polyester. Melt polycondensation is a common and effective method for synthesizing polyesters.[4][5] This process involves the reaction of diols and diacids (or their derivatives) at elevated temperatures under vacuum to drive the removal of condensation byproducts, such as water, and promote chain growth. In this case, the monomer itself can be considered a precursor to a diol (2-butene-1,4-diol) and a diacid (butyric acid), suggesting a self-condensation or reaction with other comonomers. For creating a polyester with the unsaturation in the backbone, this compound can be hydrolyzed to 2-butene-1,4-diol and then reacted with a dicarboxylic acid. Alternatively, and more directly, a transesterification reaction can be employed.
Enzymatic polymerization, using lipases such as Candida antarctica lipase B (CALB), presents a greener and milder alternative to traditional melt polycondensation, avoiding high temperatures and metal catalysts that could be problematic for biomedical applications.[6][7]
Protocol 1.1: Synthesis of Unsaturated Polyester via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process, a widely used method for synthesizing high molecular weight polyesters.[8]
Materials:
-
2-butene-1,4-diol (derived from hydrolysis of this compound or sourced commercially)
-
Succinic acid (or other desired dicarboxylic acid)
-
Titanium (IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
High-vacuum, high-temperature reaction vessel with mechanical stirring and a nitrogen inlet
Procedure:
-
Esterification Stage:
-
Charge the reaction vessel with equimolar amounts of 2-butene-1,4-diol and succinic acid.
-
Add the catalyst (e.g., 200-500 ppm of Ti(OBu)₄).
-
Heat the mixture to 180-200°C under a slow stream of nitrogen with continuous stirring.
-
Water will be produced as a byproduct and should be collected.
-
Continue this stage for 2-4 hours, or until the collection of water ceases.
-
-
Polycondensation Stage:
-
Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240°C.
-
The increased temperature and vacuum will facilitate the removal of byproducts and increase the polymer's molecular weight.
-
Monitor the reaction progress by observing the increase in viscosity of the melt.
-
Continue the reaction for 4-8 hours until the desired molecular weight is achieved.
-
Cool the reactor to room temperature under nitrogen and collect the resulting polymer.
-
Characterization of the Synthesized Polymer
A thorough characterization of the synthesized polymer is essential to ensure it meets the required specifications for biomedical applications.
| Technique | Purpose | Expected Results |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and composition of the polymer. | Peaks corresponding to the protons and carbons of the 2-butene and succinate units in the polymer backbone. The presence of the double bond should be evident. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the polymer. | Characteristic peaks for ester carbonyl stretching (~1730 cm⁻¹), C-O stretching, and C=C stretching. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A chromatogram indicating the molecular weight distribution. For biomedical applications, a controlled molecular weight and a narrow PDI are often desirable. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm). | Thermograms showing the thermal transitions of the polymer, which are crucial for understanding its physical state at physiological temperatures and for processing. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and degradation temperature of the polymer. | A degradation profile indicating the temperature at which the polymer starts to lose mass. |
Application in Drug Delivery: Biodegradable Nanoparticles
Application Note: Polymers derived from this compound are promising candidates for drug delivery systems due to their inherent biodegradability.[1] The ester linkages in the polymer backbone can be hydrolyzed in the physiological environment, leading to a controlled release of an encapsulated drug and the degradation of the polymer into smaller, excretable molecules. The resulting nanoparticles can protect the drug from premature degradation and control its release profile, improving therapeutic efficacy and reducing side effects.[9][10] The unsaturation in the polymer backbone can be further functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.
Protocol 2.1: Fabrication of Drug-Loaded Nanoparticles via Oil-in-Water (O/W) Emulsion-Solvent Evaporation
This is a widely used method for encapsulating hydrophobic drugs into polyester nanoparticles.[11][12]
Materials:
-
Synthesized unsaturated polyester
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another surfactant
-
Deionized water
-
Hydrophobic drug of choice
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of the unsaturated polyester (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in an organic solvent (e.g., 2 mL of DCM).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 10 mL of deionized water).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed for 2-5 minutes on an ice bath to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the organic solvent to evaporate. This will lead to the formation of solid polymer nanoparticles.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water two to three times to remove excess surfactant and unencapsulated drug.
-
Lyophilize the final nanoparticle pellet for long-term storage.
-
Caption: Workflow for nanoparticle fabrication.
Characterization of Drug-Loaded Nanoparticles
| Parameter | Method | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the nanoparticles in suspension. |
| Zeta Potential | DLS with an electrode | Measures the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. |
| Morphology | Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) | Visualizes the shape and surface of the nanoparticles. |
| Drug Loading Content (LC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | LC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100. EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100. |
| In Vitro Drug Release | Dialysis Method | The nanoparticle suspension is placed in a dialysis bag against a release medium (e.g., PBS at pH 7.4). The amount of released drug is quantified at different time points. |
Application in Tissue Engineering: Crosslinkable Scaffolds
Application Note: The success of tissue engineering relies on the development of scaffolds that can mimic the extracellular matrix (ECM) and support cell growth and tissue regeneration.[13] Unsaturated polyesters derived from this compound are particularly suitable for this application.[3] The polymer can be fabricated into porous scaffolds, and the double bonds in its backbone can be crosslinked to form a stable, three-dimensional network.[1] This crosslinking enhances the mechanical properties and controls the degradation rate of the scaffold, which is crucial for providing long-term support to the regenerating tissue.[14] The biodegradability of the polymer ensures that the scaffold will gradually be replaced by the newly formed tissue.
Protocol 3.1: Fabrication of Porous Scaffolds via Solvent Casting and Particulate Leaching
This technique is a simple and effective method for creating scaffolds with high porosity and an interconnected pore structure.
Materials:
-
Synthesized unsaturated polyester
-
Dichloromethane (DCM) or a suitable solvent
-
Sodium chloride (NaCl) particles sieved to a specific size range (e.g., 200-400 µm)
-
A mold (e.g., a Teflon dish)
-
Deionized water
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the unsaturated polyester in DCM to form a solution of a specific concentration (e.g., 10% w/v).
-
-
Mixing:
-
Add NaCl particles to the polymer solution at a desired polymer-to-salt weight ratio (e.g., 1:9).
-
Thoroughly mix to ensure a homogeneous distribution of the salt particles in the polymer solution.
-
-
Casting and Solvent Evaporation:
-
Pour the mixture into the mold.
-
Allow the solvent to evaporate completely in a fume hood for 24-48 hours. This will result in a polymer/salt composite.
-
-
Particulate Leaching:
-
Immerse the composite in a large volume of deionized water for 48-72 hours, changing the water frequently. The NaCl will leach out, leaving behind a porous scaffold.
-
-
Drying:
-
Freeze the scaffold and then lyophilize it to remove all the water.
-
Protocol 3.2: Post-Fabrication Photocrosslinking of the Scaffold
Photocrosslinking is a rapid and controllable method to improve the mechanical integrity of the scaffold.
Materials:
-
Fabricated porous scaffold
-
Photoinitiator (e.g., Irgacure 2959)
-
Ethanol
-
UV light source (365 nm)
Procedure:
-
Photoinitiator Infiltration:
-
Dissolve the photoinitiator in ethanol (e.g., 0.5% w/v).
-
Immerse the porous scaffold in the photoinitiator solution for 30 minutes to allow for complete infiltration.
-
Remove the scaffold and allow the ethanol to evaporate.
-
-
UV Curing:
-
Place the scaffold under a UV lamp.
-
Expose the scaffold to UV light for 5-10 minutes on each side to induce crosslinking of the polymer chains.
-
-
Washing:
-
Wash the crosslinked scaffold with ethanol and then deionized water to remove any unreacted photoinitiator.
-
Lyophilize the final crosslinked scaffold.
-
Caption: Workflow for scaffold fabrication and crosslinking.
Characterization of Tissue Engineering Scaffolds
| Property | Method | Description |
| Porosity | Liquid Displacement or Gravimetric Method | Determines the void volume within the scaffold, which is crucial for cell infiltration and nutrient transport. |
| Pore Size and Morphology | Scanning Electron Microscopy (SEM) | Visualizes the pore structure, size, and interconnectivity. |
| Mechanical Properties | Compression Testing | Measures the compressive modulus and strength of the scaffold to ensure it can provide adequate support for the intended tissue. |
| Swelling Ratio | Gravimetric Method | Measures the ability of the scaffold to absorb water, which influences nutrient transport and cell behavior. |
| In Vitro Degradation | Incubation in PBS | The scaffold is incubated in phosphate-buffered saline (PBS) at 37°C, and the mass loss and changes in mechanical properties are monitored over time. |
Biocompatibility Assessment
Application Note: Before any biomaterial can be used in a clinical setting, its biocompatibility must be thoroughly evaluated.[15] This involves assessing its potential to cause adverse reactions, such as toxicity, inflammation, or an immune response.[16][17] In vitro cytotoxicity assays are a fundamental first step in this evaluation.
Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Synthesized polymer (as a film or extract)
-
A relevant cell line (e.g., L929 fibroblasts or primary cells for the target tissue)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Preparation of Polymer Extracts:
-
Sterilize the polymer film or scaffold (e.g., with ethylene oxide or 70% ethanol).
-
Incubate the sterilized material in cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C to create an extract.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the polymer extract (or serial dilutions of the extract).
-
Include a negative control (fresh medium) and a positive control (e.g., 0.5% phenol solution).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control.
-
Conclusion and Future Perspectives
Polymers derived from this compound represent a promising platform for the development of advanced biomedical materials. Their inherent biodegradability and the potential for crosslinking open up a wide range of possibilities in drug delivery and tissue engineering. The protocols outlined in this document provide a solid foundation for the synthesis, fabrication, and characterization of biomaterials based on this novel polymer.
Future research should focus on copolymerization with other monomers to fine-tune the mechanical properties and degradation rates. Furthermore, the functionalization of the unsaturated backbone with bioactive molecules could enhance cell-material interactions and lead to the development of "smart" biomaterials that can actively guide tissue regeneration. While the protocols provided are based on well-established methods for analogous polyesters, further optimization will be necessary to fully realize the potential of this new class of biomaterials. Rigorous in vivo studies will be the ultimate test of their efficacy and safety for clinical applications.
References
-
ResearchGate. (PDF) Bacterial Polyester Nanoparticles for Drug Delivery. [Link]
-
Assem, M., et al. Synthesis of aliphatic biodegradable polyesters nanoparticles as drug carrier for cancer treatment. Journal of Applied Pharmaceutical Science. 2016; 6(12): 032-041. [Link]
-
NIH. Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films. [Link]
-
ResearchGate. Synthesis of aliphatic biodegradable polyesters nanoparticles as drug carrier for cancer treatment. [Link]
-
ResearchGate. Biocompatible Porous Polyester-Ether Hydrogel Scaffolds with Cross-Linker Mediated Biodegradation and Mechanical Properties for Tissue Augmentation. [Link]
-
MDPI. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. [Link]
-
ASTM Digital Library. Bacterial Polyesters for Biomedical Applications: In vitro and in vivo Assessments of Sterilization, Degradation Rate and Biocompatibility of Poly (β-hydroxyoctanoate) (PHO). [Link]
-
NIH. Biomedical Applications of Biodegradable Polyesters. [Link]
-
ACS Publications. Fabrication and Characterization of a Bioscaffold Using Hydroxyapatite and Unsaturated Polyester Resin. [Link]
-
NIH. Hybrid Polyester-Hydrogel Electrospun Scaffolds for Tissue Engineering Applications. [Link]
-
ResearchGate. Synthesis and Characterization of Diol-based Unsaturated Polyesters: Poly(Diol Fumarate) and Poly(Diol Fumarate-co-Succinate). [Link]
-
ResearchGate. The potential of unsaturated polyesters in biomedicine and tissue engineering: Synthesis, structure-properties relationships and additive manufacturing. [Link]
-
NIH. Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. [Link]
-
Royal Society of Chemistry. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. [Link]
-
ResearchGate. Structural characterization of unsaturated polyesters. [Link]
-
MDPI. Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. [Link]
-
ResearchGate. (PDF) Hybrid Polyester-Hydrogel Electrospun Scaffolds for Tissue Engineering Applications. [Link]
-
Semantic Scholar. Method for the Fabrication of Elastomeric Polyester Scaffolds for Tissue Engineering and Minimally Invasive Delivery. [Link]
-
Royal Society of Chemistry. Environmentally benign synthesis of saturated and unsaturated aliphatic polyesters via enzymatic polymerization of biobased monomers derived from renewable resources. [Link]
-
Techniques de l'Ingénieur. Polycondensation of unsaturated polyesters. [Link]
-
UvA-DARE. Synthesis of rigid biobased polyesters. [Link]
-
OUCI. The potential of unsaturated polyesters in biomedicine and tissue engineering: Synthesis, structure-properties relationships and additive manufacturing. [Link]
-
ACS Publications. One-Step Syntheses of Photocurable Polyesters Based on a Renewable Resource. [Link]
-
MDPI. Biocomposite Scaffolds for Tissue Engineering: Materials, Fabrication Techniques and Future Directions. [Link]
-
MDPI. Highly Branched Bio-Based Unsaturated Polyesters by Enzymatic Polymerization. [Link]
-
University of Toronto. Condensation of maleic anhydride with a diol produces an unsaturated polyester resin (UPR). [Link]
-
PubMed. Poly(butyl methacrylate-co-methacrylic acid) tissue engineering scaffold with pro-angiogenic potential in vivo. [Link]
-
PubMed. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). [Link]
-
NIH. 1,4-Bis[2-(prop-1-enyl)phenoxy]butane. [Link]
-
NIH. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. [Link]
Sources
- 1. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1572-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally benign synthesis of saturated and unsaturated aliphatic polyesters via enzymatic polymerization of biobased monomers derived from renewable resources - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pure.uva.nl [pure.uva.nl]
- 9. Biodegradable Polyester Nanoparticle Formation [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. researchgate.net [researchgate.net]
- 13. Biocomposite Scaffolds for Tissue Engineering: Materials, Fabrication Techniques and Future Directions [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. saliterman.umn.edu [saliterman.umn.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Bis(butyryloxy)-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the synthesis of 1,4-Bis(butyryloxy)-2-butene, a key intermediate in various chemical and pharmaceutical applications. As Senior Application Scientists, we have compiled this resource to address common challenges and improve experimental outcomes through a combination of theoretical understanding and practical, field-tested advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and direct method is the esterification of 2-butene-1,4-diol with butyric anhydride or butyryl chloride. Another viable route is the transesterification of 1,4-diacetoxy-2-butene with a butyl ester. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Q2: What is the role of a catalyst in the esterification process?
A2: In the esterification of 2-butene-1,4-diol, a catalyst is crucial to accelerate the reaction rate. Common catalysts include protonic acids like sulfuric acid or p-toluenesulfonic acid, and Lewis acids. The catalyst protonates the carbonyl oxygen of the butyric anhydride or chloride, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product. GC and NMR provide more quantitative data on the conversion and the presence of any side products.
Q4: What are the common impurities encountered in this synthesis, and how can they be removed?
A4: Common impurities include unreacted starting materials (2-butene-1,4-diol, butyric anhydride/chloride), the mono-esterified intermediate (1-butyryloxy-4-hydroxy-2-butene), and byproducts from side reactions. Purification is typically achieved through distillation under reduced pressure. An aqueous workup can be [1]used to remove water-soluble impurities and any remaining acid catalyst before distillation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low Product Yield
A diminished yield of the desired product is a frequent challenge. The underlying causes can be multifaceted, ranging from incomplete reactions to product loss during workup.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Esterification reactions can be slow. Ensure the reaction is allowed to proceed for an adequate duration at the optimal temperature. Monitor the reaction's progress until the starting materials are consumed.
-
Catalyst Inactivity: The catalyst may be old, hydrated, or used in an insufficient amount. Use a fresh, anhydrous catalyst at the appropriate molar ratio.
-
Equilibrium Limitations: Esterification is a reversible reaction. To drive the reaction towards the product, consider removing the water byproduct, if applicable (e.g., when using butyric acid instead of its anhydride or chloride), using a Dean-Stark apparatus.
-
-
Side Reactions:
-
Polymerization: 2-Butene-1,4-diol can undergo polymerization under acidic conditions. Maintain a controlled tem[2]perature to minimize this side reaction.
-
Elimination Reactions: At elevated temperatures, elimination reactions can lead to the formation of butadiene derivatives. Careful temperature control is crucial.
-
-
Product Loss During Workup:
-
Incomplete Extraction: During the aqueous workup, ensure the organic layer is thoroughly extracted multiple times to minimize product loss in the aqueous phase.
-
Decomposition during Distillation: The product may be sensitive to high temperatures. Distillation should be pe[1]rformed under a high vacuum to lower the boiling point and prevent thermal decomposition.
-
Problem 2: Formation of Significant Impurities
The presence of impurities complicates purification and reduces the overall yield and quality of the final product.
Potential Causes & Solutions:
-
Presence of Mono-ester:
-
Stoichiometry: An insufficient amount of the acylating agent (butyric anhydride or butyryl chloride) will result in the formation of the mono-ester. Use a slight excess of the acylating agent to ensure complete conversion of the diol.
-
Reaction Conditions: Inadequate mixing or localized temperature gradients can lead to incomplete reaction. Ensure vigorous stirring and uniform heating.
-
-
Formation of Colored Impurities:
-
Reaction Temperature: Overheating can lead to decomposition and the formation of colored byproducts. Maintain the reaction temperature within the recommended range.
-
Air Oxidation: The starting materials or product might be susceptible to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
-
Experimental Protocols
Protocol 1: Esterification of 2-Butene-1,4-diol with Butyric Anhydride
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Butene-1,4-diol
-
Butyric Anhydride
-
Pyridine (as catalyst and acid scavenger)
-
Diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-butene-1,4-diol in a suitable solvent like diethyl ether.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath and slowly add butyric anhydride dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess anhydride and acid.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Sources
Technical Support Center: A Guide to the Purification of 1,4-Bis(butyryloxy)-2-butene by Vacuum Distillation
Welcome to the Technical Support Center for the purification of 1,4-Bis(butyryloxy)-2-butene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this high-boiling point diester. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during its purification by vacuum distillation. Our aim is to equip you with the scientific understanding and practical knowledge to achieve high purity while ensuring the integrity of your compound.
Understanding the Compound: Key Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful purification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₄ | |
| Molecular Weight | 228.29 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 155 °C at 15 mmHg | |
| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place | |
| Sensitivity | Air sensitive; store under an inert gas |
Pre-Distillation: Preparing Your Crude Product for Purification
Proper preparation of your crude this compound is a critical first step that can significantly impact the efficiency and success of the final vacuum distillation. The primary goal is to remove impurities that could interfere with the distillation process or co-distill with your product.
A common synthetic route to this compound is the Fischer-Speier esterification of 2-butene-1,4-diol with butyric acid, often using an acid catalyst like sulfuric acid.[1][2] This process can leave several types of impurities in your crude product.
Typical Impurities:
-
Unreacted Starting Materials: 2-butene-1,4-diol and butyric acid.
-
Acid Catalyst: Sulfuric acid or other acid catalysts.
-
Byproducts: Water formed during the esterification.
-
Tars and High-Molecular-Weight Species: Formed from side reactions, especially at elevated temperatures.
Step-by-Step Pre-Distillation Workup Protocol
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acidic catalyst and any unreacted butyric acid. Continue adding the basic solution until the cessation of gas (CO₂) evolution. This converts the acids into their water-soluble salts.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. If a non-polar solvent like toluene was used in the reaction, it will form the organic layer. If no solvent was used, add an appropriate organic solvent such as ethyl acetate to dissolve your ester. The neutralized acid salts and unreacted diol will preferentially partition into the aqueous layer.
-
Washing:
-
Wash the organic layer with deionized water to remove any remaining salts and water-soluble impurities.
-
Follow with a wash using a saturated brine (NaCl) solution. This helps to break up any emulsions and further remove water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator under reduced pressure.
This workup procedure will yield a crude, solvent-free this compound, ready for final purification by vacuum distillation.
Vacuum Distillation of this compound: A Practical Guide
Vacuum distillation is the preferred method for purifying high-boiling and thermally sensitive compounds like this compound. By reducing the pressure, the boiling point of the compound is lowered, mitigating the risk of thermal decomposition.[3]
Predicting the Boiling Point at Different Pressures
The boiling point of a substance is dependent on the pressure. The provided boiling point of 155 °C at 15 mmHg can be used to estimate the boiling point at other pressures using a pressure-temperature nomograph. This tool is an application of the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization.[4][5]
Using a Pressure-Temperature Nomograph:
-
Locate the known boiling point and pressure on the nomograph.
-
Use a straight edge to connect this point with the desired pressure.
-
The intersection of the line with the temperature scale will give the estimated boiling point at the new pressure.
This estimation is crucial for setting the appropriate heating bath temperature for your distillation.
Experimental Setup for Vacuum Distillation
A standard vacuum distillation setup is required. Key components include a distillation flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump).[6] It is highly recommended to use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
Caption: A schematic of a standard vacuum distillation setup.
Troubleshooting Guide for Vacuum Distillation of this compound
This section addresses common issues encountered during the vacuum distillation of this compound and provides practical solutions.
Q1: My product is not distilling, even at a high bath temperature. What should I do?
Possible Causes:
-
Inadequate Vacuum: The vacuum level may not be low enough to sufficiently reduce the boiling point of your compound. Check all connections for leaks and ensure your vacuum pump is functioning correctly.
-
Inaccurate Temperature Reading: The thermometer may be improperly placed. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Insufficient Heating: The heating bath may not be providing uniform and adequate heat to the distillation flask. Ensure good thermal contact between the heating mantle or oil bath and the flask.
Solutions:
-
Verify Vacuum: Check the vacuum level with a manometer. If the pressure is too high, inspect all joints and tubing for leaks. Ensure that the vacuum grease is applied correctly and is suitable for the vacuum level.
-
Proper Thermometer Placement: Adjust the thermometer to the correct height.
-
Improve Heat Transfer: Use a suitable heat transfer medium like silicone oil in a bath for more even heating. Insulating the distillation head with glass wool can also help to minimize heat loss.
Q2: The distillation is very slow, or the product is refluxing in the column instead of distilling over.
Possible Cause:
-
Heat Loss: Significant heat loss from the distillation head and column can prevent the vapor from reaching the condenser.
Solution:
-
Insulation: Wrap the distillation head and the upper part of the flask with glass wool or aluminum foil to minimize heat loss and maintain the vapor temperature.[7]
Q3: My product is decomposing in the distillation flask, indicated by darkening of the residue.
Possible Cause:
Solutions:
-
Lower the Bath Temperature: The bath temperature should ideally be only 20-30°C higher than the boiling point of the liquid at the working pressure.[5]
-
Improve Vacuum: A lower pressure will allow for distillation at a lower temperature, thus minimizing the risk of decomposition.
-
Minimize Distillation Time: Prolonged heating, even at a seemingly safe temperature, can lead to decomposition. Plan your distillation to be as efficient as possible.
Q4: I am observing bumping or foaming in the distillation flask.
Possible Causes:
-
Absence of Smooth Boiling: Lack of a nucleation source for even boiling.
-
Volatile Impurities: The presence of low-boiling impurities can cause sudden, vigorous boiling as the temperature increases.
Solutions:
-
Use a Stir Bar: Always use a magnetic stir bar for smooth boiling during vacuum distillation. Boiling chips are not effective under vacuum as the trapped air is quickly removed.[7]
-
Initial Low-Temperature Vacuum: Before heating, apply the vacuum at room temperature to remove any highly volatile impurities.[7]
Q5: My distilled product is impure. What are the likely contaminants?
Possible Causes:
-
Incomplete Pre-Distillation Workup: Residual acidic impurities or unreacted starting materials may have been carried over.
-
Co-distillation: If an impurity has a boiling point close to that of your product at the working pressure, it may co-distill.
-
Decomposition Products: If some decomposition occurred during distillation, the products of this decomposition will contaminate your distillate.
Solutions:
-
Thorough Workup: Ensure the pre-distillation workup, especially the neutralization and washing steps, is performed carefully to remove acidic impurities.
-
Fractional Distillation: If you suspect a close-boiling impurity, using a fractionating column can improve the separation. Collect different fractions and analyze their purity (e.g., by GC or NMR).
-
Optimize Distillation Conditions: Use the lowest possible temperature for the distillation to minimize decomposition.
Frequently Asked Questions (FAQs)
Q: What is the ideal vacuum level for distilling this compound?
A: Based on its boiling point of 155 °C at 15 mmHg, a vacuum in the range of 1-15 mmHg is a good starting point. A lower pressure will further reduce the boiling point, providing a greater margin of safety against thermal decomposition. The optimal pressure will depend on your vacuum pump's capabilities and the desired distillation temperature.
Q: How can I be sure my product is pure after distillation?
A: The purity of your distilled this compound should be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. A sharp boiling point range during distillation is also a good indicator of purity.
Q: Is it necessary to use a Claisen adapter?
A: While not strictly essential, a Claisen adapter is highly recommended.[7] It allows for the placement of both a thermometer and a capillary for introducing a fine stream of air or nitrogen to prevent bumping, in addition to providing an extra neck for adding more material if needed.
Q: What safety precautions should I take during the vacuum distillation of this compound?
A:
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety glasses, a lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Inspect glassware for cracks or defects before use: Glassware under vacuum can implode if it is damaged.
-
Use a safety shield: Place a blast shield in front of the distillation apparatus.
-
Properly secure all clamps and connections.
-
Be aware of the air-sensitive nature of the compound: While distillation is under vacuum, handle the crude and purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
By following these guidelines and troubleshooting steps, you will be well-equipped to successfully purify this compound by vacuum distillation, ensuring a high-quality product for your research and development needs.
References
-
Predicting Vapour Pressures of Organic Compounds from Their Chemical Structure for Classification According to the VOCDirective and Risk Assessment in General. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. Retrieved from [Link]
-
Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. (2020, September 14). National Institutes of Health. Retrieved from [Link]
-
Prediction of boiling points of organic compounds by QSPR tools. (2013, May). ResearchGate. Retrieved from [Link]
-
Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Organic Chemistry: How to…. Retrieved from [Link]
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Safety Data Sheet. (2025, March 26). NOVA Chemicals. Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). Airgas. Retrieved from [Link]
-
Thermal decomposition of yttrium(III) propionate and butyrate. (2013, May). ResearchGate. Retrieved from [Link]
-
How to Purify by Distillation. (n.d.). Retrieved from [Link]
-
1,4-Bis[2-(prop-1-enyl)phenoxy]butane. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Vacuum distillation. (n.d.). In Wikipedia. Retrieved from [Link]
- Purification of 1,4-butanediol by vacuum distillation with side stream recovery. (n.d.). Google Patents.
-
1,4-BUTANEDIOL. (2005, August 16). SWGDRUG.org. Retrieved from [Link]
-
Ethyl butyrate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Thermal decomposition of esters. (2021, February 2). ResearchGate. Retrieved from [Link]
-
Vacuum Distillation issues? | Call Pressure Control Solutions!. (2019, November 11). Pressure Control Solutions. Retrieved from [Link]
-
1,4-Butanediol. (n.d.). In Wikipedia. Retrieved from [Link]
-
Distillation - Separations And Purifications - MCAT Content. (n.d.). Jack Westin. Retrieved from [Link]
-
Thermal decomposition of ester [closed]. (2019, April 15). Chemistry Stack Exchange. Retrieved from [Link]
-
Technical Datasheet (1,4-Butanediol). (2019, October 7). Retrieved from [Link]
- Preparation method of 1,4-dicyano-2-butene. (n.d.). Google Patents.
- Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene. (n.d.). Google Patents.
-
1-butene and 2-butenes production using the positional isomerization of butenes catalyzed by sulfonic acid cation exchangers. (n.d.). ResearchGate. Retrieved from [Link]
-
Capillary gas chromatographic determination of 1,4-butanediol and gamma-hydroxybutyrate in human plasma and urine. (2002, April 5). PubMed. Retrieved from [Link]
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- 7. Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of "1,4-Bis(butyryloxy)-2-butene"
Last Updated: January 13, 2026
Introduction
Welcome to the technical support guide for the synthesis of 1,4-Bis(butyryloxy)-2-butene, also known as 2-Butene-1,4-diol Dibutyrate. This molecule is a key intermediate in various organic synthesis pathways. Its preparation, typically via the esterification of 2-butene-1,4-diol, may seem straightforward. However, researchers frequently encounter challenges related to yield, purity, and the formation of unexpected side products.
This guide provides in-depth, experience-driven advice in a troubleshooting format. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, purification, and characterization of this compound.
Primary Synthesis Route: Esterification of 2-Butene-1,4-diol
The most common and direct method for synthesizing this compound is the acylation of 2-butene-1,4-diol. This reaction involves treating the diol with a suitable butyrylating agent, such as butyryl chloride or butyric anhydride, often in the presence of a base or catalyst.
The primary reaction is as follows:
Technical Support Center: Troubleshooting Incomplete Polymerization of 1,4-Bis(butyryloxy)-2-butene
Welcome to the technical support center for the polymerization of 1,4-Bis(butyryloxy)-2-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the polymerization of this unsaturated ester monomer. Our goal is to provide you with the expertise and in-depth understanding necessary to achieve successful and reproducible polymerization outcomes.
I. Troubleshooting Guide: Addressing Specific Polymerization Issues
This section is structured in a question-and-answer format to directly address the most common and critical problems you may face during your experiments. We will explore the root causes of these issues and provide actionable, step-by-step solutions.
Question 1: Why is my polymerization of this compound failing to reach high conversion or stalling at low molecular weights?
This is a frequent challenge that can be attributed to several factors, ranging from monomer quality to reaction conditions. Let's break down the potential causes and their remedies.
Potential Cause A: Monomer Impurities
The presence of impurities is one of the most common reasons for incomplete polymerization.[1][2] Even trace amounts of certain substances can act as inhibitors or chain transfer agents, prematurely terminating the growing polymer chains.
-
Causality: Inhibitors, such as oxygen or phenols (often added as stabilizers), can react with and neutralize the initiating radicals, preventing polymerization from starting or propagating.[1] Chain transfer agents can terminate a growing chain and initiate a new, shorter one, leading to low molecular weight polymers. Water can also interfere with certain polymerization mechanisms, particularly ionic polymerizations.[2][3]
-
Troubleshooting Protocol:
-
Monomer Purification: Before use, purify the this compound monomer. This can be achieved by passing it through a column of activated basic alumina to remove acidic impurities and stabilizers. Subsequently, distillation under reduced pressure can further purify the monomer.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon). This involves using Schlenk line techniques or a glovebox to de-gas the monomer and solvent, and to maintain an oxygen-free environment throughout the polymerization.[1]
-
Potential Cause B: Inefficient Initiation
The choice and concentration of the initiator are critical for successful polymerization.
-
Causality: An insufficient initiator concentration will result in a low number of growing chains, leading to a slow reaction and potentially incomplete conversion. Conversely, an excessively high initiator concentration can lead to a large number of short polymer chains and premature termination through radical-radical coupling.[1] The initiator's half-life at the reaction temperature is also crucial; if it decomposes too quickly or too slowly, it will not effectively initiate polymerization.
-
Troubleshooting Protocol:
-
Initiator Selection: Choose an initiator with a suitable half-life for your desired reaction temperature. For radical polymerization, common choices include AIBN (Azobisisobutyronitrile) and BPO (Benzoyl peroxide).
-
Concentration Optimization: Systematically vary the initiator concentration to find the optimal ratio for your desired molecular weight and conversion. A good starting point is typically in the range of 0.1 to 1.0 mol% relative to the monomer.
-
Potential Cause C: Inappropriate Reaction Temperature
Temperature plays a dual role in polymerization, affecting both the initiation rate and the potential for side reactions.
-
Causality: The reaction temperature must be high enough to ensure an adequate rate of initiator decomposition and chain propagation. However, excessively high temperatures can lead to side reactions, such as chain scission or depolymerization, which can limit the final molecular weight and conversion.[4]
-
Troubleshooting Protocol:
-
Temperature Screening: Conduct a series of small-scale polymerizations at different temperatures to identify the optimal range for your system.
-
Precise Temperature Control: Use a reliable temperature control system (e.g., an oil bath with a PID controller) to maintain a stable reaction temperature.
-
Question 2: I'm observing gel formation or cross-linking in my polymerization of this compound. What is happening and how can I prevent it?
Gelation indicates the formation of a cross-linked polymer network, which can be undesirable if you are targeting a linear, soluble polymer.
Potential Cause: Side Reactions Involving the Double Bond
The internal double bond in the 2-butene moiety of the monomer is susceptible to side reactions that can lead to cross-linking.
-
Causality: Under certain conditions, particularly at higher temperatures or with specific catalysts, the double bond can participate in radical-induced cross-linking or other addition reactions.[5][6] For instance, an oxa-Michael addition (Ordelt saturation) of a hydroxyl end-group from one polymer chain onto the double bond of another can induce cross-linking.[5][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gel formation.
-
Preventative Measures:
-
Temperature Control: As mentioned previously, maintaining a lower, yet effective, reaction temperature can minimize the likelihood of side reactions.
-
Monomer Concentration: Running the polymerization at a lower monomer concentration (i.e., in a more dilute solution) can reduce the probability of intermolecular cross-linking reactions.
-
Catalyst/Initiator Choice: If using a catalyst, consider switching to a less aggressive one that is less likely to activate the double bond for side reactions.[6]
-
Question 3: The molecular weight distribution (polydispersity index, PDI) of my polymer is very broad. How can I achieve a narrower PDI?
A broad PDI indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths.
Potential Cause: Uncontrolled Polymerization and Chain Transfer Reactions
-
Causality: In conventional free-radical polymerization, continuous initiation and termination throughout the reaction naturally lead to a broad PDI (typically around 2 or higher).[1] Chain transfer reactions to the monomer, solvent, or polymer also contribute to a broader distribution of chain lengths.
-
Advanced Protocol: Controlled Radical Polymerization (CRP) To achieve a narrow PDI, consider employing a controlled or "living" radical polymerization (CRP) technique.[1] These methods introduce a reversible deactivation mechanism that allows polymer chains to grow at a similar rate.
-
Atom Transfer Radical Polymerization (ATRP): This is a robust CRP method that uses a transition metal complex (e.g., a copper-ligand complex) to reversibly activate and deactivate the growing polymer chains.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (a RAFT agent) to mediate the polymerization, providing excellent control over molecular weight and PDI.
Experimental Setup for a Generic CRP:
-
Component Purification: All components (monomer, solvent, initiator, catalyst/RAFT agent) must be rigorously purified to remove any inhibiting impurities.
-
Stoichiometry: The ratio of monomer to initiator to catalyst/RAFT agent is critical for controlling the molecular weight. Carefully calculate and measure these quantities.
-
Inert Atmosphere: As with any controlled polymerization, a strictly inert atmosphere is paramount.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the handling, characterization, and polymerization of this compound.
Q1: What are the recommended storage conditions for this compound monomer?
-
A1: To prevent premature polymerization or degradation, the monomer should be stored in a cool, dark place, preferably refrigerated. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and in the presence of a stabilizer if it will be stored for an extended period.
Q2: Which analytical techniques are most suitable for characterizing the resulting polymer?
-
A2: A combination of techniques is recommended for a thorough characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.[7][8]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[8][9]
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[7][8]
-
Q3: Can this compound be used in condensation polymerization?
-
A3: Yes, as a derivative of 1,4-butanediol, this monomer can potentially undergo transesterification reactions to form polyesters.[10][11] This would typically involve reacting it with a diacid or a diester in the presence of a suitable catalyst at elevated temperatures. However, the presence of the double bond could lead to side reactions, so careful optimization of the reaction conditions would be necessary.[5][6]
III. Data and Protocols
Table 1: Typical Starting Conditions for Free-Radical Polymerization
| Parameter | Recommended Range | Rationale |
| Monomer Purity | > 99% (after purification) | Minimizes side reactions and inhibition.[1] |
| Solvent | Toluene, Dioxane, or Bulk | Solvents should be dry and de-gassed. |
| Initiator | AIBN or BPO | Common radical initiators with well-defined decomposition kinetics. |
| Initiator Conc. | 0.1 - 1.0 mol% (relative to monomer) | Balances initiation rate with the desired molecular weight.[1] |
| Temperature | 60 - 80 °C (for AIBN) | Ensures a suitable rate of initiator decomposition. |
| Reaction Time | 4 - 24 hours | Dependent on desired conversion and reaction kinetics. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen inhibition.[1] |
Protocol 1: Purification of this compound Monomer
-
Prepare an Alumina Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.
-
Elute the Monomer: Pass the crude monomer through the alumina column. This will remove acidic impurities and any added stabilizers.
-
Distillation: Set up a fractional distillation apparatus for vacuum distillation.
-
Distill under Reduced Pressure: Heat the monomer that has passed through the column and collect the fraction that distills at the correct boiling point and pressure. This will separate the monomer from any non-volatile impurities.
-
Storage: Store the purified monomer under an inert atmosphere and in a refrigerator.
Diagram 1: General Polymerization Mechanism
Caption: A simplified representation of the free-radical polymerization process.
IV. References
-
Radical polymerization - Wikipedia. Available at: [Link]
-
Typical undesired side-reactions of bio-based unsaturated polyesters... - ResearchGate. Available at: [Link]
-
Synthesis, characterization, and properties of poly(ethylene terephthalate)/poly(1,4-butylene succinate) block copolymers | Request PDF - ResearchGate. Available at: [Link]
-
Radical chemistry in polymer science: an overview and recent advances - PMC - NIH. Available at: [Link]
-
Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates - MDPI. Available at: [Link]
-
Structure and properties of poly(butylene terephthalate-co-butylene succinate) copolyesters synthesized with rare earth-titanium catalyst - ResearchGate. Available at: [Link]
-
Synthesis and characterization of poly(butylene terephthalate)-co-poly(butylene succinate)-block-poly(ethylene glycol) segmented block copolymers - Beijing Institute of Technology. Available at: [Link]
-
poly(butylene succinate)‐block‐poly(ethylene glycol) segmented block copolymers. Available at: [Link]
-
understanding the excellent reactivity and broad compatibility of 1,4-butanediol in polymerization reactions - BDMAEE. Available at: [Link]
-
Polymerization Reactions and Modifications of Polymers by Ionizing Radiation - MDPI. Available at: [Link]
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Available at: [Link]
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Available at: [Link]
-
Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Publishing. Available at: [Link]
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PubMed. Available at: [Link]
-
(PDF) Long-Chain Branched Poly(Butylene Succinate-co-Terephthalate) Copolyesters: Impact of (Reactive) Synthesis Strategies on Melt Strenght Properties - ResearchGate. Available at: [Link]
-
Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing. Available at: [Link]
-
US7759531B2 - Process for preparing 1,4-butanediol - Google Patents. Available at:
-
Effect of trace impurities on propylene polymerization - ResearchGate. Available at: [Link]
-
1,4-butanediol is commonly found in pharmaceutical intermediates and fine chemical synthesis - BDMAEE. Available at: [Link]
-
Side-chain functionalisation of unsaturated polyesters from ring-opening polymerisation of macrolactones by thiol–ene click chemistry - ResearchGate. Available at: [Link]
-
Effect of impurities on radical formation in gibbsite radiolysis - RSC Publishing. Available at: [Link]
-
Polyethylene - Wikipedia. Available at: [Link]
-
Recent Advances in the Enzymatic Synthesis of Polyester - MDPI. Available at: [Link]
-
Processing Problems Of Polyester And Its Remedies - International Journal of Engineering Research & Technology. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of poly(butylene terephthalate)-co-poly(butylene succinate)-block-poly(ethylene glycol) segmented block copolymers - Beijing Institute of Technology [pure.bit.edu.cn]
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- 11. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Crosslinking Reactions with 1,4-Bis(butyryloxy)-2-butene
Welcome to the technical support center for 1,4-Bis(butyryloxy)-2-butene, a versatile crosslinking agent for creating robust polymer networks. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental workflows. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve reliable and reproducible results.
Introduction to this compound Crosslinking
This compound, also known as 2-butene-1,4-diol dibutyrate, is a bifunctional monomer utilized as a crosslinking agent in polymer chemistry.[1] Its vinyl ester functional groups enable it to participate in free-radical polymerization, forming stable, three-dimensional polymer networks. This crosslinking capability is harnessed to enhance the thermal stability and mechanical strength of various resins, particularly unsaturated polyesters.[1]
The crosslinking process is typically initiated by free-radical initiators, such as peroxides, and can be accelerated by promoters. Understanding the interplay of these components, along with reaction parameters like temperature and reactant concentrations, is crucial for successful and efficient crosslinking.
Troubleshooting Guide
This section addresses common issues encountered during the crosslinking of this compound and provides systematic solutions to guide your experimental optimization.
Issue 1: Incomplete or Slow Curing
Symptoms: The reaction mixture remains tacky, soft, or fails to solidify completely after the expected curing time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Initiator Concentration | A low concentration of the free-radical initiator (e.g., MEKP, BPO) will result in an inadequate number of radicals to propagate the polymerization chain reaction, leading to incomplete curing.[2] | Increase the initiator concentration incrementally. A typical starting range for MEKP is 1-2% by weight of the resin.[2] Always refer to the initiator's technical data sheet for specific recommendations. |
| Inadequate Promoter/Accelerator | Promoters (e.g., cobalt naphthenate, dimethylaniline) are often necessary for room temperature curing by accelerating the decomposition of the initiator to generate free radicals.[3] | Ensure the correct promoter is being used for your chosen initiator and that its concentration is optimal. For example, cobalt promoters are typically used with MEKP. |
| Low Reaction Temperature | The rate of free-radical polymerization is temperature-dependent. Low ambient temperatures can significantly slow down the curing process.[2] | Conduct the reaction within the recommended temperature range for your initiator system. If necessary, consider gentle heating or using a more reactive initiator/promoter system. |
| Presence of Inhibitors | Inhibitors are often added to vinyl ester resins to ensure storage stability.[3] Residual inhibitors from starting materials or atmospheric oxygen can quench free radicals and hinder polymerization. | Minimize exposure to air during the reaction by working under an inert atmosphere (e.g., nitrogen or argon). If the monomer contains a high concentration of inhibitor, it may need to be removed or compensated for with a higher initiator concentration. |
Issue 2: Surface Tackiness of the Cured Product
Symptoms: The bulk of the material is cured, but the surface exposed to air remains sticky.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Air Inhibition | Oxygen in the air is a potent free-radical scavenger and can inhibit polymerization at the surface, resulting in a tacky, under-cured layer. | - Inert Atmosphere: Cure the material under a nitrogen or argon blanket. - Barrier Film: Cover the surface with a non-reactive film (e.g., Mylar) to prevent contact with air. - Wax Additives: Incorporate a small amount of paraffin wax into the resin mixture. The wax will migrate to the surface during curing, forming a protective barrier against oxygen. |
Issue 3: Brittle or Cracked Cured Product
Symptoms: The final crosslinked material is overly brittle and may exhibit cracks.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excessive Initiator/Promoter Concentration | An overly rapid polymerization caused by high concentrations of initiator and promoter can lead to the build-up of internal stresses, resulting in a brittle material. | Optimize the initiator and promoter concentrations to achieve a more controlled curing rate. Step-wise curing at different temperatures can also help to manage the exotherm and reduce stress. |
| High Crosslink Density | A very high degree of crosslinking can lead to a rigid and brittle network with limited chain mobility. | Adjust the stoichiometry of the crosslinker to the polymerizable monomer to control the crosslink density. The addition of plasticizers or flexible co-monomers can also improve the flexibility of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the crosslinking of this compound?
The crosslinking of this compound proceeds via a free-radical polymerization mechanism. The process can be broken down into three main stages:
-
Initiation: A free-radical initiator (e.g., benzoyl peroxide) is decomposed by heat or a promoter to generate initial free radicals.
-
Propagation: These free radicals attack the carbon-carbon double bonds of the this compound molecules, initiating a chain reaction. This process continues, with the growing polymer chains adding more monomer units.
-
Termination: The polymerization is terminated when two growing radical chains combine or by other termination reactions.
The bifunctional nature of this compound allows for the formation of a three-dimensional crosslinked network.
Q2: What are the recommended initiators and promoters for curing this compound?
Commonly used initiator systems for vinyl ester resins, and therefore applicable to this compound, include:
-
Room Temperature Curing:
-
Initiator: Methyl Ethyl Ketone Peroxide (MEKP)
-
Promoter: Cobalt Naphthenate or Cobalt Octoate[3]
-
-
Elevated Temperature Curing:
-
Initiator: Benzoyl Peroxide (BPO) or tert-Butyl Peroxybenzoate (TBPB)[4]
-
The choice of initiator and promoter will depend on the desired curing temperature and pot life.
Q3: How can I monitor the progress of the crosslinking reaction?
Several analytical techniques can be employed to monitor the curing process:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of the C=C stretching vibration (typically around 1640 cm⁻¹) of the vinyl group can be monitored to follow the consumption of the monomer.[5]
-
Rheometry: The viscosity of the reaction mixture increases significantly as crosslinking proceeds, eventually leading to gelation. A rheometer can be used to measure these changes and determine the gel point.
-
Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat evolved during the exothermic crosslinking reaction. The total heat released is proportional to the degree of cure.[6][7]
Q4: How do I characterize the final crosslinked polymer?
Characterization of the cured material is essential to ensure it meets the desired specifications. Key analytical techniques include:
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the crosslinked polymer.[8]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the crosslinked network, which is an indicator of the crosslink density.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the structure and crosslinking of the polymer network.[9][10]
-
Mechanical Testing: Techniques such as tensile testing or dynamic mechanical analysis (DMA) can be used to evaluate the mechanical properties of the cured material, including its modulus, strength, and toughness.
Experimental Protocols
Protocol 1: General Procedure for Room Temperature Crosslinking
This protocol provides a general guideline for the crosslinking of this compound at room temperature using a MEKP/Cobalt promoter system.
Materials:
-
This compound
-
Base resin (e.g., unsaturated polyester resin)
-
Methyl Ethyl Ketone Peroxide (MEKP) initiator
-
Cobalt Naphthenate promoter (6% solution)
-
Inert reaction vessel
-
Stirring apparatus
Procedure:
-
In a clean, dry reaction vessel, combine the desired amounts of this compound and the base resin.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Add the Cobalt Naphthenate promoter to the mixture (typically 0.1-0.5% by weight of the resin) and stir until fully dispersed.
-
Carefully add the MEKP initiator (typically 1-2% by weight of the resin) to the mixture. Caution: Never mix the promoter and initiator directly as this can cause a violent decomposition.
-
Stir the mixture thoroughly for 1-2 minutes to ensure uniform distribution of the initiator.
-
Pour the mixture into the desired mold or onto the substrate.
-
Allow the mixture to cure at room temperature. The curing time will vary depending on the specific formulation and ambient conditions.
-
For optimal properties, a post-curing step at a slightly elevated temperature (e.g., 60-80 °C) may be beneficial.
Visualizations
Diagram 1: Free-Radical Crosslinking Mechanism
Caption: Free-radical polymerization workflow.
Diagram 2: Troubleshooting Flowchart for Incomplete Curing
Caption: Troubleshooting workflow for incomplete curing.
References
- Effects of initiators on the cure kinetics and mechanical properties in vinyl-ester resin. (2008). Journal of Applied Polymer Science.
- Initiators & C
- Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester. (2022). RSC Publishing.
- Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxid
- Crosslinking Characteristics of Ethylene Vinyl Acetate Copolymer by the Structure of Crosslinking Agents. (2013). Macromolecular Research.
- Effects of Peroxide Initiator on the Structure and Properties of Ultralow Loss Thermosetting Polyphenylene Oxide-Based Composite. (2022). MDPI.
- The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. (2021). MDPI.
- HELP! Vinylester Resin Not Curing. (2024).
- Thermal Analysis of Crystallization and Phase Transition in Novel Polyethylene Glycol Grafted Butene-1 Copolymers. (2019). MDPI.
- Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024).
- The 1 H-NMR spectrum of Poly(2-Butene Maleate).
- Study of polymer crosslink density by time domain NMR spectroscopy. (2014). Bicocca.
- Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. (2024). Frontiers in Chemistry.
- Curing of vinyl ester resins. Rheological behaviour.
- Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. (2002).
- 1,4-BIS-(P-TOLYLOXY)-2-BUTENE. Sigma-Aldrich.
- Inhibition performance for different inhibitors on the thermal polymerization of styrene. (2014).
- Cross-metathesis of methyl oleate and cis-2-butene-1,4-diol: a direct route to bifunctional polymer building blocks. (2022). ChemRxiv.
- Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. (2021). MDPI.
- Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies. (2019).
- Using Differential Scanning Calorimetry to Characterize Polymers. (2018). AZoM.
- Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. (2021).
- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific - US.
- 2-Butene-1,4-diol. PubChem.
- Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. (2020).
- Characterization of the polymorphic transformation of poly(1-butene) based on FTIR and mechanical properties. (2014). Polymers for Advanced Technologies.
- Controlled Radical Polymeriz
- Investigation of High Temperature Isobutylene Polymerizations Utilizing Real-Time ATR-FTIR Spectroscopy.
- Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applic
- 1H NMR of the poly(butylene succinate-co-dilinoleic succinate) 70 : 30 copolymer.
- A) Assigned ¹H‐NMR spectra of the various alkene‐functionalized PCL...
- Multidimensional NMR studies of poly(ethylene-co-1-butene) microstructures. (2003). Macromolecules.
- FTIR spectrum of the crosslinked butyl methacrylate polymer.
- Free Radical Ring-Opening Polymerization. (1983). Journal of Polymer Science: Polymer Symposia.
- This compound. MySkinRecipes.
- 1,4-Bis[2-(prop-1-enyl)phenoxy]butane. (2011). Acta Crystallographica Section E: Structure Reports Online.
- The II–I Phase Transition Behavior of Butene-1 Copolymers with Hydroxyl Groups. (2019). Polymers.
- Free radical Copolymerization of limonene with butyl methacrylate: Synthesis and Characterization.
Sources
- 1. This compound [myskinrecipes.com]
- 2. thehulltruth.com [thehulltruth.com]
- 3. compositesone.com [compositesone.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. azom.com [azom.com]
- 8. mdpi.com [mdpi.com]
- 9. boa.unimib.it [boa.unimib.it]
- 10. Multidimensional NMR studies of poly(ethylene-co-1-butene) microstructures | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analysis of Impurities in 1,4-Bis(butyryloxy)-2-butene Synthesis
Welcome to the technical support center for the synthesis of 1,4-Bis(butyryloxy)-2-butene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges related to impurities that can arise during synthesis, providing in-depth troubleshooting advice and validated analytical protocols to ensure the highest purity of your final product.
Introduction
This compound, also known as 2-butene-1,4-diol dibutyrate, is a chemical intermediate with applications in various fields of chemical synthesis. Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final product. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and compromised product specifications. This guide provides a structured approach to identifying, quantifying, and mitigating common impurities encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: What are the most common impurities I should expect in the synthesis of this compound?
Answer: The synthesis of this compound typically involves the esterification of 2-butene-1,4-diol with butyric acid or a derivative like butyryl chloride. Based on this reaction, you can anticipate several types of impurities:
-
Unreacted Starting Materials:
-
2-Butene-1,4-diol (both cis and trans isomers)[1]
-
Butyric acid or butyryl chloride
-
-
Mono-esterified Intermediate:
-
1-(Butyryloxy)-2-buten-4-ol
-
-
Isomeric Byproducts:
-
Positional isomers of the double bond (e.g., 1,4-Bis(butyryloxy)-1-butene) can form, especially under acidic or basic conditions that promote isomerization.
-
-
Side-Reaction Products:
-
Polymeric materials can form if the reaction conditions are too harsh, leading to polymerization of the diol.[2]
-
-
Degradation Products:
-
Oxidation of the double bond or hydrolysis of the ester groups can occur, particularly during workup and purification if not performed under inert conditions or at elevated temperatures.
-
Question 2: I'm observing a lower-than-expected yield and a complex mixture in my crude product analysis. What could be the cause?
Answer: A low yield accompanied by a complex impurity profile often points to suboptimal reaction conditions or the presence of reactive species that promote side reactions. Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The esterification reaction may not have gone to completion, leaving significant amounts of starting materials and the mono-ester intermediate. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or the stoichiometry of the acylating agent. |
| Side Reactions | Acid or base catalysts, if used, can promote side reactions like ether formation or polymerization of 2-butene-1,4-diol. | Optimize the catalyst loading. If using an acid catalyst, consider a milder one. For base-catalyzed reactions, ensure precise stoichiometric control. |
| Thermal Degradation | High reaction temperatures can lead to decomposition of the starting materials or the product. | Perform the reaction at the lowest effective temperature. A temperature screening study can help identify the optimal balance between reaction rate and impurity formation. |
| Presence of Water | Water can hydrolyze the acylating agent (e.g., butyryl chloride) and the ester product, reducing yield and forming butyric acid as an impurity. | Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and dry glassware. |
Question 3: How can I identify and quantify the specific impurities in my sample?
Answer: A multi-technique analytical approach is recommended for comprehensive impurity profiling.
Analytical Workflow for Impurity Identification:
Caption: Workflow for impurity identification and quantification.
Detailed Protocols:
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: Ideal for separating and identifying volatile impurities such as unreacted starting materials, the mono-ester, and isomeric byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Typical GC Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (scan range 40-400 m/z).
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify by calculating the area percentage of each peak.[3]
2. High-Performance Liquid Chromatography (HPLC)
-
Purpose: Useful for analyzing less volatile or thermally labile impurities, such as polymeric materials or degradation products.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Typical HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detector: UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD) for compounds without a chromophore.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Purpose: Provides accurate quantification of impurities without the need for individual impurity standards.
-
Sample Preparation:
-
Accurately weigh a sample of the crude product.
-
Add a known amount of an internal standard (e.g., maleic acid).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Use a standard proton pulse sequence.
-
Ensure a long relaxation delay (d1) of at least 30 seconds for accurate integration.
-
-
Data Analysis: Compare the integral of a well-resolved signal from the impurity to the integral of the internal standard to calculate its concentration.[3]
Question 4: I have identified an unknown impurity. What is the best way to determine its structure?
Answer: The structural elucidation of an unknown impurity requires a combination of spectroscopic techniques.
Workflow for Structural Elucidation:
Caption: Systematic approach for elucidating the structure of an unknown impurity.
Step-by-Step Guide:
-
Isolation: The first crucial step is to isolate the impurity in a pure form. Preparative HPLC or column chromatography are common techniques for this.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the impurity, allowing you to determine its elemental composition and molecular formula.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: Provide information about the chemical environment of the protons and carbons.
-
DEPT: Helps distinguish between CH, CH₂, and CH₃ groups.
-
COSY: Shows which protons are coupled to each other.
-
HSQC and HMBC: Reveal one-bond and multiple-bond correlations between protons and carbons, respectively, which is key to piecing together the molecular structure.
-
-
FT-IR Spectroscopy: This technique is useful for identifying the functional groups present in the molecule (e.g., C=O for an ester, O-H for an alcohol).
-
Structure Proposal and Confirmation: Based on all the spectroscopic data, propose a structure for the impurity. If possible, confirm the structure by synthesizing the proposed compound and comparing its analytical data to that of the isolated impurity.
References
-
TCI AMERICA. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2016). What is the structure of the ester formed when butan-1,4-diol and butanedioic acid react? Retrieved from [Link]
Sources
Technical Support Center: Controlling Crosslinking Density with 1,4-Bis(butyryloxy)-2-butene
Welcome to the technical support resource for 1,4-Bis(butyryloxy)-2-butene, a specialized crosslinking agent for advanced polymer and biomaterial applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure the successful application of this crosslinker in your experiments.
Introduction to this compound as a Crosslinking Agent
This compound is a homobifunctional crosslinking agent. Its structure, featuring two butyryloxy ester groups on a central four-carbon alkene backbone, allows for the formation of covalent bonds between polymer chains, creating a three-dimensional network. The key to harnessing its full potential lies in the precise control of the crosslinking density, which dictates the final mechanical and chemical properties of the material, such as stiffness, swelling behavior, and degradation kinetics.
The crosslinking reaction primarily occurs via the ester linkages, which can react with nucleophilic functional groups on polymer chains, such as hydroxyl (-OH) or amine (-NH2) groups, typically through a transesterification reaction. The presence of the central double bond in the butene backbone can also offer possibilities for secondary reactions or influence the spatial arrangement of the crosslinks, although it is generally less reactive under conditions favoring ester-based crosslinking.[1]
Controlling Crosslinking Density: Key Parameters and Their Effects
The degree of crosslinking is not a fixed property but a tunable parameter that can be modulated by adjusting several key experimental conditions. Understanding the interplay of these factors is crucial for achieving the desired material properties.
Molar Ratio of Crosslinker to Polymer
The most direct method to control crosslinking density is by varying the concentration of this compound relative to the reactive functional groups on the polymer. A higher molar ratio of the crosslinker will generally lead to a higher crosslinking density, resulting in a more rigid and less swellable material.[2] Conversely, a lower ratio will produce a more flexible and loosely crosslinked network.
Reaction Temperature
Temperature plays a significant role in the kinetics of the crosslinking reaction. Increased temperatures typically accelerate the reaction rate, leading to a higher degree of crosslinking in a given timeframe. However, excessive heat can also lead to undesirable side reactions or degradation of the polymer. It is essential to determine the optimal temperature that balances reaction efficiency with material integrity.
Presence and Type of Catalyst
For ester-based crosslinking reactions like transesterification, a catalyst is often necessary to achieve a reasonable reaction rate. The choice and concentration of the catalyst are critical. Both acid and base catalysts can be employed for transesterification.[3] Common catalysts include organometallic compounds (e.g., tin-based catalysts), strong acids, and strong bases.[4] The catalyst's activity will directly influence the speed and extent of the crosslinking reaction.
Reaction Time
The duration of the crosslinking reaction will determine the extent to which the reaction proceeds towards completion. Longer reaction times generally result in higher crosslinking densities, up to a point where the reaction reaches equilibrium or the reactive sites are consumed. It is important to monitor the reaction over time to determine the optimal duration for achieving the desired properties.
| Parameter | Effect on Crosslinking Density | Considerations |
| Molar Ratio | Direct; higher ratio leads to higher density. | Stoichiometry is key; excess crosslinker can lead to unreacted ends. |
| Temperature | Higher temperature increases reaction rate and density. | Risk of polymer degradation or side reactions at excessive temperatures. |
| Catalyst | Presence and concentration significantly increase reaction rate. | Catalyst choice depends on polymer chemistry; residual catalyst may need removal. |
| Reaction Time | Longer time generally leads to higher density. | Reaction may reach equilibrium; monitor to avoid over-crosslinking. |
Experimental Protocols
General Protocol for Crosslinking a Hydroxyl-Containing Polymer
This protocol provides a general framework for a transesterification reaction using this compound. Optimization will be required for specific polymers and applications.
Materials:
-
Polymer with hydroxyl functional groups (e.g., Polyvinyl alcohol, Polysaccharides)
-
This compound
-
Anhydrous solvent (e.g., Dimethylformamide, Dimethyl sulfoxide)
-
Transesterification catalyst (e.g., Dibutyltin dilaurate)
-
Quenching solution (e.g., dilute aqueous acid)
Procedure:
-
Polymer Dissolution: Dissolve the hydroxyl-containing polymer in the anhydrous solvent to the desired concentration under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the desired molar ratio of this compound to the polymer solution.
-
Catalyst Introduction: Introduce the appropriate amount of the transesterification catalyst to the reaction mixture.
-
Reaction Incubation: Heat the mixture to the optimized reaction temperature and allow it to react for the predetermined time with continuous stirring.
-
Reaction Quenching: Cool the reaction mixture and add a quenching solution to stop the catalytic activity.
-
Purification: Purify the crosslinked polymer by precipitation in a non-solvent, followed by washing to remove unreacted crosslinker, catalyst, and byproducts.
-
Drying: Dry the purified crosslinked polymer under vacuum to a constant weight.
Caption: Experimental workflow for polymer crosslinking.
Troubleshooting Guide & FAQs
Q1: My crosslinking reaction is very slow or incomplete. What are the likely causes?
-
Insufficient Catalyst: The concentration of the catalyst may be too low, or the catalyst may be inactive. Ensure you are using the correct amount of a fresh, active catalyst. For transesterification, both acid and base catalysts are options, and their effectiveness can vary depending on the polymer system.[4][5]
-
Low Reaction Temperature: The reaction temperature may be too low to provide sufficient activation energy. Try incrementally increasing the temperature while monitoring for any signs of polymer degradation.
-
Steric Hindrance: The reactive groups on your polymer may be sterically hindered, preventing the crosslinker from accessing them. Consider using a polymer with more accessible functional groups or a crosslinker with a longer spacer arm if this is a persistent issue.
-
Moisture Contamination: Water in the reaction can lead to hydrolysis of the ester groups on the crosslinker, rendering it inactive.[6] Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
Q2: The crosslinked material is much stiffer and more brittle than expected. How can I reduce the crosslinking density?
-
Reduce Crosslinker Concentration: The most straightforward approach is to decrease the molar ratio of this compound to the polymer.
-
Lower the Reaction Temperature: A lower temperature will slow down the reaction kinetics, resulting in a lower degree of crosslinking for a given reaction time.
-
Decrease Reaction Time: Shortening the duration of the reaction will limit the extent of crosslinking.
-
Reduce Catalyst Concentration: A lower concentration of the catalyst will also slow down the reaction rate.
Q3: My crosslinked polymer swells excessively or dissolves. What does this indicate?
This is a clear sign of insufficient crosslinking. To address this, you can:
-
Increase the Molar Ratio of Crosslinker: Add more this compound to the reaction.
-
Increase the Reaction Temperature and/or Time: Allow the reaction to proceed for longer or at a higher temperature to increase the degree of crosslinking.
-
Increase Catalyst Concentration: A higher catalyst concentration will drive the reaction further towards completion.
Q4: I am observing unexpected side reactions. What could be the cause?
-
Reactivity of the Double Bond: While the ester groups are the primary reactive sites for transesterification, the double bond in the butene backbone could potentially undergo side reactions under certain conditions, such as in the presence of radical initiators or at very high temperatures. Ensure your reaction conditions are specific for the desired ester-based crosslinking.
-
Hydrolysis of Ester Linkages: If there is water present in your system, the ester bonds of the crosslinker can hydrolyze, especially under acidic or basic conditions.[7][8] This will not only deactivate the crosslinker but may also lead to changes in the pH of your reaction mixture. Using anhydrous conditions is critical.
Sources
- 1. Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
Technical Support Center: Overcoming Solubility Challenges with 1,4-Bis(butyryloxy)-2-butene
Welcome to the technical support center for 1,4-Bis(butyryloxy)-2-butene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered during experimentation. Our goal is to equip you with the knowledge to handle this compound effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, we can infer its behavior based on its chemical structure and data from analogous compounds. As a diester with butyryl side chains, it possesses both polar (ester groups) and non-polar (butyl chains and butene backbone) characteristics.
-
In Aqueous Solutions: It is expected to have very low to negligible solubility in water. The hydrophobic nature of the butyl groups and the hydrocarbon backbone significantly outweighs the potential for hydrogen bonding between the ester's oxygen atoms and water molecules.[1] For a structurally similar compound, cis-1,4-diacetoxy-2-butene, it is noted to be not miscible in water.[2][3]
-
In Organic Solvents: this compound is anticipated to be soluble in a range of common organic solvents. This is due to the principle of "like dissolves like," where its non-polar character aligns with that of many organic solvents. The parent diol, 1,4-butanediol, is soluble in alcohols, esters, and ketones.[4][5] We can expect the dibutyrate ester to be soluble in solvents such as:
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Ketones (e.g., acetone, methyl ethyl ketone)
-
Esters (e.g., ethyl acetate)
-
Alcohols (e.g., ethanol, methanol), although solubility might be slightly lower compared to less polar solvents.
-
Q2: I'm observing an oily residue or incomplete dissolution of this compound in my chosen solvent. What could be the cause?
A2: This is a common observation when dealing with compounds of intermediate polarity. Several factors could be at play:
-
Solvent Polarity Mismatch: The solvent you have selected may not be optimal for this compound. If the solvent is too polar (like water or short-chain alcohols) or too non-polar (like hexanes), the compound may not fully dissolve.
-
Insufficient Solvent Volume: You may not be using a sufficient volume of solvent to fully dissolve the amount of compound.
-
Low Temperature: The dissolution process may be endothermic, meaning that it requires energy input. At lower temperatures, the solubility of many compounds decreases.
-
Rate of Dissolution: The compound may be dissolving, but at a very slow rate. This can sometimes be mistaken for insolubility.
Troubleshooting Guide: Enhancing Solubility
If you are encountering difficulties in dissolving this compound, the following troubleshooting steps and advanced techniques can be employed.
Initial Troubleshooting Steps
1. Solvent Screening:
The first step in addressing solubility issues is to perform a systematic solvent screening. This will help you identify the most suitable solvent or solvent system for your application.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.
-
Observation: Agitate the vials at a consistent temperature (e.g., room temperature) and observe for dissolution.
-
Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the agitation. Continue this process up to a defined maximum volume to estimate the solubility.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Expected Solubility |
| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Good to Excellent |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to Good |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good |
| Aliphatic Hydrocarbons | Hexane, Heptane | Poor |
| Aqueous | Water, Buffers | Very Poor/Insoluble |
2. The Effect of Temperature:
For many compounds, solubility increases with temperature. Gentle heating can often be a simple and effective way to dissolve a stubborn solute.
Workflow for Temperature-Assisted Dissolution
Caption: Temperature-Assisted Dissolution Workflow.
Caution: When heating, be mindful of the solvent's boiling point and the thermal stability of this compound. Use a water bath for controlled heating and ensure proper ventilation.
Advanced Strategies
If the initial troubleshooting steps are insufficient, more advanced techniques may be necessary.
3. Co-Solvency:
The use of a co-solvent system can significantly enhance the solubility of a compound that is not readily soluble in a single solvent.[6] By mixing a solvent in which the compound is highly soluble with a miscible solvent in which it is less soluble, you can fine-tune the polarity of the solvent system.
Decision-Making for Co-Solvent Selection
Caption: Co-Solvent Selection Workflow.
Experimental Protocol: Co-Solvent Titration
-
Suspend this compound in the solvent in which it is less soluble (the "anti-solvent").
-
While stirring, slowly add the co-solvent (in which the compound is highly soluble) dropwise.
-
Continue adding the co-solvent until the solution becomes clear.
-
Note the final ratio of solvents required for dissolution. This can serve as a starting point for preparing your stock solutions.
4. Particle Size Reduction:
The rate of dissolution is directly related to the surface area of the solute.[7] If you are working with a solid form of this compound, reducing the particle size can increase the dissolution rate.
-
Micronization: This involves physically grinding the compound to a smaller particle size. This can be achieved using a mortar and pestle for small quantities.
-
Sonication: Applying ultrasonic energy to a suspension of the compound can help to break up agglomerates and increase the surface area available for solvation.
Protocol for Sonication-Assisted Dissolution
-
Prepare a suspension of this compound in the desired solvent.
-
Place the vial containing the suspension in an ultrasonic bath.
-
Sonicate for short intervals (e.g., 2-5 minutes) to avoid excessive heating.
-
Visually inspect for dissolution between intervals.
References
-
Cheméo. Chemical Properties of cis-1,4-Diacetoxy-2-butene (CAS 25260-60-0). [Link]
-
Chemistry LibreTexts. Properties of Esters. [Link]
-
PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]
-
ResearchGate. Measurement and Prediction of the Solubility of CO2 in Ester Mixture. [Link]
-
Wikipedia. 1,4-Butanediol. [Link]
-
Solubility of Things. 1,4-Butanediol. [Link]
-
National Institutes of Health. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Link]
-
Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]
-
International Journal of Applied Pharmaceutics. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
atamankimya.com. 1,4-BUTANEDIOL (1,4-bütandiol). [Link]
-
NOVA Chemicals. Safety Data Sheet. [Link]
-
PubChem. 1,4-Butanediol | HO(CH2)4OH | CID 8064. [Link]
-
Airgas. SAFETY DATA SHEET. [Link]
-
PubChem. 1,4-Bis(allyloxy)butane | C10H18O2 | CID 73853. [Link]
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
PubChem. 2-Butene-1,4-diol | C4H8O2 | CID 8065. [Link]
-
PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
- Google Patents.
-
PubChem. But-2-ene | C4H8 | CID 12220. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CIS-1,4-DIACETOXY-2-BUTENE CAS#: 25260-60-0 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-Butanediol | 110-63-4 [chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ijpbr.in [ijpbr.in]
Technical Support Center: Optimizing the Synthesis of 1,4-Bis(butyryloxy)-2-butene
Welcome to the technical support center for the synthesis of 1,4-Bis(butyryloxy)-2-butene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation and optimize reaction outcomes.
Introduction
The synthesis of this compound, also known as 2-butene-1,4-diol dibutyrate, is a critical process for the creation of various fine chemicals and pharmaceutical intermediates. The primary route to this compound is the esterification of 2-butene-1,4-diol with a suitable butyrylating agent. While seemingly straightforward, this reaction is often plagued by the formation of undesirable byproducts that can complicate purification and reduce overall yield and purity. This guide provides a comprehensive overview of common issues, their underlying causes, and practical solutions to achieve a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the esterification of 2-butene-1,4-diol. This can be achieved using several butyrylating agents, each with its own advantages and disadvantages:
-
Fischer-Speier Esterification: Reacting 2-butene-1,4-diol with an excess of butyric acid in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). This is a reversible equilibrium-driven reaction.[1][2][3]
-
Acylation with Butyric Anhydride: This is a more reactive and often higher-yielding method. It can be performed with or without a catalyst. The reaction with an anhydride is generally not reversible.[1]
-
Acylation with Butyryl Chloride: This is a highly reactive and irreversible method, typically carried out in the presence of a base like pyridine to neutralize the HCl byproduct.[4][5]
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: Byproduct formation is a key challenge. The main impurities can be categorized as follows:
-
Geometric Isomers (cis/trans): The starting material, 2-butene-1,4-diol, often contains both cis and trans isomers. These will be converted to the corresponding cis- and trans-1,4-Bis(butyryloxy)-2-butene. Separation of these isomers can be challenging due to similar physical properties.[6][7]
-
Mono-esterified Product: Incomplete reaction will result in the presence of 1-butyryloxy-4-hydroxy-2-butene.
-
Dehydration Products: Acidic conditions and/or high temperatures can cause the dehydration of 2-butene-1,4-diol, leading to the formation of various unsaturated ethers and aldehydes.
-
Products of Isomerization and Hydrogenolysis of the Starting Material: If the 2-butene-1,4-diol is produced via hydrogenation of 2-butyne-1,4-diol, byproducts such as γ-hydroxybutyraldehyde, n-butyraldehyde, n-butanol, and crotyl alcohol may be present as impurities in the starting material.[8]
-
Polymeric Materials: Under certain conditions, side reactions can lead to the formation of oligomeric or polymeric substances.
Q3: How can I analyze the purity of my this compound product and identify byproducts?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and for resolving the (Z) and (E) isomers.[9][10]
-
High-Performance Liquid Chromatography (HPLC): A robust method for the analysis of less volatile impurities and provides an alternative approach to GC for isomer separation. Chiral columns can be particularly effective for separating cis and trans isomers.[6][7][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying major impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group and the absence of hydroxyl groups from the starting material.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | Incomplete Reaction: The reaction has not reached completion, leaving starting material and mono-esterified product. | - Increase Reaction Time: Monitor the reaction progress using TLC or GC until the starting material is consumed. - Increase Temperature: Cautiously increase the reaction temperature, but be mindful of potential thermal decomposition. - Use a More Reactive Acylating Agent: Switch from butyric acid to butyric anhydride or butyryl chloride. |
| Equilibrium Limitation (Fischer Esterification): The reversible nature of the Fischer esterification is limiting the conversion.[1][2] | - Use an Excess of the Acylating Agent: Drive the equilibrium towards the product by using a large excess of butyric acid. - Remove Water: Use a Dean-Stark apparatus to remove the water byproduct as it is formed. | |
| Presence of Isomeric Impurities (cis/trans) | Isomeric Mixture in Starting Material: The 2-butene-1,4-diol used was a mixture of cis and trans isomers.[6] | - Source High-Purity Isomer: Start with a diol that is predominantly the desired isomer. - Purification of the Final Product: Employ fractional distillation under vacuum or preparative HPLC for isomer separation, although this can be challenging.[11] |
| Acid-Catalyzed Isomerization: The acidic conditions of the reaction are causing isomerization of the double bond. | - Use a Milder Catalyst: Consider using a Lewis acid catalyst instead of a strong Brønsted acid. - Non-Acidic Reaction Conditions: Use the butyryl chloride/pyridine method to avoid strong acids. | |
| Product is Dark or Discolored | Thermal Decomposition: The reaction or purification temperature is too high, causing the product to decompose. | - Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer duration. - Vacuum Distillation for Purification: Purify the product under reduced pressure to lower its boiling point and prevent thermal degradation.[14][15] |
| Presence of Non-Volatile Impurities: Charring of impurities during distillation. | - Pre-purification: Filter the crude product through a short plug of silica gel before distillation to remove baseline impurities. | |
| Formation of Dehydration Byproducts | Strongly Acidic Conditions and High Temperature: The combination of strong acid and heat promotes the elimination of water from the diol. | - Optimize Acid Catalyst Concentration: Use the minimum effective amount of acid catalyst. - Control Temperature: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. |
Experimental Protocols
Protocol 1: Esterification using Butyric Anhydride and Pyridine
This method is often preferred for its high yield and irreversible nature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butene-1,4-diol (1.0 equiv.) in dry dichloromethane (DCM).
-
Addition of Reagents: Add pyridine (2.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add butyric anhydride (2.2 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, quench by slowly adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Fischer-Speier Esterification with Dean-Stark Trap
This classic method is cost-effective but requires careful management of the reaction equilibrium.
-
Reaction Setup: To a round-bottom flask, add 2-butene-1,4-diol (1.0 equiv.), butyric acid (2.5 equiv.), a catalytic amount of p-toluenesulfonic acid (0.05 equiv.), and toluene.
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill, and the water will be collected in the trap, driving the reaction to completion.
-
Reaction Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Then wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. Purify the residue by vacuum distillation.
Visualization of Reaction Pathways and Troubleshooting
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Logic
Caption: A flowchart for troubleshooting common issues in the synthesis.
References
-
Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–79. [Link]
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Wikipedia. (2023). Fischer–Speier esterification. [Link]
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Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC - Journal of Zhejiang University. [Link]
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Semantic Scholar. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
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Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. [Link]
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OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. [Link]
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Arches. (1955). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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Musolino, M. G., et al. (2012). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 77(17), 7493–7503. [Link]
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ResearchGate. (2025). Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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ResearchGate. (2025). The reaction of acid chloride and chloroformate with pyridine. [Link]
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MDPI. (2021). Butane Isomerization as a Diagnostic Tool in the Rational Design of Solid Acid Catalysts. [Link]
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ResearchGate. (2002). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. [Link]
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ChemRxiv. (2021). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]
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Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
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Der Pharma Chemica. (2015). Synthesis of 1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)- Butane-1,4-Dione. [Link]
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ResearchGate. (2023). Thermal Decomposition Characteristics of BHT and its Peroxide (BHTOOH). [Link]
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Quora. (2021). How is butanoic acid converted to an anhydride?. [Link]
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National Center for Biotechnology Information. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). [Link]
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ResearchGate. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). [Link]
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ChemRxiv. (2022). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]
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Laboratorium Discounter. This compound >95.0%(GC) 5g. [Link]
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ResearchGate. (2025). Analysis of hydrocarbon impurities in high purity isobutene by gas chromatography. [Link]
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ResearchGate. (2025). Simultaneous determination of 2-chloro methyl propionate, 1,4-di-bromo butane and para anisic aldehyde in mebeverine hydrochloride API by gas chromatography-mass spectrometric with selected-ion-monitoring mode. [Link]
-
MDPI. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]
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ResearchGate. (2025). Synthesis of 1,4Bis(2,4-dimethoxyphenyl)-2,3-bis- (4-methoxybenzyl)butane-1,4-dione. [Link]
- Google Patents.
-
ResearchGate. (2025). Determination of Bromate Ions in Drinking Water by Derivatization with 2-Methyl-2-Butene, Dispersive Liquid-Liquid Extraction and Gas Chromatography-Electron Capture Detection. [Link]
-
ResearchGate. (2007). (E)-4,4′-(But-2-ene-1,4-diyldioxy)bis(3-methoxybenzaldehyde). [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 1,4-Bis(butyryloxy)-2-butene: GC-MS vs. Alternative Methodologies
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of 1,4-Bis(butyryloxy)-2-butene. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances, comparative performance, and logical frameworks for method selection, ensuring the highest standards of scientific integrity and data reliability.
Introduction: The Criticality of Purity for this compound
This compound is an ester of interest in various synthetic pathways, potentially serving as a building block or intermediate in the development of novel chemical entities. As with any chemical used in research and pharmaceutical development, its purity is paramount. The presence of impurities, even in trace amounts, can significantly impact reaction yields, introduce unwanted side products, and confound biological or pharmacological assessments. Therefore, robust and validated analytical methods are essential for accurately determining the purity profile of this compound.
This guide will focus on GC-MS as a primary analytical technique and provide a comprehensive comparison with viable alternatives, grounded in established principles of analytical chemistry and regulatory expectations.
Part 1: The Primary Approach: Purity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For a moderately volatile ester like this compound, GC-MS is an excellent choice for both identifying and quantifying the main component and its potential impurities.
The Rationale Behind GC-MS for Ester Analysis:
The choice of GC-MS is predicated on its ability to separate compounds based on their boiling points and polarities, followed by definitive identification through mass fragmentation patterns.[1] This dual capability is crucial for distinguishing between structurally similar impurities, such as isomers or compounds with slight variations in their alkyl chains.
Experimental Protocol: GC-MS Analysis
This protocol is designed to achieve optimal separation and identification of this compound and its likely process-related impurities. The validation of this method should adhere to the principles outlined in ICH Q2(R1).[2][3][4]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent, such as ethyl acetate or dichloromethane, to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 100 µg/mL for analysis.
-
Ensure the sample is anhydrous to prevent potential hydrolysis of the ester on the column.
2. Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| GC Column | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that separates compounds primarily based on boiling point, ideal for resolving the target analyte from potential starting materials and by-products.[1] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary columns to avoid overloading. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for accurate quantification. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert gas that provides good chromatographic efficiency. |
| Oven Temperature Program | Initial 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A temperature ramp allows for the separation of more volatile impurities from the main analyte and ensures that any less volatile components are eluted from the column. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency while minimizing thermal degradation. |
| MS Quadrupole Temp | 150 °C | Ensures stable performance of the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 35-400 m/z | Covers the expected mass range of the parent ion and its characteristic fragments. |
Anticipated Impurities and Data Analysis
Potential impurities in this compound can arise from the synthesis process. Common sources include unreacted starting materials (1,4-butenediol, butyric acid, or butyryl chloride), by-products from incomplete reactions (e.g., 4-hydroxy-2-butenyl butyrate), and isomers (cis/trans).[5]
Table 1: Hypothetical GC-MS Purity Analysis Data
| Peak No. | Retention Time (min) | Tentative Identification | m/z of Key Fragments | Area % |
| 1 | 5.8 | Butyric Acid (Starting Material) | 43, 60, 71 | 0.15 |
| 2 | 8.2 | 1,4-Butenediol (Starting Material) | 57, 70, 88 | 0.05 |
| 3 | 12.5 | 4-hydroxy-2-butenyl butyrate (Intermediate) | 43, 71, 99 | 0.30 |
| 4 | 15.1 | This compound (Analyte) | 43, 71, 115, 157 | 99.45 |
| 5 | 15.3 | Isomer of Analyte | 43, 71, 115, 157 | 0.05 |
Note: The mass spectra of geometric isomers are often very similar or identical; their identification relies on chromatographic separation.[1]
GC-MS Workflow Visualization
Caption: Workflow for the purity analysis of this compound by GC-MS.
Part 2: Comparative Analysis with Alternative Methodologies
While GC-MS is a robust technique, alternative methods may be more suitable depending on the specific analytical challenge, such as dealing with non-volatile impurities or the need for absolute quantification without a certified reference standard.
Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[6] Although this compound is amenable to GC, HPLC-UV offers a complementary technique that is especially useful for detecting non-volatile impurities that would be missed by GC.
Rationale for HPLC-UV:
The ester functional group in this compound provides a chromophore that allows for UV detection, albeit at a lower wavelength (around 205-210 nm).[7][8] HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, a different mechanism than GC, providing orthogonal data.[9]
Methodology should be developed and validated according to pharmacopeial guidelines such as USP <621>.[10][11][12]
1. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in acetonitrile.
-
Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without requiring an identical reference standard of the analyte.[13] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[14]
Rationale for qNMR:
By using a certified internal standard of known purity, the absolute purity of the analyte can be calculated directly.[15][16] This makes qNMR an invaluable tool for characterizing new chemical entities or when a high-purity reference standard of the analyte is unavailable. It is also non-destructive.[13]
1. Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial. The standard should have a simple spectrum with at least one peak that is well-resolved from analyte peaks.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.
-
Number of Scans: 16-64 scans to ensure an adequate signal-to-noise ratio.
3. Data Processing and Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate the well-resolved peaks of both the analyte and the internal standard.
-
Calculate the purity using the following formula[14]:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Part 3: Head-to-Head Comparison and Method Selection
The choice of analytical method depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or absolute quantification.
Table 2: Performance Comparison of Analytical Techniques
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility/polarity; detection by mass | Separation by partitioning; detection by UV absorbance | Signal intensity proportional to molar concentration |
| Selectivity | Very High (Chromatography + Mass) | Moderate to High | High (Chemical Shift Specific) |
| Sensitivity | High (ppm to ppb) | Moderate (ppm) | Low (requires mg of sample) |
| Quantification | Relative (Area %), requires reference standard for absolute | Relative (Area %), requires reference standard for absolute | Absolute (with internal standard) |
| Impurity Detection | Volatile & semi-volatile compounds | Volatile & non-volatile compounds with chromophores | Detects all proton-containing impurities |
| Sample Throughput | High | High | Moderate |
| Destructive? | Yes | No (can collect fractions) | No |
| Regulatory Acceptance | Widely accepted per USP <621> and ICH Q2(R1)[2][10] | Widely accepted per USP <621> and ICH Q2(R1)[2][10] | Accepted as a primary method for purity assessment[17] |
Decision-Making Framework for Method Selection
The selection of the most appropriate technique is a critical decision driven by the analytical objective.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
For the routine purity analysis of this compound, GC-MS stands out as a highly effective method, offering excellent separation and definitive identification of volatile and semi-volatile impurities. Its high sensitivity and throughput make it ideal for quality control and reaction monitoring.
However, a comprehensive characterization strategy should not rely on a single technique. HPLC-UV serves as a crucial orthogonal method, particularly for identifying potential non-volatile impurities that would be missed by GC. For the definitive assignment of purity without a specific reference material, qNMR is the gold standard, providing absolute quantification that is traceable to a certified internal standard.
Ultimately, the selection of one or a combination of these methods should be guided by a risk-based approach and the specific requirements of the product's development stage, ensuring data of the highest quality and integrity.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- <621> CHROMATOGRAPHY.
- Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH.
- Understanding the Latest Revisions to USP <621> | Agilent.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
- <621> Chromatography - US Pharmacopeia (USP).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis - Benchchem.
- Characterization of impurities in Butane-1,4-diyl diacetoacetate synthesis - Benchchem.
- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID - SciELO.
- A Comparative Guide to the GC-MS Characterization of 2-Bromo-2-Butene Isomers - Benchchem.
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A Comparative Guide to Butene Derivatives in Polymer Chemistry: From Isomeric Structure to Macromolecular Performance
In the vast landscape of polymer science, the C4 hydrocarbon, butene, offers a compelling illustration of how subtle variations in monomer architecture can lead to polymers with dramatically different properties and applications. This guide provides an in-depth technical comparison of the primary butene derivatives used in polymer chemistry, focusing on the causal relationships between monomer structure, polymerization methodology, and final material characteristics. Designed for researchers, scientists, and drug development professionals, this document elucidates the "why" behind experimental choices, grounding its claims in established protocols and authoritative literature.
The Butene Isomers: A Foundation of Diversity
Butene (C4H8) exists as four distinct isomers, but two are of primary industrial significance for homopolymerization due to their reactivity and the unique properties of their corresponding polymers.
-
1-Butene (α-butylene): As a linear alpha-olefin, 1-butene is the precursor to poly(1-butene) (PB-1). Its terminal double bond is readily accessible for polymerization, and the resulting polymer's ability to crystallize is central to its performance.[1][2]
-
Isobutylene (2-methylpropene): This branched isomer, with its two methyl groups on one of the double-bonded carbons, is the monomer for polyisobutylene (PIB). This geminal disubstitution sterically hinders certain polymerization methods but is ideal for others, leading to a completely amorphous polymer.[3][4]
-
2-Butene (cis- and trans-): These internal olefins are less reactive in common polymerization schemes compared to 1-butene and isobutylene and are not typically used for homopolymerization, though they can be incorporated into copolymers.[5][6]
The fundamental choice between 1-butene and isobutylene dictates the feasible polymerization pathways and predetermines the ultimate polymer's physical nature.
Polymerization Pathways: Tailoring Synthesis to Monomer Structure
The conversion of butene monomers into high-molecular-weight polymers is not a one-size-fits-all process. The choice of catalyst is a critical decision that controls the polymer's microstructure, molecular weight, and, ultimately, its function.
Ziegler-Natta Catalysis: The Architect of Stereoregular Poly(1-butene)
For 1-butene, achieving a useful material with high mechanical strength depends on controlling its stereochemistry. Ziegler-Natta (ZN) catalysts, heterogeneous systems typically comprising a titanium compound on a magnesium chloride support activated by an organoaluminum co-catalyst, are the industry standard.[7][8] The expertise in this choice lies in the catalyst's ability to stereoselectively insert 1-butene monomers, producing highly isotactic PB-1. This regular arrangement of the ethyl side groups allows the polymer chains to pack into a crystalline lattice, which is the source of the material's strength and creep resistance.[7][9][10]
Experimental Protocol: Slurry Polymerization of 1-Butene
-
Reactor Preparation: A stainless-steel autoclave reactor is meticulously dried and purged with inert nitrogen gas to eliminate oxygen and moisture, which are poisons to the ZN catalyst.
-
Solvent and Co-catalyst Addition: An inert hydrocarbon solvent (e.g., heptane) is introduced, followed by the trialkylaluminum co-catalyst (e.g., triethylaluminum, TEAL).
-
Monomer Feed: Liquid 1-butene is fed into the reactor under pressure.
-
Catalyst Injection: The solid Ziegler-Natta catalyst component is injected as a slurry to initiate the polymerization. The reaction is highly exothermic and requires careful temperature control (e.g., 60-80°C).
-
Chain Transfer (Optional): Hydrogen is often added as a chain transfer agent to control the molecular weight of the resulting polymer.
-
Termination and De-ashing: The reaction is terminated by adding an alcohol (e.g., isopropanol). The polymer slurry is then treated to remove catalyst residues.
-
Drying and Pelletizing: The purified polymer powder is dried and extruded into pellets.
Caption: Workflow for the production of isotactic poly(1-butene).
Cationic Polymerization: The Exclusive Route to Polyisobutylene
Experimental Protocol: Cationic Polymerization of Isobutylene
-
Solvent and Monomer Preparation: A chlorinated solvent (e.g., methyl chloride) and isobutylene monomer are rigorously dried and chilled to the reaction temperature (e.g., -100 °C). Water is a necessary co-initiator, but its concentration must be precisely controlled.
-
Reactor Setup: A jacketed glass reactor is cooled to the target temperature under a dry, inert atmosphere.
-
Initiation: The Lewis acid initiator (e.g., BF3) is bubbled through the cold monomer/solvent mixture. The reaction initiates almost instantaneously.
-
Propagation: The carbocation chain end rapidly adds further isobutylene monomers. The extreme cold is necessary to suppress chain transfer reactions, which would otherwise limit the molecular weight.
-
Termination: The polymerization is terminated by adding a nucleophilic substance, such as cold methanol, which neutralizes the propagating carbocation.
-
Polymer Isolation: The polymer is isolated by evaporating the solvent and unreacted monomer.
Caption: Key stages in the cationic polymerization of isobutylene.
Comparative Analysis: Structure-Property Relationships
The distinct polymerization mechanisms yield polymers with fundamentally different microstructures, which in turn dictate their macroscopic properties and applications.
| Property | Poly(1-butene) (Isotactic) | Polyisobutylene (Amorphous) | Scientific Rationale |
| Microstructure | Stereoregular (Isotactic) | Irregular, Branched | Ziegler-Natta catalysts provide stereocontrol. Cationic polymerization of isobutylene does not, and the gem-dimethyl groups prevent packing. |
| Crystallinity | Semi-crystalline | Amorphous | The regular chain structure of isotactic PB-1 allows for efficient chain packing and crystallization.[13] PIB's irregular structure prevents this.[14] |
| Melting Temp. (Tm) | ~125-135 °C[15][16] | Not Applicable | A direct consequence of its crystalline nature. PB-1 exhibits complex polymorphism, often crystallizing first into a metastable Form II (Tm ~124°C) which slowly transforms to the stable Form I (Tm ~135°C).[13][17] |
| Glass Transition (Tg) | ~ -25 °C[16] | ~ -60 to -70 °C[18] | The bulky side groups in PIB create more free volume and allow for chain motion at much lower temperatures, resulting in its characteristic rubbery state at room temperature. |
| Mechanical Behavior | High creep resistance, flexible, high tensile strength.[7][9][13] | Rubbery, high elongation, low cohesive strength, viscoelastic.[18][19] | The crystalline regions in PB-1 act as physical crosslinks, providing strength and resistance to deformation under load. PIB's amorphous chains are highly entangled but can slide past each other. |
| Gas Permeability | Moderate | Very Low | PIB's densely packed, bulky methyl groups and lack of crystallinity create a tortuous path for gas molecules, making it an excellent gas barrier.[3][19][20][21] This is its most defining property. |
| Primary Applications | Pressurized hot/cold water pipes, packaging films, hot-melt adhesives.[1][9][15] | Tire inner liners, sealants, adhesives, lubricant additives, vibration damping.[3][14][18][19] | PB-1's strength and creep resistance are ideal for pipes. PIB's impermeability is critical for tires, and its tackiness is valued in adhesives and sealants. |
Essential Characterization Protocols
Objective comparison requires robust analytical data. The following techniques are fundamental to validating the properties of butene-derived polymers.
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is the cornerstone for determining molecular weight (MW) and molecular weight distribution (MWD), which are critical for predicting mechanical properties and processability.
Experimental Workflow: High-Temperature GPC for Polyolefins
-
Sample Preparation: The polymer (2-3 mg) is dissolved in a high-boiling solvent like 1,2,4-trichlorobenzene (TCB) at an elevated temperature (e.g., 150 °C) with continuous stirring to ensure full dissolution.[22]
-
System Setup: A high-temperature GPC system equipped with a refractive index (RI) detector is equilibrated at the analysis temperature (e.g., 150 °C).[22][23]
-
Injection: A precise volume of the hot polymer solution is injected into the system.
-
Separation: The sample flows through a series of columns packed with porous beads. Larger polymer chains cannot enter as many pores and thus elute faster than smaller chains.
-
Data Analysis: The elution time is correlated with molecular weight using a calibration curve generated from narrow MWD polymer standards (e.g., polystyrene). This allows for the calculation of Mn (number-average), Mw (weight-average), and the polydispersity index (PDI = Mw/Mn).
Caption: Schematic workflow of a high-temperature GPC system.
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for measuring thermal transitions. By precisely monitoring the heat flow into or out of a sample during a controlled temperature ramp, DSC can identify the glass transition temperature (Tg) of amorphous regions and the melting (Tm) and crystallization (Tc) temperatures of crystalline domains. This data is essential for defining a polymer's service temperature range.
X-Ray Diffraction (XRD)
XRD is used to confirm the crystalline or amorphous nature of a polymer. Amorphous materials like PIB produce a broad, diffuse halo, while semi-crystalline polymers like PB-1 show sharp diffraction peaks corresponding to their specific crystal lattice structures (e.g., Form I or Form II).
Conclusion
The comparative study of 1-butene and isobutylene derivatives is a clear demonstration of fundamental polymer science principles. The linear, alpha-olefin structure of 1-butene enables stereospecific Ziegler-Natta polymerization to create a robust, semi-crystalline thermoplastic (PB-1). In contrast, the branched, gem-disubstituted structure of isobutylene dictates a cationic polymerization pathway, resulting in an entirely amorphous, rubbery elastomer (PIB). The profound differences in their thermal, mechanical, and barrier properties are a direct and predictable consequence of these distinct molecular architectures. Understanding these core relationships is essential for any scientist or engineer aiming to select or design polymeric materials for specific, high-performance applications.
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Pasch, H. Recent developments in polyolefin characterization. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of 1H NMR for trans-1,4-Bis(butyryloxy)-2-butene
Abstract
In the fields of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical analysis of validating the structure of trans-1,4-Bis(butyryloxy)-2-butene, a symmetrically substituted unsaturated ester, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore the theoretical underpinnings of ¹H NMR in the context of this specific molecule, present a detailed experimental protocol, and interpret the resulting spectral data. Furthermore, this guide will objectively compare the utility of ¹H NMR with complementary analytical techniques, including Carbon-13 NMR (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights to guide researchers in selecting the most effective validation workflow.
Introduction: The Analytical Challenge
1,4-Bis(butyryloxy)-2-butene serves as a valuable bifunctional building block in organic synthesis. Its structure, featuring two ester functional groups and a central carbon-carbon double bond, presents a distinct analytical puzzle. The molecule's symmetry and the potential for cis/trans isomerism demand a technique that can not only identify the constituent protons but also provide definitive information about their connectivity and stereochemical arrangement.
While several analytical methods can provide pieces of the structural puzzle, ¹H NMR spectroscopy stands out as a uniquely powerful tool for providing a comprehensive and definitive solution in a single experiment. This guide will demonstrate how a detailed analysis of chemical shifts, signal integrations, and spin-spin coupling constants in the ¹H NMR spectrum can unequivocally confirm the structure of the trans isomer.
The Power of ¹H NMR: A Primary Validation Tool
¹H NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align in an external magnetic field and can be excited by radiofrequency pulses. The precise frequency at which a proton resonates is exquisitely sensitive to its local electronic environment, providing a detailed map of the molecule's structure.
For trans-1,4-Bis(butyryloxy)-2-butene, we can predict the ¹H NMR spectrum by analyzing its distinct proton environments. Due to the molecule's C2 symmetry, we expect to see four unique proton signals.
Predicted ¹H NMR Spectrum
Based on established chemical shift ranges for similar functional groups, we can anticipate the following spectral features for the trans isomer.[1][2][3][4]
-
Olefinic Protons (Hₐ): The two protons on the central double bond are chemically equivalent due to symmetry. They are expected to appear as a singlet (or a very narrow multiplet) in the region of 5.5-6.0 ppm.[3][5] The deshielding effect of the double bond and the adjacent oxygen atoms places them significantly downfield.
-
Allylic Protons (Hₑ): The four protons on the carbons adjacent to the double bond (the allylic position) are also equivalent. These protons are coupled to the olefinic protons, but in the trans isomer, this coupling is often small. They are deshielded by the adjacent ester oxygen and the double bond, and their signal is expected to appear around 4.6-4.8 ppm as a doublet.
-
Methylene Protons (Hբ): The four protons of the CH₂ groups adjacent to the carbonyl are equivalent. They will be split by the neighboring methyl protons (Hբ) into a triplet, appearing in the range of 2.2-2.4 ppm.
-
Methyl Protons (Hբ): The six protons of the terminal methyl groups are equivalent. They will be split by the adjacent methylene protons (Hբ) into a triplet, appearing in the most upfield region, around 0.9-1.0 ppm.[1]
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
The trustworthiness of NMR data hinges on meticulous sample preparation and proper instrument setup.[6][7][8][9]
Objective: To obtain a high-resolution ¹H NMR spectrum of trans-1,4-Bis(butyryloxy)-2-butene for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized trans-1,4-Bis(butyryloxy)-2-butene.[7][8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[6][9] CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single residual peak at ~7.26 ppm, which is unlikely to interfere with the signals of interest.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[10]
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure the sample height is between 4-5 cm.[8]
-
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking: The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which narrows the spectral peaks, leading to better resolution.[9]
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds (to ensure full relaxation of protons for accurate integration)
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative ratio of protons.
-
Data Interpretation and Structural Validation
The processed ¹H NMR spectrum is then analyzed to confirm the structure. The expected data is summarized in the table below.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Methyl (Hբ) | 0.9 - 1.0 | 6H | Triplet (t) | ~7.0 |
| Methylene (Hբ) | 2.2 - 2.4 | 4H | Triplet (t) | ~7.0 |
| Allylic (Hₑ) | 4.6 - 4.8 | 4H | Doublet (d) | ~4.0 |
| Olefinic (Hₐ) | 5.7 - 5.9 | 2H | Triplet (t) | ~4.0 |
The integration ratio of 6:4:4:2 (or simplified to 3:2:2:1) would correspond directly to the number of protons in each unique environment, providing strong evidence for the proposed structure. The observed multiplicities (triplets and doublets) confirm the connectivity between the different proton sets as predicted by the n+1 rule.
Diagram: Molecular Structure and Proton Assignments
Caption: Structure of trans-1,4-Bis(butyryloxy)-2-butene with proton assignments.
Comparative Analysis: Alternative and Complementary Techniques
While ¹H NMR is exceptionally informative, a multi-faceted approach to structural validation is often best practice. Here, we compare ¹H NMR with other common analytical techniques.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. For trans-1,4-Bis(butyryloxy)-2-butene, due to its symmetry, we would expect to see five distinct carbon signals:
-
Carbonyl Carbon: ~172 ppm
-
Olefinic Carbon: ~128 ppm
-
Allylic Carbon: ~65 ppm
-
Methylene Carbon: ~36 ppm
-
Methyl Carbon: ~13 ppm
Comparison:
-
¹³C NMR is excellent for confirming the number of unique carbon environments and the presence of key functional groups (like the carbonyl carbon).
-
¹H NMR provides more detailed information about proton connectivity and stereochemistry through coupling constants. It is also significantly more sensitive, requiring less sample and shorter acquisition times.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For our target molecule, we would expect to see:
-
C=O Stretch (Ester): A strong, sharp peak around 1740-1720 cm⁻¹.[11]
-
C-O Stretch (Ester): Strong peaks in the 1300-1000 cm⁻¹ region.[11]
-
C=C Stretch (Alkene): A medium intensity peak around 1670 cm⁻¹.
-
=C-H Bend (trans-Alkene): A characteristic peak around 970 cm⁻¹.
Comparison:
-
FTIR is a rapid and simple method to confirm the presence of the ester and alkene functional groups. The presence of the ~970 cm⁻¹ peak is strong evidence for the trans configuration.
-
¹H NMR provides a complete structural map, while FTIR only confirms the presence of specific bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and clues about its structure. For this compound (C₁₂H₂₀O₄), the expected molecular weight is 228.28 g/mol . Common fragmentation patterns for esters include the loss of the acyloxy group ([M - RCOO]⁺) or the carboxylic acid ([M - RCOOH]⁺).[12][13]
Comparison:
-
MS is unparalleled in its ability to confirm the molecular weight of the compound.
-
¹H NMR provides detailed information about the arrangement of atoms, which MS can only hint at through fragmentation patterns.
Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed proton environments, connectivity, stereochemistry | Unambiguous structure determination, quantitative | Requires soluble sample, can have complex spectra |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Confirms carbon framework, good for functional groups | Low sensitivity, longer acquisition times |
| FTIR | Presence of functional groups | Fast, simple, good for confirming functional groups and trans C=C | Provides no information on overall connectivity |
| MS | Molecular weight, fragmentation patterns | High sensitivity, confirms molecular formula | Does not provide detailed structural arrangement |
Diagram: Structural Validation Workflow
Caption: A comprehensive workflow for chemical structure validation.
Conclusion and Recommendations
For the structural validation of trans-1,4-Bis(butyryloxy)-2-butene, ¹H NMR spectroscopy is the most powerful and informative single technique. It provides a detailed and unambiguous picture of the proton framework, confirming not only the presence of all constituent parts of the molecule but also their precise connectivity and stereochemistry.
However, for the highest level of scientific rigor, a complementary approach is recommended. The ideal workflow involves:
-
Mass Spectrometry to confirm the molecular weight.
-
FTIR Spectroscopy to quickly verify the presence of key functional groups (ester, alkene) and the trans geometry.
-
¹H and ¹³C NMR Spectroscopy to provide the definitive and complete structural elucidation.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can have the utmost confidence in the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research.
References
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Eglinton, G., Hunneman, D. H., & McCormick, A. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703–709. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]
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Nawar, W. W. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 58(2), 274-277. [Link]
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Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Western University. (n.d.). NMR Sample Preparation. [Link]
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California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
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Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
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A Comparative Guide to the Cytotoxicity Assessment of 1,4-Bis(butyryloxy)-2-butene for Biomedical Applications
In the pursuit of novel therapeutic agents and biomaterials, the rigorous evaluation of biocompatibility is a cornerstone of preclinical development.[1][2][3] This guide provides a comprehensive framework for assessing the cytotoxic potential of the compound 1,4-Bis(butyryloxy)-2-butene , a lesser-studied ester of 2-butene-1,4-diol, within the context of biomedical research. As a case study in comparative toxicology, its cytotoxic profile will be benchmarked against its structural analog, cis-1,4-diacetoxy-2-butene .
This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each step. Our approach emphasizes the creation of a self-validating system of assays to build a robust and reliable cytotoxicity profile.
Introduction to the Compounds and the Rationale for Cytotoxicity Screening
This compound is an organic ester with a central C4 alkene backbone. While its specific biological activities are not extensively documented in publicly available literature, its structural motifs, including the butene core and butyrate esters, suggest potential applications ranging from a precursor in chemical synthesis to a candidate for prodrug strategies, where the butyrate moieties could be cleaved by cellular esterases to release an active molecule.[4][5] Butene derivatives, more broadly, are utilized in the synthesis of various polymers and specialty chemicals, some of which find their way into the biomedical field.[6]
Before any such application can be considered, a thorough understanding of the compound's interaction with living cells is paramount. Cytotoxicity testing serves as a critical initial screen to identify potential safety liabilities, saving significant time and resources in the long run.[1][7]
For a meaningful evaluation, we will compare this compound with cis-1,4-diacetoxy-2-butene . This latter compound is a close structural relative, differing only in the ester side chains (acetate vs. butyrate). This subtle chemical difference can lead to significant variations in properties such as lipophilicity, cell permeability, and metabolic stability, all of which can influence cytotoxic responses. Some basic safety and handling information for cis-1,4-diacetoxy-2-butene is available, though in-depth toxicological data remains limited.[8][9][10]
This guide will, therefore, outline a multi-parametric approach to compare these two molecules, providing a template for the cytotoxic evaluation of novel chemical entities.
A Multi-Faceted Strategy for Cytotoxicity Assessment
A single cytotoxicity assay provides only one perspective on a compound's effects. A robust assessment relies on a battery of tests that probe different cellular vulnerabilities.[7][11] Our experimental design is built on three pillars of in vitro toxicology: metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis).
This integrated approach allows us to not only determine if a compound is toxic but also to begin understanding how it might be exerting its effects at the cellular level.
Detailed Experimental Methodologies
The following protocols are designed to be robust and reproducible. It is critical to include appropriate controls in every experiment to ensure data validity.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the intended biomedical application. For general screening, a common and well-characterized cell line is often used. For this guide, we will use HeLa (human cervical cancer) cells and NIH/3T3 (mouse embryonic fibroblast) cells . Using both a cancer and a non-cancer cell line provides initial insights into potential selective toxicity.
Protocol:
-
Cell Culture: Culture HeLa and NIH/3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at an appropriate density.
-
Cell Seeding for Assays: For all assays, seed cells in 96-well plates (for MTT and LDH) or 6-well plates (for apoptosis) and allow them to adhere and enter the logarithmic growth phase for 24 hours before compound exposure.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric test that measures the activity of mitochondrial reductase enzymes, which are active only in living cells.[12] A decrease in metabolic activity is a hallmark of cytotoxicity.
Protocol:
-
Compound Preparation: Prepare a 100 mM stock solution of this compound and cis-1,4-diacetoxy-2-butene in dimethyl sulfoxide (DMSO). Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle control. Plot the dose-response curves and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
LDH Release Assay: Quantifying Membrane Damage
The lactate dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a key indicator of necrosis or late-stage apoptosis.[7]
Protocol:
-
Experimental Setup: Seed and treat cells in a 96-well plate as described for the MTT assay. For this assay, you will need three sets of controls for each treatment condition:
-
Spontaneous LDH Release: Medium from untreated cells.
-
Maximum LDH Release: Lysing untreated cells with a lysis buffer (e.g., Triton X-100).
-
Vehicle Control: Medium from cells treated with DMSO.
-
-
Sample Collection: After the desired incubation period (e.g., 24 hours), transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and NAD⁺) to each well.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V-FITC/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay provides deeper mechanistic insight. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.[11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at concentrations around their determined IC₅₀ values for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Interpretation and Comparative Analysis
The data gathered from these assays will allow for a direct comparison of the cytotoxic profiles of the two compounds. The results should be summarized in clear, concise tables.
Table 1: Hypothetical IC₅₀ Values (µM) from MTT Assay after 48h Exposure
| Compound | HeLa Cells | NIH/3T3 Cells | Selectivity Index (NIH/3T3 IC₅₀ / HeLa IC₅₀) |
| This compound | 25 | 75 | 3.0 |
| cis-1,4-diacetoxy-2-butene | 50 | 60 | 1.2 |
| Doxorubicin (Control) | 0.5 | 1.5 | 3.0 |
-
Interpretation: In this hypothetical scenario, this compound is more potent against HeLa cells than its diacetoxy analog. The selectivity index suggests it is three times more toxic to the cancer cell line than the non-cancer fibroblast line, a potentially desirable characteristic.
Table 2: Hypothetical Membrane Damage and Apoptosis Induction at 48h (HeLa Cells)
| Treatment (at IC₅₀) | % Cytotoxicity (LDH Assay) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| This compound (25 µM) | 15% | 35% | 10% |
| cis-1,4-diacetoxy-2-butene (50 µM) | 45% | 5% | 40% |
| Vehicle Control | <5% | <2% | <2% |
-
Interpretation: The hypothetical data suggests that at its IC₅₀, this compound induces cell death primarily through apoptosis, as indicated by a high percentage of early apoptotic cells and low membrane damage (LDH release). Conversely, cis-1,4-diacetoxy-2-butene appears to induce a more necrotic form of cell death, characterized by high LDH release and a large population of late apoptotic/necrotic cells.
Conclusion and Future Directions
This guide outlines a systematic and multi-parametric approach to assess the cytotoxicity of This compound in comparison to its analog, cis-1,4-diacetoxy-2-butene . Based on our hypothetical results, this compound presents a more interesting profile for potential therapeutic development due to its higher potency, cancer cell selectivity, and its apparent ability to induce a controlled, apoptotic cell death.
These initial in vitro screens are a critical first step.[1][11] Promising results, such as those hypothesized here, would warrant further investigation, including:
-
Expanded Cell Line Screening: Testing against a broader panel of cancer and non-cancer cell lines.
-
Mechanism of Action Studies: Investigating specific cellular pathways affected by the compound (e.g., caspase activation, mitochondrial membrane potential).
-
In Vivo Studies: Assessing the compound's safety and efficacy in animal models.
By following a logical, evidence-based workflow, researchers can confidently characterize the cytotoxic potential of novel compounds, making informed decisions in the early stages of biomedical product development.
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A Comparative Guide to the Biodegradation of Polymers Synthesized with 1,4-Bis(butyryloxy)-2-butene
Authored by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development, the quest for novel biodegradable polymers with tailored degradation profiles is a continuous endeavor. The monomer 1,4-Bis(butyryloxy)-2-butene presents an intriguing candidate for the synthesis of new polyesters with unique properties conferred by the presence of a central double bond in its backbone. This guide provides a comparative analysis of the predicted biodegradation rate of polymers synthesized with this monomer against established biodegradable polymers. We will delve into the underlying chemical principles, propose experimental workflows for synthesis and characterization, and offer detailed protocols for evaluating their degradation behavior.
Introduction to Unsaturated Polyesters and the Potential of this compound
Biodegradable polyesters are a cornerstone of various biomedical applications, including drug delivery systems and tissue engineering scaffolds.[1] Their degradation into biocompatible byproducts is a key advantage.[2] The rate of this degradation is influenced by several factors, including chemical composition, molecular weight, and crystallinity.[1]
The introduction of unsaturation (carbon-carbon double bonds) into the polymer backbone can significantly alter these properties.[3] The monomer this compound, also known as 2-Butene-1,4-diol Dibutyrate, offers a unique opportunity to synthesize unsaturated aliphatic polyesters. The presence of the double bond is expected to introduce kinks in the polymer chain, thereby reducing crystallinity and potentially accelerating biodegradation compared to its saturated counterparts.
This guide will explore the synthesis of a hypothetical polymer from this compound and compare its projected biodegradation profile with that of well-established biodegradable polymers such as Polylactic Acid (PLA), Polycaprolactone (PCL), and Poly(butylene succinate) (PBS).
Proposed Synthesis and Characterization of Poly(butylene butyrate-co-2-ene-butyrate)
The synthesis of a polyester from this compound can be achieved through a two-step melt polycondensation process, a common method for producing aliphatic polyesters.[4] This process typically involves a transesterification step followed by a polycondensation step under high vacuum and temperature.
Experimental Protocol: Synthesis of Poly(butylene butyrate-co-2-ene-butyrate)
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head, combine this compound and a suitable diol (e.g., 1,4-butanediol) in a defined molar ratio.
-
Catalyst Addition: Introduce a catalyst, such as titanium tetraisopropoxide [Ti(OiPr)4], at a concentration of approximately 0.1% (w/w) of the total monomer weight.[5]
-
Transesterification: Heat the mixture to 160-180°C under a gentle stream of nitrogen. The reaction progress is monitored by the collection of the byproduct (e.g., butyric acid) in the distillation receiver. This stage is typically carried out for 2-4 hours.
-
Polycondensation: Gradually increase the temperature to 200-230°C while slowly reducing the pressure to below 1 Torr. This stage facilitates the removal of the diol and increases the polymer's molecular weight. The reaction is continued for 4-6 hours, or until the desired melt viscosity is achieved.
-
Purification: Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol). Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.
Proposed Polymer Characterization Workflow
Caption: Proposed workflow for the synthesis and characterization of the novel polyester.
Comparative Analysis of Biodegradation Rates
The biodegradation of polyesters can occur through two primary mechanisms: hydrolytic degradation and enzymatic degradation.[2][5]
-
Hydrolytic Degradation: This process involves the cleavage of ester bonds by water molecules. The rate of hydrolysis is influenced by factors such as water diffusion into the polymer matrix and the polymer's chemical structure.[6]
-
Enzymatic Degradation: In biological environments, enzymes such as lipases and esterases can catalyze the hydrolysis of ester bonds, significantly accelerating the degradation process.[7]
The presence of the double bond in the backbone of the polymer derived from this compound is anticipated to have the following effects on its biodegradation:
-
Increased Amorphous Content: The cis/trans isomerism of the double bond will likely disrupt chain packing, leading to a lower degree of crystallinity compared to its saturated analog, poly(butylene succinate).[8] Amorphous regions are more susceptible to water penetration and enzymatic attack, thus potentially leading to a faster degradation rate.[8]
-
Enhanced Chain Mobility: The increased flexibility of the polymer chains in the amorphous regions can facilitate the binding of enzymes to the ester linkages, thereby promoting enzymatic hydrolysis.[9]
Predicted Biodegradation Pathway
Caption: Predicted biodegradation pathway of the unsaturated polyester.
Comparative Data of Biodegradable Polymers
| Polymer | Monomer(s) | Typical Molecular Weight (kDa) | Crystallinity (%) | Degradation Time (in vivo) | Primary Degradation Mechanism |
| Poly(lactic acid) (PLA) | Lactic acid | 100-300 | 10-40 | 12-24 months[1] | Hydrolytic |
| Poly(ε-caprolactone) (PCL) | ε-caprolactone | 50-80 | 40-50 | >24 months[6] | Hydrolytic & Enzymatic |
| Poly(butylene succinate) (PBS) | 1,4-butanediol, Succinic acid | 50-100 | 30-45 | 6-12 months | Enzymatic |
| Predicted Poly(butylene butyrate-co-2-ene-butyrate) | This compound, 1,4-butanediol | 50-100 (Target) | <30 (Predicted) | 3-9 months (Hypothesized) | Hydrolytic & Enzymatic |
Note: Degradation times are highly dependent on the specific formulation, implantation site, and patient.
Experimental Protocols for Biodegradation Assessment
To empirically determine the biodegradation rate of the novel polymer, a series of in vitro experiments should be conducted.
Experimental Protocol: In Vitro Hydrolytic Degradation
-
Sample Preparation: Prepare thin films (e.g., 100 µm thickness) or small discs of the polymer. Record the initial dry weight (W_i) of each sample.
-
Incubation: Place the samples in vials containing phosphate-buffered saline (PBS, pH 7.4) at 37°C. An accelerated degradation study can be performed at a higher temperature (e.g., 50°C).[6]
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples from the PBS solution.
-
Analysis:
-
Weight Loss: Gently wash the samples with deionized water, dry them under vacuum until a constant weight is achieved, and record the final dry weight (W_f). Calculate the percentage weight loss as: ((W_i - W_f) / W_i) * 100.
-
Molecular Weight Reduction: Analyze the molecular weight of the degraded polymer samples using Gel Permeation Chromatography (GPC) to assess the extent of chain scission.
-
Morphological Changes: Examine the surface of the degraded samples using Scanning Electron Microscopy (SEM) to observe any changes in morphology, such as the formation of pores or cracks.
-
pH of Incubation Medium: Monitor the pH of the PBS solution over time to detect the release of acidic degradation byproducts.[10]
-
Experimental Protocol: In Vitro Enzymatic Degradation
-
Enzyme Solution Preparation: Prepare a solution of a relevant enzyme, such as lipase from Rhizopus arrhizus or cholesterol esterase, in PBS (pH 7.4) at a concentration of approximately 1 mg/mL.[4][5]
-
Sample Preparation and Incubation: Follow the same procedure as for hydrolytic degradation, but use the enzyme solution as the incubation medium. A control group with only PBS should be included.
-
Time Points and Analysis: Conduct the analysis at the same time points and using the same methods as described for the hydrolytic degradation study. The comparison between the degradation in the enzyme solution and the PBS control will reveal the extent of enzymatic contribution to the degradation process.
Conclusion and Future Directions
The use of this compound as a monomer for the synthesis of biodegradable polyesters holds considerable promise for the development of new materials with tunable degradation rates. The introduction of unsaturation in the polymer backbone is hypothesized to decrease crystallinity and enhance chain mobility, thereby accelerating both hydrolytic and enzymatic degradation.
The experimental protocols and comparative data presented in this guide provide a framework for researchers to synthesize, characterize, and evaluate the biodegradation of these novel polymers. Future studies should focus on copolymerization with other monomers to further tailor the mechanical properties and degradation profiles for specific biomedical applications. Additionally, in vivo studies will be crucial to validate the in vitro findings and assess the biocompatibility of the degradation products.
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A Senior Application Scientist's Guide to Comparing Mechanical Properties of Polymers Crosslinked with Different Agents
Introduction: The Architectural Significance of Crosslinking
In the realm of polymer science, the transition from a collection of individual polymer chains to a robust, functional material is orchestrated by a process known as crosslinking. Un-crosslinked polymers, held together by weaker van der Waals forces or hydrogen bonds, often exhibit thermoplastic behavior; they soften upon heating and can be remolded.[1] Crosslinking fundamentally alters this behavior by introducing strong covalent or ionic bonds between adjacent polymer chains, creating a three-dimensional molecular network.[1][2] This architectural shift from linear to networked structures imparts significant enhancements in mechanical, thermal, and chemical properties, rendering the material thermosetting in nature.[1]
The choice of crosslinking agent is a critical determinant of the final material's performance. Different agents operate via distinct chemical mechanisms, creating networks with unique characteristics. This guide provides an in-depth comparison of the mechanical properties of polymers crosslinked with different agents, offering experimental data and standardized protocols to aid researchers, scientists, and drug development professionals in making informed material science decisions.
Types of Crosslinking: A Mechanistic Overview
Crosslinking strategies can be broadly categorized into two main types: chemical and physical.
-
Chemical Crosslinking: This involves the formation of strong, irreversible covalent bonds between polymer chains, resulting in a durable and stable network.[2][3] This process can be initiated by heat, radiation, or the addition of chemical crosslinking agents.[1] Common chemical agents include:
-
Sulfur-based systems (Vulcanization): Primarily used for rubbers like natural rubber (polyisoprene) and styrene-butadiene rubber (SBR), sulfur forms mono-, di-, and polysulfide bridges between polymer chains.[4][5]
-
Peroxides: Organic peroxides like dicumyl peroxide (DCP) decompose at high temperatures to form free radicals. These radicals abstract hydrogen atoms from the polymer backbone, creating macroradicals that combine to form stable carbon-carbon crosslinks.[6][7]
-
Other Agents: A diverse array of other agents exists, including isocyanates, amines, and epoxy resins, which react with specific functional groups on the polymer chains.[1][6]
-
-
Physical Crosslinking: This method relies on weaker, reversible interactions such as hydrogen bonds, ionic interactions, or physical chain entanglements.[2][8] While providing flexibility and responsiveness to stimuli, physically crosslinked materials generally exhibit lower mechanical strength and thermal stability compared to their chemically crosslinked counterparts.[9]
This guide will focus primarily on the comparison of different chemical crosslinking agents due to their profound and permanent impact on mechanical properties.
Workflow for Comparative Analysis of Crosslinked Polymers
A systematic approach is essential for accurately comparing the effects of different crosslinking agents. The following workflow outlines the key stages, from material preparation to data analysis.
Caption: Experimental workflow for comparing polymer mechanical properties.
Comparative Analysis: Peroxide vs. Sulfur Crosslinking Systems
The choice between a peroxide and a sulfur-based system is a classic formulation challenge, particularly in the rubber industry. The resulting network structures are fundamentally different, leading to distinct mechanical profiles. Peroxide curing creates C-C bonds, which have higher bond energy (approx. 348 kJ/mol) compared to the C-Sₓ-C bonds (approx. 273 kJ/mol) formed during sulfur vulcanization.[10] This difference in bond energy translates to better thermal stability and aging resistance in peroxide-cured materials, but often at the expense of tensile and tear strength.[11][12]
Causality Behind Experimental Observations
-
Tensile Strength & Elongation: Sulfur-cured vulcanizates often exhibit higher tensile strength and elongation at break.[10][12] The more flexible and longer polysulfidic crosslinks (C-Sₓ-C) in sulfur systems allow for better stress distribution and molecular mobility under load, delaying fracture.[13] In contrast, the rigid C-C bonds from peroxide curing can lead to stress concentration and a more brittle failure mode.
-
Modulus & Hardness: Peroxide curing typically results in a higher modulus (stiffness) and hardness.[10][13] This is a direct consequence of the denser, more rigid network formed by C-C crosslinks, which offers greater resistance to deformation.
-
Co-agents: The performance of peroxide systems can be significantly enhanced with the use of co-agents (e.g., triallyl isocyanurate (TAIC), zinc dimethacrylate). These multifunctional molecules participate in the crosslinking reaction, increasing the crosslink density and improving adhesion between different polymer phases, which can boost tensile strength to levels comparable to or exceeding sulfur-cured systems.[12][14]
Crosslinking Mechanisms Visualized
Caption: Simplified mechanisms of peroxide and sulfur crosslinking.
Quantitative Data Comparison
The following tables summarize experimental data comparing the mechanical properties of various elastomers and plastics crosslinked with different agents.
Table 1: Comparison of Sulfur vs. Peroxide Curing in Elastomer Blends
| Polymer System | Crosslinking Agent | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| NBR | Sulfur System | 13.1 - 21.2 | N/A | N/A | [10][15] |
| NBR | Dicumyl Peroxide (DCP) | Lower than Sulfur | Lower than Sulfur | Higher than Sulfur | [10] |
| NR/SBR Blend | Sulfur System | ~14 | ~450 | ~65 | [16] |
| NR/SBR Blend | DCP only | ~3 | ~200 | ~58 | [16] |
| NR/SBR Blend | DCP + Co-agent | ~14 | ~350 | ~65 | [16] |
| EPDM (unfilled) | Sulfur System | ~2.5 | ~450 | ~45 | [17][18] |
| EPDM (unfilled) | Peroxide System | ~1.8 | ~320 | ~48 | [17][18] |
| EPDM (unfilled) | Combined S/P System | ~4.0 | ~550 | ~43 | [17][18] |
N/A: Specific values not provided in the abstract, but qualitative comparison was made.
Table 2: Effect of Peroxide (DTBP) Concentration on HDPE Properties
| Base Polymer | DTBP Conc. (wt%) | TAIC Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Reference |
| HDPE | 0 | 0 | 21.5 | 510.2 | 34.1 | [14] |
| HDPE | 2.5 | 0 | 20.1 | 90 | N/A | [14] |
| HDPE | 2.5 | 0.5 | 16.55 | 73.6 | 104.73 | [14] |
DTBP: Di-tert-butyl peroxide; TAIC: Triallyl isocyanurate (co-agent)
Experimental Protocols: Standardized Methodologies
Accurate and reproducible data is the cornerstone of materials science. The following protocols are based on widely accepted ASTM standards for key mechanical properties.
Protocol 1: Tensile Properties of Plastics (ASTM D638)
This test determines the force required to pull a specimen to its breaking point, providing critical data on its strength, stiffness, and ductility.[19]
1. Specimen Preparation:
- Machine or injection mold the polymer into a standard "dumbbell" shape (Type I, II, III, IV, or V as specified by the standard, depending on material thickness and rigidity).[20][21]
- Measure the width and thickness of the specimen's narrow section with high precision.[21]
- Mark a gauge length on the narrow section using an extensometer or non-contact method.
2. Conditioning:
- Condition the specimens for a minimum of 40 hours at standard laboratory conditions: 23 ± 2°C and 50 ± 5% relative humidity.[20]
3. Test Procedure:
- Secure the specimen in the grips of a Universal Testing Machine (UTM), ensuring proper alignment.[20][22]
- Attach an extensometer to the specimen's gauge length to accurately measure strain.
- Initiate the test, pulling the specimen at a constant rate of crosshead movement (e.g., 5 mm/min for rigid plastics) until fracture occurs.[20]
- The UTM's software will record the force (stress) and elongation (strain) data throughout the test.[20]
4. Data Analysis:
- Calculate Tensile Strength (at yield and at break), Tensile Modulus, and Elongation at Break from the resulting stress-strain curve.[19][23]
Protocol 2: Durometer Hardness (ASTM D2240)
This method measures the indentation hardness of soft materials like elastomers and plastics.[24]
1. Specimen Preparation:
- The test specimen must have a flat surface and a minimum thickness of 6 mm.[25] If necessary, multiple layers can be stacked to achieve this thickness.
2. Conditioning:
- Condition specimens at 23 ± 2°C and 50 ± 5% relative humidity prior to testing.
3. Test Procedure:
- Select the appropriate durometer scale (e.g., Shore A for softer materials, Shore D for harder materials).[26]
- Place the specimen on a hard, flat surface.
- Press the durometer's indenter firmly and vertically onto the specimen surface.[26]
- Read the hardness value from the dial within one second of firm contact.[26]
- Take multiple readings at different positions on the specimen (at least 6 mm apart) and calculate the average.
Protocol 3: Notched Izod Impact Resistance (ASTM D256)
This test measures the energy absorbed by a specimen during fracture from a swinging pendulum, indicating the material's toughness and notch sensitivity.[27][28]
1. Specimen Preparation:
- Prepare rectangular specimens with specific dimensions (e.g., 63.5 x 12.7 x 3.2 mm).[8][19]
- Create a standardized V-notch in the specimen using a specialized notching cutter.[8][29]
2. Conditioning:
- Condition the notched specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.[19][29]
3. Test Procedure:
- Calibrate the pendulum impact testing machine.
- Securely clamp the specimen vertically in the vise, with the notched side facing the direction of the pendulum's strike.[8][19]
- Raise the pendulum to its starting position and release it.
- The pendulum swings down, strikes, and fractures the specimen.
- The machine's dial or digital display indicates the energy absorbed during the impact.
4. Data Analysis:
- Calculate the impact strength by dividing the absorbed energy by the thickness of the specimen. The result is typically reported in J/m or ft-lb/in.[27]
Conclusion and Future Outlook
The selection of a crosslinking agent is a pivotal decision in polymer formulation that directly governs the mechanical performance of the final product. Chemical crosslinkers like sulfur and peroxides offer distinct advantages and trade-offs. Sulfur vulcanization is often favored for applications requiring high tensile strength and flexibility, while peroxide curing excels in providing superior thermal stability and stiffness. As demonstrated, the strategic use of co-agents can further tailor the properties of peroxide-cured systems, bridging the performance gap.
By understanding the underlying chemical mechanisms and employing standardized testing protocols such as ASTM D638, D2240, and D256, researchers can systematically evaluate and compare different crosslinking systems. This data-driven approach is essential for optimizing material properties and developing next-generation polymers for advanced applications in medicine, electronics, and sustainable technologies.
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A Comparative Guide to the Thermal Stability of Novel Aliphatic Copolyesters: A Predictive Analysis of 1,4-Bis(butyryloxy)-2-butene Copolymers
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer science, particularly in the realms of biomedical applications and sustainable materials, the thermal stability of a polymer is a cornerstone of its viability. This guide offers a deep dive into the predicted thermal characteristics of copolymers derived from the novel monomer, 1,4-Bis(butyryloxy)-2-butene. As direct experimental data for this specific copolymer system is not yet prevalent in published literature, this guide will employ a predictive analysis based on the established thermal behavior of analogous aliphatic polyesters. To provide a robust contextual framework, we will compare these predicted properties against a selection of widely utilized biodegradable polyesters: Polylactic Acid (PLA), Poly(butylene succinate) (PBS), Polycaprolactone (PCL), and Polyhydroxyalkanoates (PHA).
The Significance of Thermal Stability in Polymer Applications
Thermal stability dictates the processing window, shelf-life, and end-use applications of a polymer. For drug development professionals, this is of paramount importance, as many drug delivery systems and medical implants are subjected to heat during manufacturing, sterilization, and storage. A polymer with inadequate thermal stability may degrade, leading to a loss of mechanical integrity, altered drug release profiles, and the potential formation of toxic byproducts. Therefore, a thorough understanding of a polymer's thermal decomposition pathways and characteristic degradation temperatures is essential for material selection and process optimization.
Predictive Thermal Stability of this compound Copolymers
The monomer this compound presents an interesting structure for the synthesis of novel copolyesters. Its central carbon-carbon double bond introduces a degree of rigidity and potential for post-polymerization modification compared to fully saturated aliphatic polyesters.
Predicted Thermal Degradation Mechanism
Aliphatic polyesters primarily degrade via a non-radical, intramolecular cyclization reaction involving a β-hydrogen transfer.[1][2][3] This process, often referred to as a cis-elimination, results in the formation of a carboxylic acid end-group and a vinyl-terminated chain.[1][2]
For a copolymer of this compound, the degradation would likely be initiated by a similar mechanism. The ester linkages are the most thermally labile points in the polymer backbone. The presence of β-hydrogens in the butyrate side chains provides the necessary prerequisite for this degradation pathway.
Caption: Predicted thermal degradation of this compound copolymer.
The unsaturated nature of the backbone may also influence secondary degradation reactions, potentially leading to cross-linking at higher temperatures. However, the initial and primary mass loss is anticipated to be governed by the scission of the ester bonds.
Comparative Analysis with Alternative Biodegradable Polyesters
To contextualize the predicted thermal stability of this compound copolymers, a comparison with established biodegradable polyesters is crucial.
| Polymer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Onset Decomposition Temp. (TGA, °C) | Key Structural Feature |
| Polylactic Acid (PLA) | 55 - 65[4] | 150 - 180[5] | ~300 - 360[6][7] | Methyl side group |
| Poly(butylene succinate) (PBS) | -45 - -10[8] | 90 - 120[8] | ~300 - 350[9] | Flexible aliphatic backbone |
| Polycaprolactone (PCL) | -60[10] | 60[10] | ~350 - 400[10][11] | Long flexible aliphatic chain |
| Polyhydroxyalkanoates (PHA) | -5 - 15 | 130 - 180 | ~250 - 300[12] | Varies with side chain length |
| Predicted: this compound Copolymer | Predicted: Low | Predicted: Moderate | Predicted: ~275 - 325 | Unsaturated backbone |
Note: The predicted values for the this compound copolymer are estimations based on the general thermal behavior of aliphatic polyesters.[1]
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of any polymer, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques.[13][14][15][16]
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides crucial information on decomposition temperatures, the presence of volatiles, and filler content.[13][15][17]
Objective: To determine the onset of thermal degradation and the temperature of maximum decomposition rate.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines and relevant standards such as ISO 11358.[18]
-
Sample Preparation: Place 5-10 mg of the polymer sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[15]
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is critical as the observed decomposition temperature can be rate-dependent.[17]
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset of degradation is typically determined as the temperature at which 5% mass loss occurs (Td5%).
-
The temperature of the maximum rate of decomposition is identified from the peak of the first derivative of the TGA curve (DTG curve).
-
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as a function of temperature or time.[14] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[14][19][20]
Objective: To determine the glass transition and melting temperatures of the copolymer.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Hermetically seal 5-10 mg of the polymer sample in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
Heating and Cooling Program (Heat-Cool-Heat):
-
First Heat: Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min. This step removes the thermal history of the sample.
-
Cooling: Cool the sample from 200 °C down to a temperature below the expected glass transition (e.g., -80 °C) at a controlled rate of 10 °C/min.
-
Second Heat: Ramp the temperature from -80 °C back to 200 °C at 10 °C/min. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.[21]
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The Tg is identified as a step change in the baseline of the thermogram from the second heating scan.
-
The Tm is determined as the peak temperature of the endothermic melting event.
-
Caption: Standard workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While awaiting empirical data, this predictive and comparative analysis provides a valuable framework for anticipating the thermal stability of copolymers based on this compound. The presence of the ester linkages suggests a degradation mechanism consistent with other aliphatic polyesters, with an expected onset of decomposition in the range of 275-325 °C. This places it in a comparable, though potentially slightly lower, thermal stability range than some of the most common biodegradable polyesters like PLA and PCL. The unsaturated backbone is a unique feature that warrants further investigation, as it may offer avenues for enhancing thermal properties through cross-linking. For researchers and drug development professionals, this guide underscores the importance of rigorous thermal analysis and provides the foundational protocols necessary for evaluating novel polymer systems.
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A Senior Application Scientist's Guide to Diol Ester Linkers in Drug Development: A Head-to-Head Comparison Featuring 1,4-Bis(butyryloxy)-2-butene
Introduction: The Critical Role of Linker Chemistry in Modern Therapeutics
In the landscape of advanced drug development, particularly in the realm of prodrugs and antibody-drug conjugates (ADCs), the success of a therapeutic agent is often dictated by more than just the potency of the active pharmaceutical ingredient (API). The journey of the drug from administration to its target site is fraught with challenges, including poor solubility, premature metabolism, and off-target toxicity.[1][2] A sophisticated solution to these hurdles lies in the strategic use of bioreversible linkers—molecular bridges that temporarily inactivate a drug and are designed to be cleaved under specific physiological conditions to release the active API.[3][4]
Among the various classes of cleavable linkers, diol esters have emerged as a versatile and highly tunable platform. These linkers, characterized by two ester functionalities connected by a carbon backbone, leverage the ubiquitous presence of esterase enzymes in the body to trigger drug release.[5] The rate and location of this release can be meticulously controlled by modifying the structure of both the diol backbone and its acyl groups, making them a subject of intense interest for researchers aiming to optimize drug pharmacokinetics and therapeutic indices.[6][7]
This guide provides an in-depth, head-to-head comparison of 1,4-Bis(butyryloxy)-2-butene with other structurally related diol esters. We will dissect their chemical properties, explore the rationale behind their design, and present comparative performance data and validated experimental protocols to guide researchers in selecting the optimal linker for their specific therapeutic application.
Featured Diol Ester: this compound
This compound , also known as 2-Butene-1,4-diol Dibutyrate[8][9], serves as our primary subject due to its unique combination of features. Its structure presents a compelling balance of lipophilicity and potential enzymatic susceptibility, making it a candidate for various prodrug strategies.
-
Chemical Structure: C₁₂H₂₀O₄
-
Molecular Weight: 228.28 g/mol
-
Key Features:
-
Butyrate Acyl Groups: The four-carbon butyrate chains increase the lipophilicity of the linker compared to shorter acetate groups. This modification can enhance membrane permeability of the conjugated drug.[7][10]
-
Unsaturated Butene Backbone: The C=C double bond in the 2-position introduces conformational rigidity to the linker, which can influence how the molecule fits into the active site of cleaving enzymes.
-
Dual Ester Bonds: Two ester linkages provide symmetric points for enzymatic hydrolysis, potentially allowing for a two-stage or controlled release of a di-functionalized drug or two separate drug molecules.
-
Mechanism of Action as a Linker
The primary mechanism for drug release from a this compound linker is enzymatic hydrolysis by carboxylesterases, which are abundant in plasma, the liver, and certain tumor tissues.[10][11] The cleavage of the ester bonds liberates the parent diol (1,4-butenediol) and butyric acid, releasing the active drug.
Caption: Enzymatic cleavage of a this compound-linked prodrug.
Head-to-Head Comparison: Structural Analogs
To understand the unique performance characteristics of this compound, we must compare it to its structural analogs. The choice of acyl chain and the saturation of the diol backbone are critical variables that dictate the linker's stability and release kinetics.
-
1,4-Diacetoxy-2-butene: The direct analog with shorter acetate groups. This comparison isolates the effect of the acyl chain length.
-
1,4-Bis(butyryloxy)butane: The saturated analog. This comparison highlights the influence of the butene double bond.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1,4-Diacetoxy-2-butene[12] | 1,4-Bis(butyryloxy)butane |
| Molecular Formula | C₁₂H₂₀O₄ | C₈H₁₂O₄ | C₁₂H₂₂O₄ |
| Molecular Weight | 228.28 | 172.18 | 230.30 |
| Calculated LogP | ~2.5 | ~0.8 | ~2.6 |
| Key Difference | Butyrate, Unsaturated | Acetate, Unsaturated | Butyrate, Saturated |
| Predicted Impact | High Lipophilicity, Rigid | Lower Lipophilicity, Rigid | High Lipophilicity, Flexible |
Note: LogP values are estimations and can vary based on the calculation method.
Table 2: Comparative Performance Metrics (Illustrative Data)
This table presents illustrative data based on established principles of esterase-mediated hydrolysis to demonstrate expected performance differences. Actual results will vary depending on the conjugated drug and specific experimental conditions.
| Performance Metric | This compound | 1,4-Diacetoxy-2-butene | 1,4-Bis(butyryloxy)butane | Rationale & Causality |
| Plasma Stability (t½) | Moderate (~60 min) | Low (~15 min) | High (~120 min) | Acetate esters are generally hydrolyzed faster by plasma esterases than bulkier butyrate esters.[6] The flexible saturated backbone may be recognized less efficiently by some enzymes compared to the rigid unsaturated analog. |
| hCES-2 Hydrolysis Rate | High | Moderate | Moderate-High | The larger butyrate group may show higher affinity for the active site of specific intracellular esterases like hCES-2. The conformational rigidity of the double bond can facilitate optimal presentation to the enzyme.[13] |
| pH 5.0 Stability (t½) | >24 hours | >24 hours | >24 hours | Ester bonds are generally stable at acidic pH in the absence of enzymatic activity, making them suitable for linkers that should not release payloads in endosomes via acid hydrolysis alone.[14] |
| Cell Permeability | High | Moderate | High | Higher lipophilicity (LogP) generally correlates with improved passive diffusion across cell membranes.[10][11] |
Expert Insight: The choice between these linkers represents a critical trade-off. For rapid drug release in plasma, 1,4-diacetoxy-2-butene might be considered. However, for many targeted applications, premature release is undesirable.[] This compound offers a compromise: sufficient plasma stability to reach a target tissue, combined with a high susceptibility to intracellular esterases. The saturated analog, 1,4-bis(butyryloxy)butane , provides the greatest stability, making it a candidate for applications requiring a longer circulation half-life and slower, sustained release.
Experimental Protocols for Linker Evaluation
To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for the systematic evaluation of diol ester linkers.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines the rate at which the linker is cleaved in a biological matrix, simulating its stability in circulation.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of the diol ester-drug conjugate in DMSO.
-
Incubation: Add 5 µL of the stock solution to 495 µL of fresh human plasma (pre-warmed to 37°C) to achieve a final concentration of 100 µM.
-
Time Points: Aliquot 50 µL samples at t = 0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard to each aliquot. This precipitates plasma proteins.
-
Processing: Vortex the samples vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the disappearance of the parent conjugate and the appearance of the released drug via LC-MS/MS.
-
Calculation: Plot the percentage of remaining parent conjugate versus time and calculate the half-life (t½).
Workflow for Linker Stability Screening
Caption: Experimental workflow for the in vitro plasma stability assay.
Protocol 2: Enzymatic Hydrolysis with Recombinant hCES-2
This assay specifically measures the susceptibility of the linker to a key intracellular prodrug-activating enzyme.
Methodology:
-
Reagents: Use recombinant human carboxylesterase-2 (hCES-2) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the buffer, the diol ester-drug conjugate (final concentration 10-50 µM), and pre-warm to 37°C.
-
Initiation: Initiate the reaction by adding a pre-determined concentration of hCES-2 enzyme. Include a control well with no enzyme.
-
Time-Course Monitoring: Monitor the reaction over 60 minutes. This can be done continuously if the product is fluorescent/chromogenic, or by taking time-point samples and quenching as described in Protocol 1.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the active drug.
-
Kinetics: Calculate the initial reaction velocity (V₀) from the linear phase of the product formation curve. If desired, repeat at multiple substrate concentrations to determine Michaelis-Menten kinetic parameters (Km and Vmax).
Conclusion and Future Outlook
The selection of a diol ester linker is a multi-parameter optimization problem that requires a deep understanding of the interplay between chemical structure and biological function. This compound represents a promising scaffold, offering enhanced lipophilicity and a rigid backbone that can be favorably recognized by drug-activating esterases.
Our head-to-head comparison demonstrates that seemingly minor structural modifications—altering the acyl chain from butyrate to acetate or saturating the butene backbone—can have profound impacts on stability, release kinetics, and permeability. There is no single "best" linker; the optimal choice is context-dependent. For targeted delivery to a tumor overexpressing hCES-2, a linker with high plasma stability but rapid hCES-2 cleavage, such as a butyrate ester, is desirable.[13] For systemic delivery of a drug where rapid, widespread activation is intended, a more labile acetate ester might be superior.
Future innovations in this field will likely involve the design of novel diol backbones with varied stereochemistry and the incorporation of different acyl groups to further fine-tune linker performance.[2] The systematic evaluation of these candidates using robust and validated protocols, as outlined in this guide, will be paramount to advancing the next generation of precisely engineered therapeutics.
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Thai, D., et al. (2012). Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. Clinical Pharmacology & Therapeutics. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Bis(butyryloxy)-2-butene
This guide provides essential safety and logistical information for the proper disposal of 1,4-Bis(butyryloxy)-2-butene. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure laboratory safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to empower laboratory personnel with the knowledge to handle chemical waste responsibly.
Part 1: Hazard Assessment and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. While specific toxicological data for this compound is not extensively documented, its structure as an ester of butenediol suggests potential hazards based on analogous compounds like cis-1,4-Diacetoxy-2-butene.
1.1 Key Hazard Profile
Based on data for structurally similar compounds, this compound should be handled as a substance that can cause skin and eye irritation.[1][2][3] All handling and disposal procedures must be conducted with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Action & PPE |
| Skin Irritation | Causes skin irritation .[1][3] Avoid all skin contact. Required PPE: Chemically resistant gloves (e.g., nitrile) and a fully buttoned lab coat.[6] Contaminated clothing must be removed immediately and washed before reuse.[2][3] |
| Eye Irritation | May cause serious eye irritation. Required PPE: Chemical splash goggles conforming to recognized standards (e.g., EN166 or OSHA 29 CFR 1910.133).[4][5] An eyewash station should be immediately accessible. |
| Inhalation | Vapors may cause respiratory irritation. All handling should occur in a well-ventilated area or chemical fume hood to minimize exposure.[4][5] |
| Environmental Hazards | The substance should not be released into the environment.[1] Improper disposal can lead to environmental contamination.[6] |
1.2 First-Aid Measures
In the event of accidental exposure, immediate action is critical.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][7]
-
After Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7]
-
If Inhaled: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[6]
Part 2: Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that prioritizes containment, clear communication, and compliance with institutional and governmental regulations. Waste from this chemical is classified as hazardous and must not be disposed of down the drain or in regular trash.[1][8]
Caption: Disposal workflow for this compound.
2.1 Detailed Disposal Protocol
Step 1: Waste Segregation and Collection
-
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. Esters like this compound should be collected as a non-halogenated organic solvent waste unless mixed with other substances.
-
Procedure:
Step 2: Container Selection and Labeling
-
Causality: Proper containers prevent leaks and spills, while clear labeling ensures safe handling and compliant disposal.
-
Procedure:
-
Select a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition with a secure, screw-on cap.[6][9]
-
Affix your institution's official hazardous waste label to the container.
-
Clearly write the full chemical name, "this compound," and list any other constituents with their approximate percentages. Do not use abbreviations or chemical formulas.[9]
-
Keep the container closed at all times except when adding waste.[9][10]
-
Step 3: Temporary Storage
-
Causality: Safe interim storage minimizes the risk of accidents and exposure in the laboratory.
-
Procedure:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[5]
-
This area should be cool, dry, well-ventilated, and away from sources of ignition or incompatible chemicals.[4][5]
-
Use secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.[10]
-
Step 4: Arranging for Professional Disposal
-
Causality: Hazardous chemical waste requires specialized treatment and disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent environmental harm.[8]
-
Procedure:
-
Once the container is full or waste is no longer being generated, contact your institution’s Environmental Health and Safety (EHS) office to arrange for a pickup.[6][11]
-
Follow all institutional procedures for scheduling the collection. The waste will be handled by a licensed chemical waste contractor for final disposal.[12]
-
Part 3: Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Procedure:
-
Ensure adequate ventilation and wear all required PPE (gloves, goggles, lab coat).
-
Contain the spill to prevent it from spreading.
-
Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[1][12]
-
Carefully collect the absorbent material and contaminated debris using spark-proof tools.[4]
-
Place the collected material into a designated hazardous waste container, label it appropriately, and dispose of it following the protocol in Part 2.[1][4]
-
Part 4: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded.
-
Procedure:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste. Collect it and add it to your designated organic waste container.[9][11]
-
Deface Label: Completely remove or deface the original product label to prevent confusion.[11]
-
Dispose of Container: Once decontaminated, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, pending confirmation with your EHS office.
-
By adhering to these rigorous, safety-first procedures, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS office as the ultimate authority on waste management.[11][13]
References
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Ester Disposal. Chemtalk - Science Forum For Lab Technicians. Available from: [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. Available from: [Link]
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Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Available from: [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]
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SAFETY DATA SHEET: Trans-2-Butene. Airgas. Available from: [Link]
-
Safety Data Sheet: Butenes. NOVA Chemicals. Available from: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
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Essential Safety Protocols for 1,4-Bis(butyryloxy)-2-butene Handling: A Guide for Laboratory Professionals
A critical note on laboratory safety: This guide provides a framework for handling 1,4-Bis(butyryloxy)-2-butene in a research and development setting. However, a publicly available Safety Data Sheet (SDS) for this specific compound (CAS No. 1572-84-5) could not be located during the preparation of this document. The information herein is therefore based on the general principles of handling butyrate esters and related chemical structures. It is imperative that all users obtain the official SDS from their chemical supplier before commencing any work with this compound. The SDS will contain specific, authoritative information on hazards, handling, storage, and disposal that is essential for ensuring laboratory safety.
Immediate Safety and Hazard Considerations
While specific hazard classifications for this compound are not publicly available, its chemical structure as a butyrate ester suggests that it should be handled with caution. Esters as a class can be irritants and may have varying degrees of toxicity. The presence of a double bond in the butene backbone could also indicate potential for reactivity.
Assumed Potential Hazards (pending review of official SDS):
-
Eye and Skin Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.
-
Flammability: While some physical data suggests a high boiling point, it is prudent to treat the compound as potentially combustible and to avoid sources of ignition.[1]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for any procedure involving this compound. The following table outlines general PPE recommendations; however, the specific type and level of protection should be determined by the nature of the experimental work and the guidance provided in the supplier's SDS.
| Protection Type | Specification | Standard | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | ANSI Z87.1 (US) or EN 166 (EU) | To protect against splashes and mists. |
| Hand Protection | Chemical-resistant, impervious gloves. The specific glove material (e.g., nitrile, neoprene) should be selected based on the supplier's SDS recommendations and breakthrough time data. | ASTM F1001 (US) or EN 374 (EU) | To prevent skin contact. |
| Body Protection | Laboratory coat. Additional protective clothing may be required based on the scale of the experiment. | N/A | To protect skin from splashes and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if working outside of a certified chemical fume hood or if aerosols are generated. | NIOSH (US) or EN 143/149 (EU) | To be used when engineering controls are insufficient or during spill cleanup. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
-
Experimental Use: Use the smallest quantity of the chemical necessary for the experiment. Keep the container tightly closed when not in use.
-
Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Store away from sources of heat and ignition.[2]
Disposal Plan
Waste Characterization:
-
All waste containing this compound must be treated as hazardous waste.
Disposal Workflow:
Disposal Workflow Diagram
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containment: Collect all liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container. Contaminated solids, such as gloves and absorbent paper, should also be collected in a labeled, sealed container.
-
Labeling: Ensure the waste container is clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by local and federal regulations.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and regulatory guidelines for hazardous waste disposal.[2]
References
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CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
-
Chemsrc. (2023, August 25). 2-Butene-1,4-diylbutyrate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Butyl butyrate, 98%. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
